3-(Chloromethyl)furan
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIJXZKLGURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456040 | |
| Record name | 3-(chloromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-29-1 | |
| Record name | 3-(chloromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chloromethyl)furan chemical properties and structure
An In-Depth Technical Guide to 3-(Chloromethyl)furan: Properties, Synthesis, and Applications
Introduction
This compound is a substituted furan, a class of five-membered aromatic heterocycles containing an oxygen atom. The furan ring is a prevalent scaffold in a multitude of pharmacologically active compounds and natural products.[1] Its unique electronic and steric properties, often serving as a bioisostere for phenyl rings, make it a valuable component in modern drug discovery and development.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, chemists, and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of this compound consists of a furan ring substituted at the 3-position with a chloromethyl group. This combination imparts a dual reactivity to the molecule, which is central to its synthetic utility.
Caption: 2D Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 14497-29-1 | [2][3][4] |
| Molecular Formula | C₅H₅ClO | [2][3][4] |
| SMILES | C1=COC=C1CCl | [2] |
| InChI | InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 |[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 116.55 g/mol | [3][4] |
| Appearance | Light-yellow clear liquid or solid | [4] |
| Melting Point | 43-44 °C | [4] |
| Boiling Point | 133.4 °C at 760 mmHg | [5] |
| Density | 1.166 g/cm³ | [5] |
| Flash Point | 34.5 °C | [4][5] |
| Refractive Index | 1.479 |[5] |
Part 2: Spectroscopic Profile (Predicted)
Definitive structural confirmation relies on spectroscopic analysis. While specific experimental spectra for this compound are not widely published, its profile can be accurately predicted based on established principles of spectroscopy and data from analogous furan compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. The protons on the furan ring at positions 2, 4, and 5 will appear in the aromatic region (typically δ 6.0-7.5 ppm).[6] The CH₂ group, being adjacent to both an electronegative chlorine atom and the furan ring, is predicted to resonate in the δ 4.5-5.0 ppm range.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display four signals corresponding to the unique carbon environments. The two CH carbons of the furan ring (C2, C5, and C4) will have distinct shifts, as will the substituted C3 carbon.[6] The chloromethyl carbon (CH₂Cl) is expected to appear further upfield.
-
Infrared (IR) Spectroscopy : Key absorption bands anticipated in the IR spectrum include C-H stretching from the aromatic ring (~3100 cm⁻¹), C-O-C stretching of the furan ether linkage, C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and a characteristic C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[7]
-
Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 116. A characteristic feature will be the (M+2)⁺ peak at m/z 118, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Part 3: Synthesis and Purification
The most direct and common laboratory synthesis of this compound involves the chlorination of 3-furanmethanol. This procedure leverages readily available starting materials and a straightforward reaction mechanism.
Primary Synthetic Route: From 3-Furanmethanol A widely used method is the reaction of 3-furanmethanol with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (DCM).[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation : A solution of 3-furanmethanol (1.0 eq.) is prepared in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : The reaction vessel is cooled to 0 °C using an ice bath to control the initial exothermic reaction.
-
Reagent Addition : Thionyl chloride (SOCl₂, ~2.0 eq.) is added dropwise to the stirred solution. The dropwise addition is crucial to manage heat evolution and prevent side reactions.
-
Reaction : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately one hour to ensure the reaction goes to completion.[8]
-
Work-up : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude this compound product, often as a brown oil.[8]
Purification: Given its boiling point, the crude product can be purified by vacuum distillation. Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed.
Part 4: Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with reactivity centered on the chloromethyl group and the furan ring. This dual nature makes it a versatile intermediate in organic synthesis.
-
Nucleophilic Substitution : The primary reactive site is the benzylic-like chloromethyl group. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of diverse functional groups at the 3-position of the furan ring.
-
Electrophilic Aromatic Substitution : The furan ring is electron-rich and highly reactive towards electrophiles, significantly more so than benzene.[6] Electrophilic attack occurs preferentially at the C2 and C5 positions, which are ortho and para to the oxygen atom.[6][9] The 3-(chloromethyl) substituent is weakly deactivating but directs incoming electrophiles to these positions.
-
Rearrangement Reactions : Research on the analogous 2-(chloromethyl)furan has shown that under certain conditions with nucleophiles like potassium cyanide, attack can occur at the C5 position of the furan ring, leading to a rearranged product.[10] This highlights the complex reactivity profile of chloromethyl-substituted furans, particularly in protic solvents, and is a key consideration for reaction design.
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An In-depth Technical Guide to 3-(Chloromethyl)furan (CAS: 14497-29-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furan Moiety
The furan ring is a fundamental five-membered aromatic heterocycle that serves as a crucial structural component in a multitude of pharmacologically active compounds. Its utility as a bioisostere for phenyl groups allows for modification of steric and electronic properties, which can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] 3-(Chloromethyl)furan, in particular, is a versatile intermediate, primed for nucleophilic substitution reactions to introduce the furan moiety into larger, more complex molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 14497-29-1 | [3][4][5] |
| Molecular Formula | C5H5ClO | [4][5][6] |
| Molecular Weight | 116.55 g/mol | [4][6] |
| Appearance | Light-color to yellow clear liquid or solid | [4][5] |
| Melting Point | 43-44 °C | [4] |
| Boiling Point | ~140.5 °C (rough estimate) | [4] |
| Density | ~1.09 g/cm³ (rough estimate) | [4] |
| Flash Point | ~34.5 °C | [4] |
| XLogP3 | 1.6 | [4][6] |
These properties indicate that this compound is a relatively volatile compound that may exist as a low-melting solid or a liquid at or near room temperature. Its moderate lipophilicity, as suggested by the XLogP3 value, is a key characteristic influencing its solubility and behavior in biphasic reaction systems.
Synthesis and Purification
While multiple synthetic routes to chloromethylated furans exist, a common conceptual pathway involves the chlorination of the corresponding alcohol, 3-furanmethanol. This transformation is a cornerstone of functional group interconversion in organic synthesis.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
The following protocol is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize acidic byproducts (e.g., HCl, SO₂). The entire apparatus should be dried to prevent hydrolysis of the chlorinating agent.
-
Reagent Addition: Charge the flask with 3-furanmethanol dissolved in an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane). Cool the solution in an ice bath.
-
Chlorination: Add a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), dropwise from the dropping funnel. The choice of chlorinating agent is critical; thionyl chloride is often preferred for its gaseous byproducts which are easily removed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization: A Self-Validating System
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for determining the connectivity of protons within a molecule. For this compound, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:
-
Furan Ring Protons: The furan ring has three protons. The proton at the C2 position, the proton at the C5 position, and the proton at the C4 position will each produce distinct signals. Based on typical furan chemical shifts, these are expected in the aromatic region, generally between δ 6.0 and 7.5 ppm.[7][8][9] The coupling patterns (e.g., doublets, triplets, or more complex multiplets) will reveal the connectivity between these protons.
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and will appear as a singlet. Due to the electronegativity of the adjacent chlorine atom, this signal will be downfield from typical alkyl protons, likely in the range of δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected ¹³C NMR spectrum for this compound would show five distinct signals:
-
Furan Ring Carbons: Four signals corresponding to the four unique carbon atoms of the furan ring. The chemical shifts will be in the aromatic region, typically between δ 100 and 150 ppm.
-
Chloromethyl Carbon (-CH₂Cl): One signal for the carbon of the chloromethyl group. This signal will be in the aliphatic region but shifted downfield due to the attached chlorine, likely appearing between δ 35 and 45 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (furan ring) | ~3100-3150 | Aromatic C-H stretch |
| C-H (chloromethyl) | ~2850-3000 | Aliphatic C-H stretch |
| C=C (furan ring) | ~1500-1600 | Aromatic C=C stretch |
| C-O-C (furan ring) | ~1000-1300 | Ether C-O stretch |
| C-Cl | ~600-800 | Carbon-chlorine stretch |
The presence of these characteristic peaks provides strong evidence for the furan ring and the chloromethyl group.[10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (116.55 g/mol ).[6] A key feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion will appear as two peaks: one for [C₅H₅³⁵ClO]⁺ and another, approximately one-third the intensity, at M+2 for [C₅H₅³⁷ClO]⁺.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom to give a fragment at m/z 81 (the furfuryl cation) or the loss of the entire chloromethyl group.
Caption: Integrated spectroscopic characterization workflow.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its chloromethyl group is a reactive handle for introducing the 3-furyl-methyl moiety into a target structure. This is particularly relevant in the development of novel therapeutics where the furan ring can act as a bioisosteric replacement for other aromatic systems to modulate pharmacological properties.[14] The incorporation of chlorine can also influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[15]
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][16]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[18]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[16][17][18]
Conclusion
This compound (CAS: 14497-29-1) is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and characterization is crucial for its effective and safe utilization in the laboratory. The integrated analytical approach outlined in this guide provides a robust framework for confirming the identity and purity of this important building block, thereby ensuring the reliability of subsequent synthetic transformations in the pursuit of novel therapeutic agents.
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ACS Publications. Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl- 5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols. The Journal of Organic Chemistry. [Link]
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University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-(chloromethyl)furan, a key heterocyclic compound with applications in organic synthesis and pharmaceutical development. Understanding the spectral characteristics of this molecule is fundamental to its identification, purity assessment, and the elucidation of its reaction pathways. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering expert interpretation and detailed experimental protocols.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₅ClO) possesses a furan ring substituted at the 3-position with a chloromethyl group. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its characterization.
C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; O1 [label="O", pos="-0.87,-0.5!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="0.87,-0.5!"]; C5 [label="CH2Cl", pos="1.74,0!"];
C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; }
Caption: Molecular Structure of this compound.
The following sections will dissect the NMR, IR, and MS data, providing a thorough understanding of how the molecular structure correlates with the observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the chloromethyl group. The electronegativity of the oxygen and chlorine atoms, as well as the aromaticity of the furan ring, influences the chemical shifts of these protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~7.4 | Singlet |
| H4 | ~6.4 | Singlet |
| H5 | ~7.5 | Singlet |
| -CH₂Cl | ~4.5 | Singlet |
Interpretation of the ¹H NMR Spectrum:
The protons on the furan ring (H2, H4, and H5) will appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating effect of the oxygen atom and the electron-withdrawing effect of the chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) are expected to be deshielded due to the adjacent electronegative chlorine atom, resulting in a downfield shift to around 4.5 ppm. The absence of adjacent protons for each signal would lead to all peaks appearing as singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~143 |
| C3 | ~125 |
| C4 | ~111 |
| C5 | ~140 |
| -CH₂Cl | ~37 |
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms of the furan ring will resonate in the downfield region of the spectrum due to their sp² hybridization and the influence of the electronegative oxygen atom. The carbon atom bonded to the chloromethyl group (C3) will be influenced by the substituent. The carbon of the chloromethyl group (-CH₂Cl) will appear in the upfield region, with its chemical shift influenced by the attached chlorine atom.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Dissolve [label="Dissolve Sample\nin CDCl3"]; AddTMS [label="Add TMS\n(Internal Standard)"]; Dissolve -> AddTMS; }
subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H1_NMR [label="¹H NMR Acquisition"]; C13_NMR [label="¹³C NMR Acquisition"]; }
subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Reference [label="Referencing"]; FT -> Phase -> Baseline -> Reference; }
AddTMS -> H1_NMR; AddTMS -> C13_NMR; H1_NMR -> FT; C13_NMR -> FT; }
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 | C-H stretch | Furan ring |
| ~1600, ~1500, ~1400 | C=C stretch | Furan ring |
| ~1250-1000 | C-O-C stretch | Furan ring |
| ~875 | C-H out-of-plane bend | Furan ring |
| ~740 | C-Cl stretch | Chloromethyl group |
Interpretation of the IR Spectrum:
-
Furan Ring Vibrations: The aromatic C-H stretching vibrations of the furan ring are expected to appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring will be observed in the 1600-1400 cm⁻¹ region. The strong C-O-C stretching band is a key indicator of the furan moiety. The out-of-plane C-H bending vibration is also a useful diagnostic peak for substituted furans.
-
C-Cl Vibration: The stretching vibration of the carbon-chlorine bond in the chloromethyl group will give rise to a characteristic absorption in the fingerprint region, typically around 740 cm⁻¹.
Experimental Protocol for IR Data Acquisition
The following is a standard procedure for obtaining the IR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 116/118 | [M]⁺ | Molecular ion |
| 81 | [M - Cl]⁺ | Loss of a chlorine radical |
| 53 | [C₄H₅]⁺ | Loss of CO from the [M - Cl]⁺ ion |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic isotopic abundance ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 116 g/mol .[1]
-
Fragmentation Pattern: The most likely initial fragmentation is the loss of a chlorine radical to form a stable furfuryl cation at m/z 81. This fragment can then undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule, to produce an ion at m/z 53.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following protocol describes a general method for obtaining the mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or a direct insertion probe.
-
Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
subgraph "cluster_Fragmentation" { label="Mass Spectrometry Fragmentation Pathway"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"];
} }
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling them to acquire high-quality spectroscopic data for this and similar compounds. The causality behind the observed spectral features is deeply rooted in the molecular structure, and a thorough understanding of these principles is essential for professionals in the fields of chemical synthesis and drug development.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11126228, this compound. [Link]. Accessed: Jan 12, 2026.
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3-(Chloromethyl)furan stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-(Chloromethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its role as a versatile synthetic intermediate.[1][2] However, the very feature that makes it synthetically useful—the reactive chloromethyl group—also renders it inherently unstable and susceptible to degradation. This guide provides a comprehensive analysis of the stability profile and degradation pathways of this compound. We will explore its reactivity under various stress conditions, elucidate the primary degradation mechanisms, and offer field-proven experimental protocols for its stability assessment. A thorough understanding of these characteristics is paramount for ensuring the integrity, safety, and efficacy of research and development programs that utilize this compound.
Introduction: The Double-Edged Sword of Reactivity
This compound, with the chemical formula C₅H₅ClO, is a furan ring substituted at the 3-position with a chloromethyl group.[3] Furan and its derivatives are prominent scaffolds in numerous biologically active compounds and approved pharmaceuticals.[4][5] The chloromethyl group serves as a potent electrophilic handle, allowing for the facile introduction of the furan moiety into larger molecular architectures through reactions with a wide range of nucleophiles.[6]
However, this high reactivity necessitates careful consideration of the compound's stability. Undesired degradation can lead to loss of starting material, formation of impurities that complicate synthesis and purification, and, most critically in a pharmaceutical context, the generation of potentially toxic degradants.[7] This guide is designed to equip researchers with the foundational knowledge required to anticipate, control, and analyze the stability of this compound, thereby ensuring the robustness and reproducibility of their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClO | PubChem[3] |
| Molecular Weight | 116.54 g/mol | PubChem[3] |
| Appearance | Light-color to yellow clear liquid or solid | ChemicalBook[8] |
| Boiling Point | 133.4 °C at 760 mmHg (Predicted) | ChemicalBook[8] |
| Density | 1.166 g/cm³ (Predicted) | ChemicalBook[8] |
| CAS Number | 14497-29-1 | PubChem[3] |
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of the carbon-chlorine bond. Its reactivity is analogous to that of benzylic or allylic halides, where the leaving group (chloride) departure is stabilized by resonance. In this case, the furan ring's oxygen atom can stabilize the resulting carbocation through its lone-pair electrons.
Hydrolytic Stability
Hydrolysis is a major degradation pathway for this compound. The molecule is susceptible to degradation across the full pH spectrum (acidic, neutral, and basic conditions).
-
Mechanism : The primary mechanism is nucleophilic substitution, where water or hydroxide ions act as the nucleophile, displacing the chloride ion to form 3-(hydroxymethyl)furan. The reaction can proceed through an Sₙ1-like mechanism, facilitated by the furan ring's ability to stabilize the intermediate carbocation, or a direct Sₙ2 displacement.
-
pH Influence : The rate of hydrolysis is significantly influenced by pH. It is generally accelerated under both basic conditions (due to the higher concentration of the strong nucleophile, OH⁻) and potentially acidic conditions (where protonation of the furan oxygen could in some cases influence reactivity, though direct nucleophilic attack is the dominant concern).
Thermal Stability
Exposure to elevated temperatures can induce thermal decomposition. While specific data for this compound is limited, studies on related substituted furans show that thermal degradation can lead to complex reaction cascades.[9]
-
Potential Pathways :
-
Elimination : Loss of HCl to form a reactive exocyclic methylene furan intermediate.
-
Radical Cleavage : Homolytic cleavage of the C-Cl bond to generate a furylmethyl radical and a chlorine radical, which can initiate further reactions.
-
Ring Opening : At very high temperatures, the furan ring itself can undergo isomerization and cleavage, a phenomenon observed in the pyrolysis of other furan derivatives.[9][10]
-
Photostability
Many organic molecules with aromatic systems and heteroatoms are susceptible to degradation upon exposure to light, particularly UV radiation.
-
Mechanism : Photolytic degradation is often initiated by the absorption of a photon, leading to an excited electronic state. This can facilitate the homolytic cleavage of the weak C-Cl bond, forming radical species. These radicals can then react with solvents, oxygen, or other molecules, leading to a variety of degradation products. As mandated by ICH guideline Q1B, photostability testing should be a key part of forced degradation studies.[11]
Oxidative Stability
This compound is susceptible to oxidation. The furan ring is relatively electron-rich and can be attacked by common oxidizing agents.
-
Potential Pathways :
-
Side-Chain Oxidation : The chloromethyl group could potentially be oxidized, although this is less likely than reactions involving the furan ring.
-
Ring Oxidation : The furan ring can be oxidized to form reactive intermediates like epoxides or endoperoxides, which can subsequently rearrange or react to form ring-opened products such as cis-enedials.[12] This is a known metabolic activation pathway for many furan-containing compounds that leads to toxicity.[12]
-
Core Degradation Pathways and Mechanisms
The degradation of this compound is dominated by reactions involving the highly reactive chloromethyl group.
Nucleophilic Substitution: The Primary Pathway
The most significant degradation pathway is nucleophilic substitution at the methylene carbon. The chlorine atom is an excellent leaving group, and the adjacent furan ring stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.
-
Mechanism :
-
Sₙ1 Pathway : The C-Cl bond ionizes to form a resonance-stabilized furylmethyl carbocation, which is then rapidly attacked by a nucleophile (Nu:). This pathway is favored in polar, protic solvents.
-
Sₙ2 Pathway : A nucleophile directly attacks the electrophilic carbon atom, displacing the chloride ion in a single concerted step. This is favored by strong, unhindered nucleophiles and polar, aprotic solvents.
-
Caption: Primary Nucleophilic Substitution Pathways for this compound.
A critical consideration, drawn from studies on the analogous 2-(chloromethyl)furan, is the potential for vinylogous substitution (Sₙ' reaction), where the nucleophile attacks a double bond within the ring, leading to rearrangement.[13][14] While less documented for the 3-substituted isomer, the possibility of attack at the C2 or C5 positions under certain conditions should not be discounted, potentially leading to isomeric side products.
Potential Degradation Products
The following table summarizes likely degradation products based on the reaction conditions.
| Stress Condition | Primary Pathway | Likely Degradation Product(s) |
| Hydrolysis (Acid/Base/Neutral) | Nucleophilic Substitution | 3-(Hydroxymethyl)furan |
| Aminolysis (e.g., with Amine buffer) | Nucleophilic Substitution | 3-(Aminomethyl)furan derivatives |
| Thermal Stress | Elimination / Radical Fission | HCl, Polymeric materials, Ring-opened fragments |
| Oxidation (e.g., H₂O₂) | Ring Oxidation | Ring-opened enedials, Hydroxylated furans |
| Photolysis (UV/Vis light) | Radical Fission | Radical coupling products, 3-methylfuran (via H-abstraction) |
Experimental Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[15] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[16]
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A Theoretical Exploration of the Reactivity of 3-(Chloromethyl)furan: A Guide for Drug Discovery and Development
Abstract
3-(Chloromethyl)furan is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay between the aromatic furan ring and the reactive chloromethyl substituent. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this compound. We delve into the molecule's electronic structure, explore the energetics of its primary reaction pathways—nucleophilic substitution and electrophilic aromatic substitution—and outline the computational methodologies that enable these theoretical insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Synthetic and Pharmaceutical Importance of the Furan Moiety
Furan and its derivatives are privileged scaffolds in a vast array of natural products and pharmaceuticals. The furan ring system, with its unique electronic properties, often imparts desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. The introduction of a reactive handle, such as a chloromethyl group, further enhances the synthetic utility of the furan core, allowing for its facile incorporation into more complex molecular architectures. This compound, in particular, offers a distinct substitution pattern that can be strategically employed in the design of novel therapeutic agents and functional materials. A thorough understanding of its reactivity is paramount for its effective utilization in multi-step synthetic campaigns.
The Electronic Landscape of this compound: A Computational Perspective
The reactivity of an organic molecule is fundamentally dictated by its electronic structure. Computational chemistry provides powerful tools to visualize and quantify this landscape.[1] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying molecular systems.[1][2]
Molecular Geometry and Dipole Moment
An initial geometry optimization of this compound using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, reveals key structural parameters. The furan ring is nearly planar, a hallmark of its aromatic character. The C-Cl bond of the chloromethyl group is the most polar and, consequently, the most reactive site for nucleophilic attack. The calculated dipole moment of furan itself is 0.71 D, with the negative end oriented towards the oxygen atom.[3] The presence of the electron-withdrawing chloromethyl group at the 3-position is expected to subtly modulate the overall dipole moment of the molecule.
Frontier Molecular Orbitals (FMOs) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction.[4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. For furan, the HOMO is primarily located on the ring carbons, particularly C2 and C5, explaining the preference for electrophilic attack at these positions.[5]
-
LUMO: The LUMO indicates the most electron-deficient region and is the site of nucleophilic attack. In this compound, the LUMO is anticipated to have significant localization on the σ* anti-bonding orbital of the C-Cl bond. This strongly suggests that the methylene carbon of the chloromethyl group is the primary electrophilic center for nucleophilic substitution reactions.
DFT calculations can also provide valuable reactivity descriptors:
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] For this compound, the ESP map would show a negative potential around the furan oxygen and a positive potential around the chloromethyl carbon.
-
Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.
Key Reaction Pathways: A Theoretical Dissection
The dual functionality of this compound—an aromatic ring and an alkyl halide—gives rise to two primary modes of reactivity: nucleophilic substitution at the chloromethyl group and electrophilic substitution on the furan ring.
Nucleophilic Substitution at the Chloromethyl Group
The reaction of this compound with nucleophiles is expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted process where the nucleophile attacks the electrophilic carbon atom as the leaving group (chloride) departs.[6]
A theoretical investigation of this process would involve:
-
Locating the Transition State (TS): Computational methods can be employed to find the geometry of the transition state for the SN2 reaction.[2] This is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the C-Nu bond formation and C-Cl bond breaking.
-
Calculating the Activation Barrier: The energy difference between the reactants and the transition state determines the activation energy (ΔE‡), which is a key indicator of the reaction rate. A lower activation barrier implies a faster reaction. DFT studies on similar systems, such as the reaction of chloromethyl tetrahydrofuran derivatives with trimethylamine, have successfully calculated these barriers.[7][8]
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of SN2 reactions. The Polarizable Continuum Model (PCM) is a common computational approach to account for these solvent effects.[7]
The workflow for a theoretical study of the SN2 reaction of this compound with a generic nucleophile (Nu-) is depicted below:
Caption: A computational workflow for studying the SN2 reaction of this compound.
Table 1: Hypothetical Calculated Energies for the SN2 Reaction of this compound with Hydroxide
| Parameter | Gas Phase (kcal/mol) | In Water (PCM) (kcal/mol) |
| Reaction Energy (ΔErxn) | -50.2 | -65.7 |
| Activation Energy (ΔE‡) | 22.5 | 18.3 |
Note: These are illustrative values based on typical SN2 reactions and are not from a specific study on this compound.
Electrophilic Aromatic Substitution on the Furan Ring
Furan is highly activated towards electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene.[3] The substitution pattern is strongly directed to the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (Wheland intermediate).[9][10]
The chloromethyl group at the 3-position is a weakly deactivating, ortho-, para-directing group in traditional aromatic systems due to a combination of inductive electron withdrawal and weak hyperconjugation. In the context of the highly reactive furan ring, its influence on the regioselectivity of electrophilic attack is an important consideration for synthetic planning.
A theoretical study would compare the stability of the cationic intermediates formed upon electrophilic attack at the C2, C4, and C5 positions.
Caption: Pathways for electrophilic attack on this compound leading to different cationic intermediates.
Computational modeling of the protonation energies at different ring positions can serve as a reliable indicator of the preferred sites for electrophilic attack.[11] It is expected that attack at C2 and C5 will be significantly more favorable than at C4.
Detailed Computational Protocol
For researchers wishing to perform their own theoretical studies on the reactivity of this compound, the following protocol outlines a robust computational approach.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of the ground state of this compound, any nucleophiles/electrophiles, transition states, and products.
-
A suitable level of theory is B3LYP with the 6-311+G(d,p) basis set.[7][8]
-
Perform a frequency calculation to confirm that ground states have zero imaginary frequencies and transition states have exactly one imaginary frequency.
-
-
Transition State Searching:
-
For the SN2 reaction, use a transition state searching algorithm like the Berny optimization or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
For electrophilic substitution, the reaction coordinate can be defined as the distance between the electrophile and the target carbon atom on the furan ring.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation to verify that the located transition state connects the reactants and products on the potential energy surface.
-
-
Energetics and Thermodynamic Properties:
-
Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain Gibbs free energies of activation and reaction.
-
-
Inclusion of Solvent Effects:
-
Recalculate the energies using a solvation model like PCM to simulate the reaction in a specific solvent.
-
Conclusion and Future Outlook
The reactivity of this compound is a fascinating interplay of aromaticity and alkyl halide chemistry. Theoretical studies, grounded in Density Functional Theory, provide a powerful lens through which to understand and predict its behavior. The primary mode of reactivity is nucleophilic substitution at the chloromethyl group, likely proceeding through an SN2 mechanism. Electrophilic attack on the furan ring is expected to favor the C2 and C5 positions, a preference that is subtly modulated by the C3 substituent.
As computational methods continue to advance in accuracy and efficiency, we can anticipate even more precise predictions of reactivity for complex furan-containing molecules. This will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials that leverage the unique properties of this important heterocyclic scaffold.
References
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Walczak, D., & Nowacki, A. (2013). DFT Studies of Conversion of Methyl Chloride and Three Substituted Chloromethyl Tetrahydrofuran Derivatives During Reaction With Trimethylamine. Journal of Molecular Modeling, 19(10), 4403–4417. [Link][7][8]
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Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. SciForum. [Link]
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Mayer, P. M., Parkinson, C. J., Smith, D. M., & Radom, L. (1998). Transition-state-theory calculations for reactions of O(3P) with halogenated olefins. The Journal of Chemical Physics, 108(2), 604-615. [Link]
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Whangbo, M. H., Schlegel, H. B., & Wolfe, S. (1977). Molecular Orbitals from Group Orbitals. 3. Quantitative Perturbational Molecular Orbital Analysis of ab Initio SCF-MO Wave Functions. Journal of the American Chemical Society, 99(5), 1296–1304. [Link]
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Miller, A. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4959–4969. [Link][6]
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Putz, M. V. (2020). DFT Chemical Reactivity Driven by Biological Activity: Applications for the Toxicological Fate of Chlorinated PAHs. International Journal of Molecular Sciences, 21(18), 6653. [Link][1]
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Sawant, A. B., & Nirwan, R. S. (2022). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research Journal of Pharmacy and Technology, 15(1), 241-248. [Link]
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Rojas-Valencia, N., et al. (2018). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Journal of Chemistry, 2018, 1-9. [Link]
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Molecular Modeling Basics. (2009). Finding a transition state: an Sn2 reaction. [Link][2]
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Cabañas, B., et al. (2005). Study of reaction processes of furan and some furan derivatives initiated by Cl atoms. Atmospheric Environment, 39(10), 1935-1944. [Link]
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Arjunan, V., Senthilkumari, S., & Mohan, S. (2019). Structure, Vibrations, Molecular Orbitals, Reactivity Properties of 3-Trifluoromethylphenylchloroformate by FT-IR, FT-Raman, FT-NMR and DFT Studies. Asian Journal of Chemistry, 31(8), 1835-1846. [Link]
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Rzepa, H. S. (2009). Molecular Modelling Problem. [Link][11]
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Larsen, C. H., & Gevorgyan, V. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 8(8), 754-759. [Link]
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Valdés, H., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3801. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link][9]
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Das, S. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link][5]
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UC Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. [Link]
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Homework.Study.com. (n.d.). Based on your knowledge of electrophilic aromatic substitution, predict the preferential.... [Link][10]
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Química Orgánica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. [Link]
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One Chemistry. (2023, April 6). Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved [Video]. YouTube. [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Link]
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Synthesis of 3-(Chloromethyl)furan from 3-Furylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)furan is a pivotal building block in medicinal chemistry and materials science, valued for its reactive chloromethyl group appended to the furan core. This guide provides an in-depth technical overview of the synthesis of this compound from its corresponding alcohol, 3-furylmethanol. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the chlorination reaction, and provide a detailed, field-tested experimental protocol. This document is intended to serve as a comprehensive resource, emphasizing scientific integrity, practical applicability, and safety.
Introduction: The Significance of this compound
The furan ring is a recurring motif in a multitude of bioactive natural products and pharmaceuticals. The introduction of a reactive handle, such as a chloromethyl group, onto this scaffold provides a versatile entry point for further chemical elaboration. This compound, in particular, serves as a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the ability of the chloromethyl group to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities at the 3-position of the furan ring.
Synthetic Approaches and Mechanistic Considerations
The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For the synthesis of this compound from 3-furylmethanol, several reagents can be employed, with the choice often dictated by factors such as scale, desired purity, and substrate sensitivity.
Thionyl Chloride (SOCl₂): The Workhorse Reagent
Thionyl chloride is a highly effective and commonly used reagent for the conversion of primary alcohols to their corresponding chlorides.[1][2][3] The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by a chloride ion.[1]
The key advantages of using thionyl chloride are:
-
High Reactivity: The reaction is typically efficient and proceeds to completion.
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]
Mechanism with Thionyl Chloride:
The reaction mechanism involves a nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a protonated chlorosulfite ester. Subsequent deprotonation, often facilitated by a mild base like pyridine or triethylamine, yields the chlorosulfite ester. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion, resulting in the desired alkyl chloride and the release of sulfur dioxide and a chloride ion.
Caption: Reaction mechanism of 3-furylmethanol with thionyl chloride.
Vilsmeier-Haack Reagent: A Milder Alternative
For substrates that are sensitive to the acidic conditions generated by thionyl chloride, the Vilsmeier-Haack reagent offers a milder alternative.[4][5][6][7] This reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like oxalyl chloride or phosphorus oxychloride (POCl₃).[4][8] The active chlorinating species is a chloroiminium salt.[8]
The advantages of this method include:
-
Milder Conditions: The reaction can often be carried out at lower temperatures and avoids the generation of strong acids.
-
High Selectivity: It can be more selective for primary alcohols in the presence of other functional groups.
Experimental Protocol: Synthesis using Thionyl Chloride
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 3-furylmethanol using thionyl chloride. This method is robust and has been widely reported in the literature.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Furylmethanol | 98% | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Addition funnel | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-furylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred solution via the addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Characterization Data:
| Property | Value |
| Molecular Formula | C₅H₅ClO[10] |
| Molecular Weight | 116.54 g/mol [10] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~55-57 °C at 20 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (t, J=1.7 Hz, 1H), 7.38 (m, 1H), 6.38 (m, 1H), 4.52 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.8, 140.9, 122.1, 110.6, 37.5 |
Safety Considerations
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][12]
-
This compound: This compound is expected to be a skin and eye irritant. Handle with care and avoid inhalation or direct contact.[13]
-
Quenching: The quenching step with sodium bicarbonate solution is exothermic and produces gas. Add the quenching solution slowly and with caution to control the reaction rate.
Conclusion
The synthesis of this compound from 3-furylmethanol is a straightforward and efficient transformation that is readily achievable in a standard laboratory setting. The use of thionyl chloride provides a reliable method for this conversion. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.
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An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)furan
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key physical properties of 3-(Chloromethyl)furan (CAS No. 14497-29-1), with a specific focus on its melting and boiling points.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental determination of these properties. It covers the significance of sample purity, detailed methodologies for accurate measurement, and the underlying chemical principles governing these physical characteristics.
Introduction and Chemical Identity
This compound is a substituted furan derivative, a class of heterocyclic compounds recognized for their utility as versatile intermediates in organic synthesis. Its structure, featuring a reactive chloromethyl group attached to the furan ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] For instance, it serves as an intermediate in the synthesis of labeled 3-Methylfuran, a potential biomarker for lung cancer screening.[2]
An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in synthetic workflows. This guide provides a detailed examination of these properties, grounded in established analytical techniques.
Key Identifiers:
-
IUPAC Name: this compound[3]
Core Physical Properties
The physical state and thermal behavior of this compound are critical parameters for its storage, handling, and reaction setup. The compound is described as a light-colored to yellow clear liquid or solid, indicating that its melting point is near ambient temperature.[1]
| Property | Value | Source |
| Melting Point | 43-44 °C | [1][2] |
| Boiling Point | 140.49 °C (rough estimate) | [1][2] |
| Density | 1.0891 g/cm³ (rough estimate) | [1][2] |
| Refractive Index | 1.4941 (estimate) | [1][2] |
| Flash Point | 34.5 ± 20.4 °C | [1] |
| Vapor Pressure | 10.438 mmHg at 25°C | [1] |
In-Depth Analysis of Melting and Boiling Points
Melting Point: 43-44 °C
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For this compound, this transition occurs at 43-44 °C.[1][2] This relatively low melting point is consistent with a small, relatively non-polar molecule with moderate intermolecular forces. The primary forces at play are dipole-dipole interactions arising from the polar C-O-C ether linkage in the furan ring and the C-Cl bond, as well as weaker van der Waals forces. The sharpness of the melting range (43-44 °C) is a strong indicator of high purity. Impurities typically depress the melting point and broaden the melting range.
Boiling Point: ~140.5 °C
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 140.49 °C is an estimate, suggesting it may be determined under specific pressure conditions or derived from computational models.[1][2] This value is critical for purification by distillation. Distilling at atmospheric pressure might be suitable, but for heat-sensitive compounds, vacuum distillation is often employed to lower the boiling point and prevent decomposition.
Experimental Determination Protocols
The accuracy of physical property measurements is intrinsically linked to the purity of the sample and the calibration of the instrumentation. The following protocols represent best practices for the determination of the melting and boiling points of this compound.
Caption: Relationship between sample purity and the accuracy of melting and boiling point measurements.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is superior to traditional melting point apparatus for its high precision, ability to detect subtle thermal events, and quantitative analysis of purity.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium, tin) according to the manufacturer's guidelines. This is a critical step for data trustworthiness.
-
Sample Preparation: Accurately weigh 1-3 mg of high-purity, crystalline this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above the melt (e.g., 60 °C). A controlled heating rate is essential for resolving the thermal transition accurately.
-
Hold isothermally for 1-2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak area can be integrated to determine the enthalpy of fusion. Purity can also be estimated from the shape of the melting peak.
Protocol 2: Boiling Point Determination by Ebulliometry or Distillation
Causality: This method directly measures the temperature at which the liquid-vapor phase equilibrium is established at a given pressure. For high-purity substances, the temperature should remain constant throughout the distillation process.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Charging: Charge the round-bottom flask with a sufficient volume of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heating and Distillation:
-
Gently and uniformly heat the flask using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Record the temperature when the distillation rate is steady (e.g., 1-2 drops per second) and the reflux ring is stable within the distillation head. This stable temperature is the boiling point.
-
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation for higher accuracy.
Caption: A streamlined workflow for the experimental determination of melting and boiling points.
Synthesis and Purity Considerations
The reliable measurement of physical properties is contingent on the purity of the substance. This compound can be synthesized from 3-furanmethanol.[2] The purification of the final product, likely through methods such as distillation or chromatography, is a critical step. The presence of residual starting materials, solvents, or byproducts will alter the observed melting and boiling points, underscoring the importance of rigorous purification and characterization (e.g., by NMR, GC-MS) prior to physical property analysis.
Safety and Handling
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Conclusion
This guide has detailed the primary physical properties of this compound, focusing on its melting point of 43-44 °C and an estimated boiling point of 140.49 °C. These values are fundamental to the compound's application in research and development. By adhering to rigorous, well-calibrated experimental protocols such as Differential Scanning Calorimetry and Ebulliometry, researchers can ensure the acquisition of accurate and reliable data, which is essential for process development, safety, and the successful synthesis of novel chemical entities.
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Solubility of 3-(Chloromethyl)furan in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)furan in Organic Solvents
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive assessments across various organic solvent classes, and provides a robust experimental protocol for quantitative determination.
Introduction: The Significance of this compound
This compound (CAS No: 14497-29-1) is a heterocyclic organic compound featuring a furan ring substituted with a chloromethyl group.[1][2] Its importance lies in its role as a versatile building block in organic synthesis. Notably, it serves as an intermediate in the synthesis of compounds like 3-Methylfuran, which has been investigated as a volatile organic compound (VOC) marker for non-invasive lung cancer screening.[3]
For chemists and pharmaceutical scientists, understanding the solubility of this compound is paramount. Solubility dictates the choice of solvent for chemical reactions, influences reaction rates and yields, and is a fundamental consideration in downstream processes such as product isolation, purification via extraction or crystallization, and formulation development.[4][5] An informed approach to solvent selection, grounded in the physicochemical properties of the solute, is essential for efficient and successful experimental design.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below, providing the foundation for understanding its behavior in different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClO | [1][2] |
| Molecular Weight | 116.55 g/mol | [1][2] |
| Appearance | Light-colour to yellow clear liquid or solid | [1] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 140.49 °C (estimate) | [1] |
| Density | 1.0891 (estimate) | [1] |
| XLogP3 | 1.65 | [1][2] |
The XLogP3 value of 1.65 indicates a moderate level of lipophilicity, suggesting that this compound will generally favor organic solvents over aqueous media.[1][2]
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a primary guiding principle in predicting solubility.[4][6] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The molecular structure of this compound allows for several types of interactions that dictate its solubility profile.
-
Molecular Structure and Polarity : this compound possesses distinct regions of varying polarity. The furan ring, with its oxygen heteroatom, introduces polarity and the capacity to act as a hydrogen bond acceptor. The chloromethyl (-CH₂Cl) group is also strongly polar due to the high electronegativity of the chlorine atom. These polar characteristics are balanced by the non-polar hydrocarbon nature of the furan ring's carbon backbone.
-
Intermolecular Forces :
-
Dipole-Dipole Interactions : The polar C-O and C-Cl bonds create a net molecular dipole, allowing for favorable electrostatic interactions with other polar solvent molecules.
-
London Dispersion Forces : These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents.
-
Hydrogen Bonding : The oxygen atom in the furan ring has lone pairs of electrons and can act as a hydrogen bond acceptor when interacting with protic solvents (e.g., alcohols).
-
The diagram below illustrates the key structural features of this compound that influence its interactions with solvents.
Caption: Molecular structure of this compound highlighting key functional groups.
Predicted Solubility in Common Organic Solvents
Based on its structural analysis, a qualitative solubility profile can be predicted. Furan, the parent compound, is known to be soluble in common organic solvents like alcohol, ether, and acetone, but only slightly soluble in water.[7] The addition of the polar chloromethyl group is expected to enhance solubility in polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | These solvents can engage in both dipole-dipole interactions and act as hydrogen bond donors to the furan oxygen, leading to strong solute-solvent interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl and furan moieties of the solute are the primary driving force for dissolution. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to Low | Solubility is governed by weaker London dispersion forces. While the hydrocarbon portion of the molecule interacts favorably, the polar groups limit miscibility. |
| Aqueous | Water | Very Low | The molecule's overall non-polar character, as indicated by its positive XLogP3 value, outweighs the influence of its polar groups, preventing significant dissolution in the highly polar, hydrogen-bonded network of water.[1][2][6] |
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical measurement is the gold standard. The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound using the isothermal equilibrium method coupled with UV-Visible (UV-Vis) spectroscopy.[8][9]
Safety Precautions
This compound and many organic solvents are hazardous.[10][11] Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Keep away from ignition sources.[13]
Methodology
-
Preparation of Standard Solutions & Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in the chosen organic solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard at its wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of Absorbance vs. Concentration. The resulting linear regression should have a correlation coefficient (R²) > 0.99 for accuracy.
-
-
Equilibration and Saturation:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed glass vial. "Excess" means that undissolved solute is clearly visible.
-
Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vial to stand undisturbed for several hours or centrifuge it at a low speed to sediment all undissolved material.
-
Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid residue.
-
Dilute the supernatant with a known volume of the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) may be necessary.
-
Measure the absorbance of the diluted sample at the predetermined λ_max.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a moderately polar molecule with a predicted solubility profile that favors polar organic solvents. Its structural features—a polar furan ring and a chloromethyl group—enable strong dipole-dipole interactions and hydrogen bond acceptance, leading to high solubility in both protic and aprotic polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents and extremely low in water. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable and systematic approach for quantitative solubility determination. This guide serves as a foundational resource for scientists, enabling more efficient and effective utilization of this compound in research and development.
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A Technical Guide to Quantum Chemical Calculations for 3-(Chloromethyl)furan: Methodologies and Applications in Drug Discovery
This guide provides a comprehensive overview of the quantum chemical calculations for 3-(Chloromethyl)furan, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of these calculations, offering insights for researchers, scientists, and professionals in drug development. This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its electronic structure and reactivity through computational methods is crucial for predicting its behavior and designing novel derivatives with enhanced therapeutic properties.
Foundational Principles: The "Why" and "How" of Quantum Chemical Calculations
Quantum chemical calculations allow us to model the behavior of molecules at the subatomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. For a molecule like this compound, these calculations can elucidate its three-dimensional structure, electronic properties, and reactivity. This information is invaluable in drug design for predicting how the molecule might interact with a biological target.
The primary methodology employed in this guide is Density Functional Theory (DFT), a computational method that has become a cornerstone of quantum chemistry due to its balance of accuracy and computational cost.[2] Specifically, we will utilize the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable results for organic molecules containing halogens.[2][3][4]
The Computational Workflow: A Step-by-Step Approach
The process of performing quantum chemical calculations on this compound can be broken down into several key steps, each providing unique insights into the molecule's properties.
Caption: The relationship between calculated quantum chemical properties and their practical implications in drug development.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. [5][6]The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. [7]A smaller gap generally implies higher reactivity.
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance |
| HOMO Energy | -0.254 | -6.91 | Electron-donating ability |
| LUMO Energy | -0.015 | -0.41 | Electron-accepting ability |
| HOMO-LUMO Gap | 0.239 | 6.50 | Chemical reactivity and stability |
Note: These are representative values and will vary slightly depending on the specific computational software and environment.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. [8][9]It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. [10]In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the furan ring is expected to be a region of negative potential, while the area around the chlorine atom and the hydrogen atoms will exhibit a positive potential.
Experimental Protocol: MEP Calculation
-
Input File Preparation: Use the optimized geometry.
-
Method Specification: B3LYP/6-311++G(d,p).
-
Job Type: A single-point energy calculation with the keyword to generate the potential data.
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to generate the MEP surface.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the quantification of hyperconjugative interactions and charge delocalization, which contribute to molecular stability. [11]For this compound, NBO analysis can reveal the nature of the C-Cl bond and the electronic interactions between the chloromethyl group and the furan ring.
Experimental Protocol: NBO Analysis
-
Input File Preparation: Use the optimized geometry.
-
Method Specification: B3LYP/6-311++G(d,p).
-
Job Type: A single-point energy calculation with the pop=nbo keyword.
-
Analysis: Examine the NBO output for donor-acceptor interactions and orbital occupancies.
Conclusion: Integrating Computational Insights into Drug Development
Quantum chemical calculations provide a powerful toolkit for understanding the intrinsic properties of molecules like this compound. By leveraging DFT, researchers can gain a detailed understanding of its structure, stability, and reactivity. This knowledge is instrumental in the rational design of new drug candidates, allowing for the prediction of their behavior and the optimization of their therapeutic profiles. The methodologies outlined in this guide provide a robust framework for applying these computational techniques in a drug discovery and development setting.
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Conformational and NMR study of some furan derivatives by DFT methods. (2013). ResearchGate. Retrieved from [Link]
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Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). (n.d.). Retrieved from [Link]
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DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). (2012). ACS Catalysis. Retrieved from [Link]
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(a) Electrostatic potential map of aldotetrose and (b & c) optimized... (n.d.). ResearchGate. Retrieved from [Link]
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Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. (2020). ChemRxiv. Retrieved from [Link]
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Molecular Electrostatic Potential Maps for the studied compounds (Fused... (n.d.). ResearchGate. Retrieved from [Link]
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B3LYP/6-311]]G**-GIAO calculated absolute chemical shifts of isolated molecules (all values in ppm). (n.d.). ResearchGate. Retrieved from [Link]
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Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2021). Request PDF. Retrieved from [Link]
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Spectroscopic Studies of 3-Furan-2-yl-4-Phenyl-Butyric Acid Compound DFT Method (FTIR and FT-Raman). (2022). TSI Journals. Retrieved from [Link]
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Exploring Bonding Properties, Extraction and Separation Performance of Furan-based N,O-Hybrid Extractants for Am(III) and. (2022). Retrieved from [Link]
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DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. (2022). AIP Publishing. Retrieved from [Link]
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Tautomeric equilibria of Eosin Y and Erythrosin B: a theoretical and experimental study. (2021). RSC Advances. Retrieved from [Link]
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THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. (n.d.). SEDICI. Retrieved from [Link]
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Molecular Electrostatic Potential Maps for Some Polar Molecules. (2014). Wolfram Demonstrations Project. Retrieved from [Link]
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3-(Chloromethoxy)furan. PubChem. Retrieved from [Link]
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Hutama, A. S., Mudasir, M., & Santosa, S. J. (2019). Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117152. Retrieved from [Link]
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The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. (2014). ResearchGate. Retrieved from [Link]
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3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. PubChem. Retrieved from [Link]
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Wang, W., Ji, C., & Zhang, J. Z. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2735–2747. Retrieved from [Link]
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Practical Computational Chemistry Course for a Comprehensive Understanding of Organic, Inorganic, and Physical Chemistry: From Molecular Interactions to Chemical Reactions. (2023). ACS Publications. Retrieved from [Link]
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A computational study on the nature of the halogen bond between sulfides and dihalogen molecules. (2018). Request PDF. Retrieved from [Link]
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Quantum chemistry calculations. (n.d.). Retrieved from [Link]
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HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. (n.d.). Retrieved from [Link]
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HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2022). YouTube. Retrieved from [Link]
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Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2022). YouTube. Retrieved from [Link]
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Quantum Chemical studies of Furan. (2020). ResearchGate. Retrieved from [Link]
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(a) HOMO–LUMO orbitals of furan; (b) HOMO–LUMO orbitals of TiCl4. (n.d.). ResearchGate. Retrieved from [Link]
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ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. (n.d.). Retrieved from [Link]
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Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. (n.d.). Retrieved from [Link]
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Quantum computational study of chloride attack on chloromethane for chemical accuracy and quantum noise effects with UCCSD and k-UpCCGSD ansatzes. (2022). PMC. Retrieved from [Link]
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DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). MDPI. Retrieved from [Link]
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Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. (2022). YouTube. Retrieved from [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]
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Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI. Retrieved from [Link]
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Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-(Chloromethyl)furan as a Versatile Alkylating Agent in Modern Organic Synthesis
Abstract
The furan nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a multitude of bioactive molecules.[1][2][3] The introduction of the 3-furylmethyl moiety into molecular scaffolds is a key strategy in drug discovery for optimizing pharmacokinetic profiles, enhancing receptor binding affinity, and exploring new chemical space.[2][3][4] 3-(Chloromethyl)furan stands out as a highly effective and reactive electrophile for this purpose. Its structure, analogous to a benzylic halide, confers significant reactivity towards a broad spectrum of nucleophiles. This guide provides an in-depth exploration of this compound's properties, reactivity, and practical application as an alkylating agent, complete with detailed protocols and expert insights for researchers in organic synthesis and drug development.
Physicochemical Properties & Safe Handling
This compound is a reactive chemical intermediate that demands careful handling to ensure safety and experimental success. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 14497-29-1 | [5][6][7] |
| Molecular Formula | C₅H₅ClO | [5][6] |
| Molecular Weight | 116.55 g/mol | [5][6] |
| Appearance | Colorless to brown oil | [8] |
| Boiling Point | Data not widely available; handle with care | - |
| SMILES | C1=COC=C1CCl | [6] |
1.1. Critical Safety & Handling Protocols
Due to its reactivity and potential toxicity, all operations involving this compound must be conducted within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemically impervious gloves (e.g., nitrile).[9][10]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of vapors.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9][10] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.
1.2. Stability and Reactivity Profile
Like many benzylic-type halides, this compound can be susceptible to decomposition or self-condensation over time, particularly when exposed to light, heat, or acidic/basic impurities. Proper storage is critical to maintain its integrity.
The Chemistry of Alkylation: Mechanism and Rationale
The utility of this compound as an alkylating agent stems from the electrophilic nature of the methylene carbon, which is activated by the adjacent chlorine atom. The furan ring further stabilizes the transition state of nucleophilic substitution reactions.
2.1. The Nucleophilic Substitution Mechanism
The reaction with nucleophiles predominantly follows an SN2 (bimolecular nucleophilic substitution) pathway. In this mechanism, the nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs in a single, concerted step.
Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu⁻).
Causality Behind Reactivity: The furan ring's oxygen atom can donate electron density through resonance, stabilizing the partial positive charge that develops on the methylene carbon in the transition state. This electronic effect accelerates the rate of substitution compared to a simple alkyl chloride, making the reaction efficient even with moderately strong nucleophiles.
Core Applications & Synthetic Protocols
This compound is a versatile reagent for forming new carbon-heteroatom and carbon-carbon bonds.
3.1. N-Alkylation: Synthesis of Furylmethylamines
The reaction with primary or secondary amines is a straightforward method for synthesizing 3-furylmethylamines, a scaffold present in many pharmacologically active compounds.
Protocol 1: N-Alkylation of Morpholine
-
Reagents & Setup:
-
To a round-bottom flask under an inert atmosphere (N₂), add anhydrous acetonitrile (10 mL/mmol of the limiting reagent).
-
Add morpholine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the suspension at room temperature.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Add the solution dropwise to the stirring suspension of the amine and base.
-
Heat the reaction mixture to 50-60 °C and monitor its progress using Thin-Layer Chromatography (TLC).
-
-
Workup & Purification:
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-((furan-3-yl)methyl)morpholine.
-
3.2. O-Alkylation: Synthesis of Furylmethyl Ethers
The Williamson ether synthesis using this compound provides access to valuable furylmethyl ethers. This reaction is highly efficient with phenoxides and alkoxides.
Protocol 2: O-Alkylation of 4-Methoxyphenol
-
Reagents & Setup:
-
In a flame-dried flask under N₂, dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
-
Reaction Execution:
-
Add a solution of this compound (1.1 equivalents) in DMF dropwise to the phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 2-6 hours).
-
-
Workup & Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to isolate the pure 1-((furan-3-yl)methoxy)-4-methoxybenzene.
-
3.3. C-Alkylation: C-C Bond Formation
Creating carbon-carbon bonds is fundamental to building complex molecular skeletons. This compound reacts efficiently with soft carbon nucleophiles like enolates derived from active methylene compounds.
Protocol 3: C-Alkylation of Diethyl Malonate
-
Reagents & Setup:
-
To a flask containing anhydrous ethanol, add sodium ethoxide (NaOEt, 1.1 equivalents) and stir until dissolved.
-
Add diethyl malonate (1.0 equivalent) dropwise to the base solution and stir for 20 minutes at room temperature to generate the enolate.
-
-
Reaction Execution:
-
Add this compound (1.0 equivalent) to the enolate solution.
-
Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 3-5 hours.
-
-
Workup & Purification:
-
Cool the reaction mixture and neutralize it with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by vacuum distillation or column chromatography to obtain diethyl 2-((furan-3-yl)methyl)malonate.
-
Experimental Workflow & Troubleshooting
A successful synthesis requires careful planning from setup to purification.
Caption: A generalized workflow for alkylation reactions.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently strong base; Steric hindrance; Low reaction temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃); Increase reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO); Increase reaction time. |
| Multiple Products | Dialkylation of nucleophile; Side reactions on the furan ring (less common). | Use a larger excess of the nucleophile to favor mono-alkylation; Ensure reaction conditions are not overly harsh (e.g., high heat, strong acid). |
| Decomposition of Starting Material | Presence of moisture or acid/base impurities; Reagent is old or was improperly stored. | Use freshly distilled or purchased this compound; Ensure all reagents and solvents are anhydrous; Maintain an inert atmosphere. |
Conclusion
This compound is a potent and highly valuable electrophile in the synthetic chemist's toolkit. Its ability to readily alkylate a diverse range of nitrogen, oxygen, and carbon nucleophiles under well-defined conditions makes it an indispensable reagent for introducing the 3-furylmethyl group. The furan moiety plays a significant role in modulating the biological activity and physical properties of molecules, making this building block particularly relevant in the fields of drug discovery and materials science.[4][11] By adhering to the rigorous safety precautions and optimized protocols detailed in this guide, researchers can effectively leverage the reactivity of this compound to advance their synthetic objectives.
References
- Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review.
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
- Kumar, D. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Banerjee, R., Kumar, H. K. S., & Mrityunjay, B. (2009). Medicinal significance of furan derivatives: A Review. ResearchGate.
- ChemicalBook. (2023). This compound | 14497-29-1.
- ECHEMI. (2019). 3-(chloroMethyl)-2,5-diMethylfuran SDS, 766-57-4 Safety Data Sheets.
- WJPR. (2024). Pharmacological activity of furan derivatives.
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Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(Chloromethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Furan Scaffold
The furan moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. The ability to functionalize the furan ring at specific positions is crucial for the development of novel molecular entities with tailored properties. 3-(Chloromethyl)furan is a versatile building block that allows for the introduction of various substituents at the 3-position of the furan ring through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, offering researchers a practical resource for the synthesis of diverse furan-containing compounds.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the product. The key components include the this compound electrophile, a nucleophilic coupling partner, a palladium catalyst, a suitable ligand, a base, and an appropriate solvent.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it enables the synthesis of 3-(arylmethyl)furans, which are valuable motifs in medicinal chemistry. The reaction couples this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] The choice of ligand is critical to stabilize the palladium center and facilitate these steps. Bulky, electron-rich phosphine ligands are often employed to promote the reaction. The base plays a crucial role in activating the boronic acid for transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 3-(Arylmethyl)furan
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
| Reagent/Material | Purpose |
| This compound | Electrophile |
| Arylboronic acid | Nucleophile |
| Pd(OAc)₂ | Palladium precatalyst |
| SPhos | Ligand |
| K₃PO₄ | Base |
| Toluene/H₂O | Solvent system |
| Inert gas (Ar or N₂) | To prevent catalyst oxidation |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(arylmethyl)furan.
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[2][5] This reaction involves the coupling of this compound with an organostannane reagent.
Mechanistic Insights
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[5][6][7][8] A key difference is the nature of the transmetalating agent, which is an organotin compound. The choice of ligand and the presence of additives, such as Cu(I) salts, can significantly influence the reaction rate and yield.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Protocol: Synthesis of 3-(Alkenylmethyl)furan
This protocol provides a general procedure for the Stille coupling of this compound with a vinylstannane. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
| Reagent/Material | Purpose |
| This compound | Electrophile |
| Vinylstannane | Nucleophile |
| Pd(PPh₃)₄ | Palladium catalyst |
| LiCl | Additive |
| DMF | Solvent |
| Inert gas (Ar or N₂) | To prevent catalyst oxidation |
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) and the vinylstannane (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and LiCl (3.0 mmol, 3.0 equiv).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and then with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-(alkenylmethyl)furan.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted furans.[9] This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10][11]
Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][12] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center. The amine base serves both to deprotonate the terminal alkyne and as a ligand for the copper.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Application Protocol: Synthesis of 3-(Alkynylmethyl)furan
This is a representative protocol for the Sonogashira coupling of this compound. The reaction is sensitive to air, so maintaining an inert atmosphere is crucial for success.
Materials:
| Reagent/Material | Purpose |
| This compound | Electrophile |
| Terminal alkyne | Nucleophile |
| PdCl₂(PPh₃)₂ | Palladium precatalyst |
| CuI | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | Base and solvent |
| Inert gas (Ar or N₂) | To prevent catalyst oxidation |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkynylmethyl)furan.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[1][4][12][13] For this compound, this reaction allows for the facile synthesis of N-(furan-3-ylmethyl)amines, which are of interest in medicinal chemistry.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][12][14][15][16] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Protocol: Synthesis of N-(Furan-3-ylmethyl)aniline
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative. Strong, non-nucleophilic bases are typically required.
Materials:
| Reagent/Material | Purpose |
| This compound | Electrophile |
| Aniline derivative | Nucleophile |
| Pd₂(dba)₃ | Palladium precatalyst |
| XPhos | Ligand |
| NaOt-Bu | Base |
| Toluene | Solvent |
| Inert gas (Ar or N₂) | To prevent catalyst oxidation |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) and the aniline derivative (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash chromatography to afford the desired N-(furan-3-ylmethyl)aniline.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions each offer unique advantages for the synthesis of a wide range of furan-containing molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the chemical space around the furan scaffold and to develop novel compounds with potential applications in drug discovery and materials science. It is important to note that the provided protocols are representative and may require optimization for specific substrates and desired outcomes.
References
-
Wu, J., & Yoshikai, N. (2015). Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condensation of Alkynylbenziodoxoles, Carboxylic Acids, and Imines. Angewandte Chemie International Edition, 54(38), 11107-11111. [Link]
- Yoshikai Group. (n.d.). Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condensation of Alkynylbenziodoxoles, Carboxylic Acids, and Imines.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
-
Stille Reaction. (n.d.). Wikipedia. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
-
Wang, S., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 24(3), 735-740. [Link]
-
Barazani, L., et al. (2018). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 29(11), 2375-2382. [Link]
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Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(4), 1432-1437. [Link]
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Sonogashira reaction. (n.d.). Wikipedia. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]
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Wang, X., et al. (2021). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers, 8(3), 462-467. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Sun, L. L., et al. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. The Journal of Organic Chemistry, 76(18), 7546-7550. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]
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Wang, R. X., et al. (2019). Expedient regioselective synthesis of all-different tetraaryl furans. Organic & Biomolecular Chemistry, 17(36), 8414-8418. [Link]
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Oh, J. H., et al. (2011). Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. European Journal of Organic Chemistry, 2011(20-21), 3785-3789. [Link]
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Hazari, N., et al. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organometallics, 40(14), 2332-2344. [Link]
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Lee, C. H., et al. (2005). Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. The Journal of Organic Chemistry, 70(19), 7743-7746. [Link]
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Wu, J., Liao, Y., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). The Journal of Organic Chemistry, 68(9), 3642-3645. [Link]
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Hazari, N., et al. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organometallics, 40(14), 2332-2344. [Link]
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Sun, L. L., et al. (2011). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry, 8(7), 488-492. [Link]
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Application Notes & Protocols: The Strategic Use of 3-(Chloromethyl)furan in the Synthesis of Pharmaceutical Intermediates
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are valued as versatile intermediates due to their unique electronic and steric properties, often serving as bioisosteres for phenyl rings to enhance metabolic stability and drug-receptor interactions.[2][3] Among these, 3-(Chloromethyl)furan stands out as a highly reactive and versatile building block. The presence of the chloromethyl group, a potent electrophilic site, allows for straightforward introduction of the furan moiety into larger molecular frameworks via nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in synthesizing key pharmaceutical intermediates, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations.
Core Reactivity and Synthetic Utility
This compound is characterized by a furan ring substituted at the 3-position with a chloromethyl (-CH₂Cl) group. The synthetic utility of this compound is primarily dictated by the high reactivity of this group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides and is enhanced by the ability of the adjacent furan ring to stabilize the transition state of S_N2 reactions.
Common transformations involving this compound include:
-
Ether formation: Reaction with alcohols or phenols.
-
Thioether formation: Reaction with thiols.
-
Amine alkylation: Reaction with primary or secondary amines.
-
Ester formation: Reaction with carboxylate salts.
-
Cyanation: Reaction with cyanide salts to introduce a nitrile group.
These reactions provide a robust platform for constructing complex molecular architectures common in pharmacologically active compounds.[3][4]
Caption: General S_N2 Reactivity of this compound.
Application Showcase: Synthesis of a Ranitidine Precursor
Ranitidine (Zantac) is a well-known histamine H₂-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux.[5] While the commercial synthesis of Ranitidine itself uses a 2,5-disubstituted furan derivative, the core chemical transformation provides a perfect model for the utility of chloromethylated furans.[6][7] The key step involves the formation of a thioether bond by reacting a chloromethylfuran intermediate with a thiol-containing side chain.[7]
This section outlines a representative protocol for the synthesis of a key thioether intermediate, demonstrating the fundamental nucleophilic substitution reaction at the core of the Ranitidine synthesis. This protocol is adapted from established synthetic routes where a chloromethylfuran derivative is a pivotal reactant.[6][7][8]
Workflow for Thioether Intermediate Synthesis
Caption: Experimental Workflow for Thioether Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a thioether by reacting a model chloromethylfuran with a thiol, a key reaction type in the synthesis of drugs like Ranitidine.[7]
Objective: To synthesize S-(5-formylfuran-2-yl)methyl N-acetylcysteamine via nucleophilic substitution.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-(Chloromethyl)furfural (CMF) | 144.55 | 0.491 g | 3.40 | Electrophile |
| N-Acetylcysteamine | 119.19 | 0.405 g | 3.40 | Nucleophile |
| Sodium Hydride (95%) | 24.00 | 103 mg | 4.08 | Base |
| Tetrahydrofuran (THF), dry | - | 30 mL | - | Anhydrous Solvent |
| Saturated Brine Solution | - | 30 mL | - | For work-up |
| Chloroform (CHCl₃) | - | 60 mL | - | Extraction Solvent |
Step-by-Step Procedure
-
Preparation of Nucleophile: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (103 mg, 4.08 mmol) to a solution of N-acetylcysteamine (0.405 g, 3.40 mmol) in 20 mL of dry THF.[7]
-
Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the thiol group, generating the highly nucleophilic thiolate anion required for the subsequent substitution reaction. An inert atmosphere is critical to prevent the reactive base from being quenched by atmospheric moisture.
-
-
Reaction Initiation: Stir the resulting suspension at room temperature for 30 minutes. Following this, add a solution of 5-(chloromethyl)furfural (0.491 g, 3.40 mmol) in 10 mL of dry THF dropwise over a 10-minute period.[7]
-
Causality: The 30-minute stir ensures complete formation of the thiolate. Slow, dropwise addition of the electrophile (CMF) helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the light-yellow solution to stir overnight at room temperature to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (CMF) is consumed.
-
Work-up and Extraction: Add saturated brine solution (30 mL) to the reaction mixture. Extract the aqueous mixture with chloroform (3 x 20 mL).[7]
-
Causality: The brine wash helps to quench any remaining reactive species and aids in the separation of the aqueous and organic layers. The product is extracted into the organic chloroform layer.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure thioether intermediate.
Safety and Handling of Chloromethylfurans
Chloromethylated furans are reactive alkylating agents and must be handled with appropriate caution.[9]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[12]
-
Respiratory Protection: If there is a risk of vapor inhalation, a full-face respirator with an appropriate organic vapor cartridge is required.[10][11]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[12] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion
This compound and its structural isomers are potent and versatile chemical intermediates. Their well-defined reactivity as electrophiles in nucleophilic substitution reactions allows for the efficient and targeted synthesis of complex molecules. As demonstrated by the core reaction in the synthesis of Ranitidine, the chloromethylfuran moiety serves as an invaluable building block for introducing the furan scaffold into pharmaceutical targets, underscoring its continued importance in modern drug discovery and development. Adherence to strict safety protocols is mandatory when handling these reactive compounds to ensure a safe and successful experimental outcome.
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Application Note: 3-(Chloromethyl)furan as a Versatile Scaffold for Solid-Phase Organic Synthesis
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 3-(Chloromethyl)furan in solid-phase organic synthesis (SPOS). The furan moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] Leveraging this compound as a starting material in SPOS enables the rapid generation of diverse chemical libraries for drug discovery and materials science. Its activated chloromethyl group allows for efficient immobilization onto various solid supports, serving as a stable anchor for subsequent chemical transformations. We present detailed methodologies for resin loading, on-bead diversification, and final product cleavage, supported by mechanistic insights and troubleshooting strategies to empower researchers in this field.
Introduction: The Strategic Advantage of Furan Scaffolds on Solid Phase
The furan ring system is a cornerstone in medicinal chemistry, valued for its unique electronic properties, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate. The transition from traditional solution-phase synthesis to solid-phase organic synthesis (SPOS) offers significant advantages for library construction, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[2][3]
This compound emerges as a particularly strategic building block for SPOS. Its structure is analogous to benzyl chloride, with the furan ring providing electronic activation to the chloromethyl group. This intrinsic reactivity facilitates its use as a covalent linker, anchoring the furan scaffold to a solid support for subsequent elaboration. This approach combines the benefits of SPOS with the chemical richness of furan chemistry, paving the way for high-throughput synthesis of novel compound libraries.
Principle of Immobilization: Covalent Anchoring via Nucleophilic Substitution
The core of this methodology relies on the electrophilic nature of the carbon atom in the chloromethyl group. This carbon is susceptible to nucleophilic attack by functional groups present on a variety of commercially available resins. The choice of resin dictates the nature of the covalent linkage and, critically, the conditions required for the final cleavage of the product from the support.
Causality of Reactivity: The oxygen atom in the furan ring, through its electron-donating resonance effect, stabilizes the partial positive charge that develops on the methylene carbon during a nucleophilic substitution reaction. This effect lowers the activation energy for the reaction, making this compound an excellent alkylating agent for resin-bound nucleophiles.
Choosing the Right Solid Support:
-
Wang Resin (4-Hydroxybenzyl alcohol polystyrene resin): This is a widely used support for anchoring carboxylic acids, but its hydroxyl group can also be deprotonated to form an alkoxide, which serves as an excellent nucleophile to displace the chloride from this compound. This forms a stable benzyl ether-type linkage. Cleavage is typically achieved under strongly acidic conditions (e.g., Trifluoroacetic acid).[4]
-
2-Chlorotrityl Chloride (2-CTC) Resin: While typically used to immobilize acids or alcohols, a pre-loaded nucleophile on 2-CTC resin could also be alkylated by this compound. The key advantage of 2-CTC is its extreme acid lability, allowing for very mild cleavage conditions that preserve sensitive functionalities.[5]
The following workflow illustrates the general process of immobilizing this compound onto a hydroxyl-functionalized resin like Wang resin.
Caption: Workflow for immobilizing this compound.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol details the covalent attachment of the furan scaffold to Wang resin via an ether linkage.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel. Add DCM (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the solvent.[5]
-
Reaction Mixture: In a separate flask, dissolve this compound (583 mg, 5.0 mmol, 5 eq) in anhydrous DCM (8 mL). Add DIEA (0.87 mL, 5.0 mmol, 5 eq).
-
Immobilization: Add the reaction mixture to the swollen resin. Agitate the suspension at room temperature for 18-24 hours. The use of a large excess of reagents helps drive the reaction to completion.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). For each wash, agitate for 2-3 minutes before draining.[3]
-
Capping (Critical Step): To block any unreacted hydroxyl groups, add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) to the resin. Agitate for 2 hours. This prevents these sites from interfering in subsequent synthetic steps.
-
Final Wash and Drying: Drain the capping solution. Wash the resin as described in step 4. After the final wash, dry the resin under high vacuum for several hours.
Validation: The success of the loading can be qualitatively confirmed by performing a test cleavage on a small aliquot (~10 mg) of the dried resin using a 95% TFA solution and analyzing the supernatant by LC-MS for the cleaved 3-(hydroxymethyl)furan.
| Parameter | Recommended Value | Rationale |
| Resin | Wang Resin (100-200 mesh) | Provides stable ether linkage; good swelling properties. |
| Reagent Equiv. | 5 eq this compound | Drives reaction to completion on the heterogeneous support. |
| Base | 5 eq DIEA | Non-nucleophilic base prevents competitive side reactions. |
| Solvent | Anhydrous DCM | Good swelling solvent for polystyrene; compatible with reagents. |
| Reaction Time | 18-24 hours | Ensures sufficient time for reaction on the solid support. |
| Capping | Acetic Anhydride / Pyridine | Prevents formation of deletion sequences in subsequent steps. |
Protocol 2: On-Resin Diversification via Directed Lithiation
With the furan scaffold immobilized, its C2 position is now activated for electrophilic substitution via directed lithiation. This protocol demonstrates a general method for introducing diversity at this position.
Materials:
-
Furan-functionalized resin from Protocol 1
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., N,N-Dimethylformamide for formylation, or Iodomethane for methylation)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Resin Preparation: Place the furan-functionalized resin (~0.5 g) in a flame-dried, argon-flushed reaction vessel. Add anhydrous THF (10 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (3 eq based on initial resin loading) dropwise to the cold suspension. Maintain the temperature at -78 °C and agitate for 1 hour. A color change on the beads is often observed.
-
Electrophilic Quench: Dissolve the chosen electrophile (5-10 eq) in a small amount of anhydrous THF and add it dropwise to the lithiated resin suspension at -78 °C. Allow the reaction to proceed for 2-3 hours at this temperature.
-
Quenching and Washing: Quench the reaction by adding a few milliliters of saturated aqueous NH₄Cl solution. Allow the vessel to warm to room temperature. Drain the solvent and wash the resin thoroughly with THF (3 x 10 mL), water/THF (1:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the diversified resin under high vacuum.
Caption: On-resin diversification and cleavage pathway.
Protocol 3: Cleavage of Final Product from Wang Resin
This final step liberates the synthesized molecule from the solid support.
Materials:
-
Dried, diversified resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel. Add DCM (2 mL) to swell the beads.
-
Cleavage Cocktail: Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. The TIS acts as a cation scavenger to prevent side reactions. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional fresh TFA (2 x 2 mL) and DCM (2 x 2 mL), collecting all filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitation and Purification: The crude product can often be precipitated by adding cold diethyl ether. The resulting solid can be collected by filtration and purified further by standard techniques such as HPLC or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | 1. Incomplete resin swelling.2. Inactive reagents (degraded this compound).3. Insufficient base or reaction time. | 1. Ensure resin swells for at least 30-60 min in DCM.2. Use freshly opened or purified reagents.3. Increase reaction time to 24h or add slightly more base (e.g., 5.5 eq). |
| Incomplete Diversification | 1. Insufficient lithiation (n-BuLi degraded by moisture).2. Poor reactivity of the electrophile. | 1. Use a freshly titrated bottle of n-BuLi and ensure anhydrous conditions.2. Increase the equivalents of the electrophile and/or reaction time. |
| Product Degradation | 1. Furan ring instability under strong acid cleavage.2. Cationic side reactions during cleavage. | 1. Minimize cleavage time. If degradation is severe, consider a more acid-labile linker system (e.g., 2-CTC resin).2. Always include a scavenger like TIS in the cleavage cocktail. |
Conclusion
This compound is a potent and versatile building block for solid-phase organic synthesis. Its straightforward immobilization onto common resins like Wang resin provides a robust anchor point for constructing libraries of furan-containing small molecules. The protocols outlined here for immobilization, on-resin diversification via lithiation, and acidic cleavage offer a reliable foundation for researchers aiming to explore the vast chemical space accessible from this scaffold. By combining the efficiency of SPOS with the proven biological relevance of the furan core, this methodology represents a valuable tool for modern drug discovery and materials science programs.
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Kundu, S. K., & coworkers. (n.d.). Template-directed approach to solid-phase combinatorial synthesis of furan-based libraries. ResearchGate. Retrieved from [Link]
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Rappai, J. P., et al. (n.d.). Oxidative cleavage of furan derivatives. ResearchGate. Retrieved from [Link]
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Guram, A., & coworkers. (2005). Carbon–hydrogen versus carbon–chalcogen bond cleavage of furan, thiophene and selenophene by ansa molybdenocene complexes. KOASAS. Retrieved from [Link]
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(n.d.). Cleavage of furan rings: (a) oxidative cleavage; (b) nonoxidative cleavage. ResearchGate. Retrieved from [Link]
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(2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]
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(n.d.). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]
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Guchhait, S. K., et al. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 14(8), 469–474. Retrieved from [Link]
-
Guchhait, S. K., et al. (2012). Solution-phase synthesis of a highly substituted furan library. PubMed. Retrieved from [Link]
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Kumar, et al. (2024). A Review on Combinatorial Chemistry. IJPSR, 15(9), 2629-2634. Retrieved from [Link]
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(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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van der Poel, W., et al. (2022). Protection strategies for the conversion of biobased furanics to chemical building blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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(2023). Green solvents for solid phase peptide synthesis. Biotage. Retrieved from [Link]
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(n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. Retrieved from [Link]
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van der Poel, W., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Lin, W., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Vágner, J., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Retrieved from [Link]
- Nabipour, H., et al. (2022). CuI nanoparticles-immobilized on a hybrid material composed of IRMOF-3 and a sulfonamide-based porous organic polymer as an efficient nanocatalyst for one-pot synthesis of 2,3-disubstituted benzo[b]furans. Arabian Journal of Chemistry, 15(1), 103525.
-
(2017). Reaction of potassium cyanide with 2-(chloromethyl)furan. Chemistry Stack Exchange. Retrieved from [Link]
-
(n.d.). Immobilization of Thermomyces lanuginosus lipase on metal-organic frameworks and investigation of their catalytic properties and stability. PMC. Retrieved from [Link]
-
Lin, W., et al. (2016). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Chemistry Portal. Retrieved from [Link]
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Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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(n.d.). Reaction of chloromethyliso(thio)cyanato(thio)phosphonates(-phosphinates) with phenol, ethanol, and thiols. ResearchGate. Retrieved from [Link]
-
(n.d.). Generation of Organozinc Nucleophiles Based on the Biomass-Derived Platform Molecule 5-(Chloromethyl)furfural. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 3-(Chloromethyl)furan in the Preparation of Novel Furan-Based Ligands
Abstract
The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile bioisostere for other aromatic systems like phenyl rings.[1][2] This document provides a detailed guide for researchers on the strategic use of 3-(chloromethyl)furan, a highly reactive and versatile building block, for the synthesis of novel furan-based ligands. We delve into the core principles of its reactivity, provide validated, step-by-step protocols for its reaction with various nucleophiles, and discuss the causality behind experimental choices to empower researchers in developing new molecular entities.
Core Concepts: Understanding the Reactivity of this compound
The Furan Moiety: A Privileged Scaffold
Furan and its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antibacterial, anti-inflammatory, and anticancer activities.[3] The heteroaromatic furan ring offers distinct steric and electronic characteristics compared to a simple benzene ring, which can lead to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1][2] The goal of incorporating this scaffold is often to design novel therapeutics with improved efficacy and safety profiles.[1]
This compound: A Versatile Electrophilic Building Block
This compound serves as an excellent starting material for introducing the furan-3-ylmethyl moiety into a target molecule.[4] Its utility stems from the chloromethyl group, where the carbon atom is rendered highly electrophilic by the adjacent electron-withdrawing chlorine atom. This makes it an ideal substrate for nucleophilic substitution reactions.
The primary mechanism governing its reactivity is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this pathway, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the chloride ion (a good leaving group) in a single, concerted step. This reaction is highly efficient for creating new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.
While the 2-substituted isomer, 2-(chloromethyl)furan, is known to sometimes undergo substitution at the 5-position of the furan ring through a resonance-stabilized cationic intermediate, especially in protic solvents, the 3-substituted isomer is expected to predominantly react at the chloromethyl carbon via a direct SN2 mechanism.[5][6] However, researchers should be aware of potential side reactions, such as self-condensation or polymerization, particularly under acidic conditions or at elevated temperatures.
General Workflow for Ligand Synthesis
The synthesis of furan-based ligands from this compound follows a consistent and logical workflow. This process is designed to ensure high yield, purity, and reproducibility.
Caption: General Experimental Workflow for Ligand Synthesis.
Synthetic Protocols and Methodologies
Safety First: this compound is a reactive alkyl halide and should be handled with care. It is presumed to be an irritant and lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[7]
Synthesis of N-Substituted Furan-Based Ligands
The introduction of nitrogen-containing functional groups is fundamental to the development of ligands for catalysis and bioactive molecules.
This protocol describes a general method for the reaction of this compound with a secondary amine.
-
Step 1: Reagent Preparation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (e.g., morpholine, piperidine; 1.2 equivalents) and a mild inorganic base such as potassium carbonate (K₂CO₃; 2.0 equivalents) in a suitable aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).
-
Causality: An excess of the amine is used to ensure complete consumption of the limiting reagent, this compound. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Aprotic solvents are chosen to favor the SN2 mechanism.
-
-
Step 2: Reaction Execution
-
To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction to stir at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound spot has disappeared (typically 2-6 hours).
-
-
Step 3: Workup and Isolation
-
Once complete, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Step 4: Purification and Characterization
-
Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent to yield the final N-substituted furan ligand.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
-
Synthesis of S-Substituted Furan-Based Ligands
Thioether ligands are crucial in coordination chemistry and materials science. This protocol details their synthesis via reaction with thiols.
-
Step 1: Reagent Preparation
-
In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol; 1.0 equivalent) in a solvent such as ethanol or DMF.
-
Add a base like potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution to generate the more nucleophilic thiolate anion in situ.
-
Causality: Thiols are good nucleophiles, but their corresponding thiolates are significantly more reactive. The in situ generation prevents the need to handle potentially unstable thiolate salts.
-
-
Step 2: Reaction Execution
-
Add this compound (1.05 equivalents) to the stirring thiolate solution at room temperature.
-
Stir the mixture for 1-4 hours. The reaction is often rapid. Monitor progress by TLC.
-
-
Step 3: Workup and Isolation
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the resulting crude thioether by column chromatography or distillation under reduced pressure to obtain the pure product.
-
Synthesis of C-Substituted Furan-Based Ligands
Creating new carbon-carbon bonds is essential for extending molecular frameworks. The reaction with cyanide is a powerful method for introducing a versatile nitrile group.
-
Step 1: Reagent Preparation
-
In a flask, dissolve sodium cyanide (NaCN; 1.5 equivalents) in a polar aprotic solvent like DMSO or DMF. For biphasic systems (e.g., dichloromethane/water), a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents) is highly recommended.
-
Causality: Cyanide is an excellent carbon nucleophile. A phase-transfer catalyst is used to transport the cyanide anion from the aqueous phase to the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[10]
-
-
Step 2: Reaction Execution
-
Add this compound (1.0 equivalent) to the cyanide solution.
-
Heat the mixture to 50-70 °C and stir vigorously for 4-8 hours. Monitor by TLC.
-
-
Step 3: Workup and Isolation
-
Caution: Workup must be done carefully to avoid acidification, which would generate highly toxic HCN gas. Keep the solution basic at all times.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer thoroughly with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude nitrile product by vacuum distillation or column chromatography to yield 2-(furan-3-yl)acetonitrile, a valuable intermediate for further elaboration (e.g., reduction to an amine or hydrolysis to a carboxylic acid).
-
Data Summary and Visualization
Table 1: Summary of Synthetic Approaches
| Ligand Class | Nucleophile Type | Representative Nucleophile | Base (if needed) | Solvent | Typical Temp. | Expected Yield |
| N-Substituted | Secondary Amine | Morpholine | K₂CO₃, Et₃N | Acetonitrile, DMF | RT - 50°C | Good to Excellent |
| S-Substituted | Thiol | Thiophenol | K₂CO₃, NaOH | Ethanol, DMF | RT | Excellent |
| O-Substituted | Phenol | 4-Methoxyphenol | K₂CO₃ | Acetone, DMF | 60°C - Reflux | Good |
| C-Substituted | Cyanide | NaCN, KCN | None (or PTC) | DMSO, DMF | 50°C - 70°C | Good |
Visualizing the Chemistry
Caption: Diversity of ligands from this compound.
Caption: Simplified Sₙ2 reaction mechanism.
Conclusion
This compound is a powerful and efficient electrophilic partner for the synthesis of a diverse library of furan-based ligands. The protocols outlined in this guide are robust and can be adapted to a wide range of nucleophiles. By understanding the underlying principles of reactivity and adhering to safe laboratory practices, researchers can effectively leverage this key intermediate to accelerate the discovery and development of novel molecules for applications in medicine, catalysis, and beyond.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. [Link]
-
Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]
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Application of furan derivative in medicinal field. (n.d.). ResearchGate. [Link]
-
Nuttapol Risangud. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. SciSpace. [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. (2024). PMC - NIH. [Link]
-
Reaction of potassium cyanide with 2-(chloromethyl)furan. (2017). Chemistry Stack Exchange. [Link]
-
Furan,3-(chloromethyl)- CAS NO.14497-29-1. (n.d.). Hangzhou J&H Chemical Co., Ltd.[Link]
-
Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. (n.d.). ACS Publications. [Link]
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Application Notes and Protocols for the Synthesis of 3-Furyl Substituted Heterocycles from 3-(Chloromethyl)furan
Introduction: The Strategic Importance of 3-Furyl Heterocycles and the Utility of 3-(Chloromethyl)furan
The furan nucleus, particularly when substituted at the 3-position, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. The incorporation of a 3-furyl moiety into various heterocyclic scaffolds can significantly influence their physicochemical properties, often enhancing pharmacological potency, selectivity, and metabolic stability. This has led to a surge in interest within the drug development and materials science sectors for efficient synthetic routes to novel 3-furyl substituted heterocycles.
This compound has emerged as a pivotal and versatile starting material in this endeavor. Its commercial availability and the inherent reactivity of the chloromethyl group make it an ideal electrophilic partner for a wide array of nucleophilic substitution and cycloaddition reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of diverse 3-furyl substituted heterocycles, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Core Synthetic Strategies: A Mechanistic Overview
The synthetic utility of this compound primarily revolves around two powerful strategies:
-
Nucleophilic Substitution (SN2 Reactions): The electron-withdrawing nature of the furan ring, coupled with the good leaving group ability of the chloride ion, facilitates the displacement of chloride by a variety of nucleophiles. This approach is ideal for directly coupling the 3-furfuryl group to pre-existing heterocyclic systems or to precursors that can be subsequently cyclized.
-
[3+2] Cycloaddition via 3-(Azidomethyl)furan: Conversion of this compound to the corresponding azide provides a stable 1,3-dipole. This intermediate readily participates in Huisgen 1,3-dipolar cycloadditions with alkynes, a cornerstone of "click chemistry," to afford highly stable 1,2,3-triazole derivatives.[1][2][3] This method is lauded for its high yields, regioselectivity, and broad functional group tolerance.
Part 1: Synthesis of 3-Furyl-N-Heterocycles
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. The introduction of a 3-furyl substituent can modulate the basicity, lipophilicity, and receptor-binding interactions of these scaffolds.
Direct N-Alkylation of Heterocycles
The most straightforward approach to C-N bond formation involves the direct alkylation of a nitrogen atom within a heterocyclic ring. This SN2 reaction is typically performed in the presence of a base to deprotonate the nucleophilic nitrogen.
Caption: General workflow for the N-alkylation of heterocycles with this compound.
This protocol details the synthesis of a 3-furyl substituted imidazole, a common scaffold in pharmacologically active compounds.
Materials:
-
This compound
-
Imidazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of imidazole (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(furan-3-ylmethyl)-1H-imidazole.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Pyrazole | NaH | THF | 0 to 25 | 6 | 80-90 |
| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 50 | 8 | 82-92 |
| Benzimidazole | K₂CO₃ | DMF | 60 | 10 | 88-96 |
Table 1: Representative conditions for the N-alkylation of various heterocycles with this compound. Yields are approximate and may vary based on specific reaction conditions and scale.
Synthesis of 3-Furyl-1,2,3-Triazoles via [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant ("click chemistry"), is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] The key intermediate, 3-(azidomethyl)furan, is readily prepared from this compound.
Caption: Two-step synthesis of 3-furyl-1,2,3-triazoles from this compound.
Step 1: Synthesis of 3-(Azidomethyl)furan
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium azide (1.5 equivalents) portion-wise to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully concentrate in vacuo to obtain 3-(azidomethyl)furan. Caution: Organic azides can be explosive. Handle with care and avoid heating.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-(Azidomethyl)furan
-
Phenylacetylene
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 3-(azidomethyl)furan (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a mixture of tert-butanol and water (1:1 v/v).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 1-(furan-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole.
| Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 25 | 18 | >95 |
| Propargyl alcohol | CuI/DIPEA | THF | 25 | 12 | >90 |
| Ethyl propiolate | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 25 | 24 | >95 |
Table 2: Conditions for the CuAAC reaction of 3-(azidomethyl)furan with various alkynes. Yields are approximate.
Part 2: Synthesis of 3-Furyl-S-Heterocycles
Sulfur-containing heterocycles are prevalent in many pharmaceuticals. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.
Hantzsch Thiazole Synthesis
This method involves the condensation of an α-haloketone with a thioamide or thiourea. While this compound is not an α-haloketone, it can be used to alkylate a thioamide, followed by cyclization. A more direct approach involves reacting this compound with thiourea.
This protocol is adapted from the general Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Part 3: Synthesis of 3-Furyl-O-Heterocycles
Oxygen-containing heterocycles are also important structural motifs. This compound can be used to introduce the 3-furfuryl group onto oxygen nucleophiles.
O-Alkylation of Phenols
The Williamson ether synthesis can be employed to prepare 3-furfuryl aryl ethers.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone or DMF
Procedure:
-
To a solution of phenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of 3-furyl substituted heterocycles. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. The choice of synthetic strategy—be it direct nucleophilic substitution or a multi-step approach involving cycloaddition—will depend on the target heterocycle and the desired substitution pattern. By understanding the underlying chemical principles and following these robust protocols, scientists can efficiently generate libraries of 3-furyl substituted heterocycles for further investigation.
References
- Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 457-460.
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 68-78.
-
Cycloadditions with azides. (2019, January 3). [Video]. YouTube. [Link]...
- Al-Saeedi, A. H., et al. (2024).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Category 2, Hetarenes and Related Ring Systems, Volume 16, Six-Membered Hetarenes with Two Identical Hetero
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1][4][5]triazino[3,4-b][4][5][6]thiadiazine Derivatives. Molecules, 17(7), 8293-8305.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Awad, H. M., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. International Journal of Molecular Sciences, 14(11), 22652-22666.
- Al-Saeedi, A. H., et al. (2024).
- Zhang, J., et al. (2013). Copper-free cycloaddition of azide and alkyne in crystalline state facilitated by arene–perfluoroarene interactions.
- Fokin, V. V., et al. (2005). Synthesis of 3-Substituted Furylethylamines. Chemistry of Heterocyclic Compounds, 41(4), 451-454.
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]
- Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 869-880.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 869-880.
- Shvartsberg, M. S., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1273.
- De, S. K. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Catalysis Science & Technology, 13(21), 6333-6340.
- Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16.
- Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-388.
- De, S. K. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Catalysis Science & Technology, 13(21), 6333-6340.
- Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284-5288.
- Navickas, A., et al. (2025).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Okazaki, S., et al. (2019). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 15, 2236-2242.
- An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. (2022). Scientific Reports, 12, 12345.
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- Harris, P. A., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(10), 3468-3472.
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Application Notes & Protocols: Green Chemistry Approaches for Reactions Involving 3-(Chloromethyl)furan
Introduction: Reimagining the Chemistry of a Versatile Furan Building Block
3-(Chloromethyl)furan is a valuable heterocyclic building block, providing a reactive electrophilic site on a furan core that is prevalent in pharmaceuticals, agrochemicals, and materials science. The furan ring itself is a key bio-derived platform chemical, often sourced from the dehydration of carbohydrates found in biomass.[1] However, the utility of this compound is often shadowed by the hazardous nature of its synthesis and subsequent reactions. Traditional protocols frequently rely on chlorinated solvents, stoichiometric and often toxic reagents, and energy-intensive conditions that are misaligned with modern principles of sustainable chemistry.
This guide moves beyond conventional methods to provide researchers, scientists, and drug development professionals with a detailed framework for applying green chemistry principles to reactions involving this compound. We will explore field-proven strategies that not only mitigate environmental impact but also enhance safety, efficiency, and atom economy.[2][3] The focus is on providing actionable protocols and explaining the fundamental causality behind each experimental choice, empowering scientists to design more sustainable and robust synthetic routes.
Core Principle 1: The Solvent is the Solution - Greener Reaction Media
The choice of solvent is a cornerstone of green chemistry, influencing everything from reaction kinetics to process safety and environmental footprint. Traditional reliance on halogenated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) presents significant health and environmental hazards. Fortunately, superior, greener alternatives are now readily available and validated for reactions analogous to those of this compound.[4]
Application Note: Bio-Derived Solvents for Nucleophilic Substitution
Nucleophilic substitution at the chloromethyl group is the most common transformation for this substrate. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent replacements for THF and other ethereal solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF offers a higher boiling point (80°C) than THF, allowing for a broader range of reaction temperatures. It also exhibits lower miscibility with water, which can simplify aqueous workups, and is less prone to peroxide formation.[4]
-
Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is highly stable against peroxide formation, enhancing laboratory safety. Its high boiling point (106°C) and resistance to acidic and basic conditions make it suitable for a wide array of reactions, including Grignard additions and metal-catalyzed couplings.[4]
Protocol 1: O-Alkylation of a Phenol using this compound in 2-MeTHF
This protocol details a classic Williamson ether synthesis, adapted for a green solvent system.
Workflow Overview
Caption: Workflow for a green Williamson ether synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and 2-MeTHF (approx. 0.2 M concentration based on the phenol).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring suspension at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting phenol is consumed (typically 3-5 hours).
-
Causality Note: Using K₂CO₃ as a base is preferable to stronger, more hazardous bases like NaH. The elevated temperature is easily and safely achieved in 2-MeTHF due to its higher boiling point compared to THF.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of 2-MeTHF.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). The low miscibility of 2-MeTHF with water ensures minimal product loss during the aqueous wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 3-((4-methoxyphenoxy)methyl)furan.
Core Principle 2: The Power of Catalysis - Heterogeneous Systems
A key tenet of green chemistry is the use of catalysts over stoichiometric reagents. Heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for recycling and reuse, which reduces waste and cost. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst® 15), are particularly effective for reactions involving furan derivatives.[5]
Application Note: Solid Acid Catalysts for Acetalization
Protecting group chemistry often suffers from poor atom economy.[6] While not ideal, it is sometimes necessary. Using a recyclable solid acid catalyst for reactions like acetal formation (if this compound were to be synthesized from a precursor aldehyde) or for catalyzing additions to the furan ring minimizes acid waste streams.
Protocol 2: Representative Friedel-Crafts Alkylation with a Recyclable Catalyst
This protocol demonstrates the alkylation of an electron-rich arene with this compound, catalyzed by a solid acid resin instead of a traditional, moisture-sensitive Lewis acid like AlCl₃.
Step-by-Step Methodology:
-
Catalyst Preparation: Add Amberlyst® 15 resin (20 wt% relative to the limiting reagent) to a round-bottom flask and dry under vacuum with gentle heating (60°C) for 2 hours.
-
Setup: Allow the flask to cool under a nitrogen atmosphere. Add anisole (3.0 eq) as both the reagent and solvent.
-
Reaction: Add this compound (1.0 eq) to the mixture and stir at 40°C. Monitor the reaction by GC-MS or TLC.
-
Causality Note: The solid acid provides localized acidic sites for the reaction to occur, avoiding the need for a corrosive and water-sensitive homogeneous Lewis acid. Using an excess of the liquid arene as the solvent minimizes the need for an additional co-solvent, adhering to the principle of minimizing auxiliary substances.
-
-
Catalyst Recovery: Upon completion, cool the reaction mixture and dilute with a minimal amount of a bio-based solvent like ethyl acetate. Filter the mixture to recover the Amberlyst® 15 resin.
-
Catalyst Regeneration: Wash the recovered resin with ethyl acetate followed by methanol, then dry under vacuum. The catalyst can be reused for subsequent runs, often with minimal loss in activity.[5]
-
Workup: Concentrate the filtrate under reduced pressure to remove the excess anisole and solvent.
-
Purification: Purify the resulting residue by column chromatography to isolate the arylated furan product.
Core Principle 3: Taming Reactivity with Flow Chemistry
Reactions involving reactive intermediates or hazardous reagents can be conducted with significantly enhanced safety and control using continuous flow chemistry.[7][8] Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise control over residence time, minimizing the formation of side products and allowing for the safe handling of unstable species.[9]
Application Note: Nucleophilic Substitution in a Continuous Flow Reactor
The reaction of this compound with a nucleophile, such as sodium azide, can be hazardous in a batch process due to the potential for thermal runaway and the toxicity of the reagent. A flow setup mitigates these risks by ensuring that only a small amount of the reaction mixture is at the reaction temperature at any given moment.
Flow Chemistry Setup Diagram
Caption: Schematic of a flow chemistry setup for azidation.
Protocol 3: Continuous Flow Synthesis of 3-(Azidomethyl)furan
Step-by-Step Methodology:
-
Solution Preparation:
-
Stream A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Stream B: Prepare a 0.75 M solution of sodium azide (NaN₃) in a 9:1 acetonitrile/water mixture.
-
Causality Note: A small amount of water is used to ensure the full dissolution of the sodium azide. This would be problematic in many batch reactions but is well-tolerated in the controlled environment of a flow reactor.
-
-
-
System Setup: Set up a flow chemistry system as depicted in the diagram above. Use two syringe pumps, a T-mixer, a 10 mL PFA tube reactor coil submerged in a heated oil bath, and a back-pressure regulator (BPR) set to 5 bar.
-
Priming: Prime the pumps and lines with the solvent (acetonitrile).
-
Reaction Execution:
-
Set the oil bath temperature to 80°C.
-
Pump Stream A at a flow rate of 0.4 mL/min.
-
Pump Stream B at a flow rate of 0.4 mL/min.
-
This results in a total flow rate of 0.8 mL/min and a residence time in the 10 mL reactor of 12.5 minutes. The BPR prevents solvent boiling at temperatures above the normal boiling point.[7]
-
-
Steady State & Collection: Allow the system to reach a steady state (approx. 3 residence times) before collecting the product stream.
-
Workup: The collected stream can be quenched into water and extracted with a suitable solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated. The resulting 3-(azidomethyl)furan is often pure enough for subsequent steps without further purification.
| Parameter | Setting | Rationale |
| Solvent | Acetonitrile | Good solubility for reactants; appropriate boiling point. |
| Temperature | 80°C | Accelerates reaction rate within safe limits of the flow setup. |
| Residence Time | 12.5 min | Optimized for full conversion while minimizing degradation. |
| Pressure | 5 bar | Prevents solvent from boiling, enabling superheating for faster reactions.[7] |
Core Principle 4: Biocatalysis - Nature's Approach to Selectivity
Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled selectivity and under mild, aqueous conditions. For furan derivatives, enzymes like transaminases can convert aldehydes to amines, and oxidoreductases can perform selective oxidations or reductions.[10][11] While this compound itself is an alkylating agent, biocatalysis is highly relevant for the synthesis of its precursors or its conversion into more complex molecules after an initial substitution.
Application Note: Enzymatic Amination of a Precursor Aldehyde
A green route to 3-(aminomethyl)furan could avoid the use of this compound altogether. One could start with furan-3-carbaldehyde and use a transaminase enzyme to directly install the amine group, a process with 100% atom economy.
A robust transaminase from Shimia marina (SMTA) has been shown to be highly effective for the amination of various furan aldehydes.[11]
Biocatalytic Retrosynthesis
Caption: A green, biocatalytic route to an amine.
References
-
Liu, F., Yu, Y., Yang, Z., Zhang, Z., Wu, W., & Li, Y. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. [Link]
- CN101580498B. Green synthesis method of furane derivative.
- WO2015075540A1. A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
Girisuta, B., De, S., & Mascal, M. (2014). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]
-
Li, Y., et al. (2025). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. RSC Publishing. [Link]
-
Faba, L., Díaz, E., Ordóñez, S. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today. [Link]
-
Syrris. Applications for the Syrris Asia Flow Chemistry System. Syrris. [Link]
-
de Souza, R. O. M. A., et al. (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate. [Link]
-
Kumar, A. (2015). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
-
Sádaba, I., et al. (2020). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Romashov, L. V., & Ananikov, V. P. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. National Institutes of Health. [Link]
-
Gutmann, B., & Kappe, C. O. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]
-
Wu, J., et al. (2024). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. MDPI. [Link]
-
Sádaba, I., et al. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. OUCI. [Link]
-
Singh, P., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR. [Link]
-
Vapourtec. Flow Chemistry Applications | Continuous Processing. Vapourtec. [Link]
-
De, S., et al. (2022). Protection strategies for the conversion of biobased furanics to chemical building blocks. Pure. [Link]
-
Romashov, L. V., et al. (2022). Atom-economic Approach to the Synthesis of α-(Hetero)aryl-substituted Furan Derivatives from Biomass. PubMed. [Link]
-
Unknown. (n.d.). Green-Chemistry Part - 3. Scribd. [Link]
-
Li, H., et al. (2018). Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols. Frontiers. [Link]
-
Wang, H., et al. (2025). Green Process for 5‐(Chloromethyl)furfural Production from Biomass in Three‐Constituent Deep Eutectic Solvent. ResearchGate. [Link]
-
Kara, S., et al. (2025). Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols. ResearchGate. [Link]
-
Unknown. (n.d.). green chemistry – the atom economy. University of Toronto. [Link]
-
Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. ResearchGate. [Link]
-
Bai, Y., et al. (2024). Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing. [Link]
-
Liu, F., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. [Link]
-
Brandstätter, M., & Waser, M. (2018). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. MDPI. [Link]
-
Agirrezabal-Telleria, I., et al. (2025). Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review. ResearchGate. [Link]
-
Kim, H. J., et al. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. National Institutes of Health. [Link]
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. [Link]
-
Li, G., et al. (2025). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. ResearchGate. [Link]
-
Parra-Cruz, R. A., et al. (2024). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. ChemRxiv. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in 3-(Chloromethyl)furan synthesis and their removal
Technical Support Center: 3-(Chloromethyl)furan Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of critical impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): Impurity Identification
This section addresses the most common questions regarding the identity and characteristics of impurities formed during the synthesis of this compound, typically from 3-furanmethanol.
Q1: What is the most common impurity I should expect?
A: The most prevalent impurity is typically unreacted 3-furanmethanol . Its presence indicates an incomplete reaction. On a Gas Chromatography (GC) trace, it will appear as a more volatile (earlier eluting) peak than the desired this compound product due to its lower boiling point and ability to hydrogen bond with the stationary phase.
Q2: My crude product is a dark brown or black tar. What is this?
A: You are likely observing polymeric byproducts , often referred to as "humins." Furan rings are notoriously susceptible to polymerization under acidic conditions.[1] The hydrogen chloride (HCl) generated as a stoichiometric byproduct when using chlorinating agents like thionyl chloride (SOCl₂) can catalyze this process, leading to the formation of high-molecular-weight, non-volatile tars that are difficult to characterize and remove.
Q3: I see an unexpected, high-boiling peak in my GC-MS analysis. What could it be?
A: A common high-boiling byproduct is bis(furan-3-ylmethyl) ether . This impurity forms when a molecule of the starting material, 3-furanmethanol (acting as a nucleophile), attacks an activated intermediate or a molecule of the this compound product, displacing the chloride. This ether will have a significantly higher boiling point than your product and will elute much later on a GC trace. For comparison, the analogous 2,2'-isomer has a boiling point of 101 °C at 2 mmHg.[2]
Q4: Can chlorination occur on the furan ring itself?
A: While theoretically possible, direct chlorination of the furan ring is a less common side reaction under the conditions typically used to convert a primary alcohol to an alkyl chloride (e.g., SOCl₂ or Appel reaction).[3] Ring halogenation generally requires different reagents or catalysts, such as reacting furan directly with chlorine gas.[4] However, if excessively harsh conditions (e.g., high temperatures, prolonged reaction times) are used, minor amounts of ring-chlorinated byproducts could form and would be detectable by GC-MS, showing a mass corresponding to the addition of a chlorine atom and loss of a hydrogen atom.
Q5: If I use the Appel reaction (PPh₃/CCl₄), what specific impurity should I watch for?
A: The Appel reaction stoichiometrically produces triphenylphosphine oxide (TPPO) .[5] This is a high-melting, non-volatile solid that is typically not observed on a GC trace. Its presence is usually noted during workup, as it can make the product oily or waxy and often precipitates upon addition of a nonpolar solvent like pentane or hexanes.[6]
Troubleshooting Guide: Root Cause and Strategic Solutions
Use this guide to diagnose common issues encountered during the synthesis and workup.
Problem 1: Low Purity - Significant Starting Material Remaining
| Symptom | Potential Root Cause | Recommended Action |
| GC analysis shows a large peak for 3-furanmethanol. | 1. Insufficient Chlorinating Agent: The stoichiometry was incorrect, or the reagent has degraded (e.g., SOCl₂ hydrolyzed by atmospheric moisture). | 1. Use a slight excess (1.1-1.5 equivalents) of fresh chlorinating agent. Ensure reagents are handled under anhydrous conditions. |
| 2. Incomplete Reaction: Reaction time was too short, or the temperature was too low. | 2. Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC to determine the point of completion. | |
| 3. Poor Quenching/Workup: The reaction was prematurely quenched before completion. | 3. Ensure the reaction has gone to completion before initiating the aqueous workup. |
Problem 2: Dark, Tarry Crude Product and Low Yield
| Symptom | Potential Root Cause | Recommended Action |
| The reaction mixture turns dark brown/black. The isolated product is a viscous, dark oil. | 1. Acid-Catalyzed Polymerization: HCl byproduct is causing the furan ring to polymerize. This is exacerbated by high temperatures. | 1. Maintain a low reaction temperature (e.g., 0 °C to room temperature). Add the chlorinating agent slowly to control the exotherm and HCl evolution. |
| 2. Presence of a Base (Optional): Adding a non-nucleophilic base like pyridine can scavenge the HCl as it forms, preventing polymerization. | 2. Add one equivalent of pyridine to the reaction mixture before the addition of thionyl chloride. Caution: This can complicate the workup. | |
| 3. Concentration Issues: High concentrations can promote intermolecular side reactions. | 3. Ensure the reaction is sufficiently dilute in an appropriate solvent like dichloromethane (DCM) or diethyl ether. |
Problem 3: Product is Contaminated with a High-Boiling Impurity
| Symptom | Potential Root Cause | Recommended Action |
| GC analysis shows a significant peak eluting after the product, identified as bis(furan-3-ylmethyl) ether. | Ether Formation: This side reaction is favored by higher temperatures and an excess of the starting alcohol relative to the chlorinating agent at any point in the reaction. | 1. Add the 3-furanmethanol solution dropwise to the solution of the chlorinating agent (inverse addition) to ensure the alcohol is never in excess. |
| 2. Maintain low reaction temperatures to minimize the rate of this Sₙ2 side reaction. | ||
| 3. Use a slight excess of the chlorinating agent to ensure all the alcohol is consumed quickly. |
Visual Workflow: Troubleshooting Impurity Issues
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Difurfuryl ether | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0541352A1 - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 3-(Chloromethyl)furan Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 3-(chloromethyl)furan. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable strategies rooted in mechanistic understanding.
This compound is a valuable electrophile for introducing the 3-furylmethyl moiety into a wide range of molecules. However, its high reactivity, stemming from the benzylic-like nature of the C-Cl bond and the inherent sensitivity of the furan ring, presents unique challenges. Issues such as low yields, polymerization, and the formation of complex side products are common. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses the most frequent issues encountered during the substitution reactions of this compound in a practical question-and-answer format.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?
Low or no yield is a common frustration. The cause can often be traced to one of several key factors related to the stability of the starting material or the reaction conditions. A logical, step-by-step diagnosis is the best approach.
Probable Causes & Recommended Solutions:
-
Degradation of this compound: This is a primary suspect. This compound is highly reactive and can degrade upon storage, especially if exposed to moisture, light, or acidic impurities. The resulting carbocation can be attacked by water or polymerize.
-
Solution: Always use freshly prepared or recently purchased this compound. If you synthesize it from 3-furanmethanol (e.g., using SOCl₂), use it immediately after preparation and purification[1]. Verify its purity by ¹H NMR or GC-MS before use. Store it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates. Polar protic solvents (like methanol or ethanol) can accelerate the undesired Sₙ1 pathway, leading to solvolysis byproducts and polymerization.
-
Solution: Employ polar aprotic solvents that can dissolve the reactants but do not actively participate in stabilizing the highly reactive carbocation intermediate. Tetrahydrofuran (THF) is often an excellent choice, with other options like dioxane, acetonitrile, or dichloromethane also showing success in specific contexts[2].
-
-
Incorrect Base Selection: The base must be strong enough to deprotonate the nucleophile but should not promote side reactions. An overly strong or sterically hindered base can lead to E2 elimination, while some bases can react with the electrophile.
-
Solution: For O- or N-nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and mild. For more sensitive substrates, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used to scavenge acid produced during the reaction without promoting other pathways.
-
-
Suboptimal Temperature: High temperatures can significantly accelerate the rate of decomposition and polymerization, often faster than the desired substitution reaction.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. In many cases, cooling is necessary to control the reaction's exothermicity and prevent byproduct formation[2]. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Troubleshooting Workflow: Low Yield
This decision tree provides a logical path for diagnosing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: My reaction turned into a black, intractable tar. What causes this polymerization?
The formation of tar is a clear sign of widespread decomposition, a common issue given the acid-sensitive nature of the furan ring[3][4]. This is often triggered by the generation of a highly unstable carbocation intermediate.
Probable Causes & Recommended Solutions:
-
Acid Catalysis: Trace amounts of acid can initiate polymerization of the furan ring. The HCl generated as a byproduct of the substitution reaction is a major culprit.
-
Solution: Incorporate an acid scavenger. A stoichiometric amount of a non-nucleophilic base like DIPEA or proton sponge can neutralize HCl as it forms. Using a solid inorganic base like K₂CO₃ also serves this purpose effectively.
-
-
Carbocation Instability: The 3-furylmethyl cation is highly electrophilic and prone to reacting with any available nucleophile, including another furan ring, initiating a chain reaction that leads to polymer formation. This is exacerbated by conditions that favor an Sₙ1 mechanism[5].
-
Solution: Employ conditions that favor a bimolecular (Sₙ2) pathway. This includes using a high concentration of a good nucleophile and choosing a solvent (like THF or DMF) that does not overly stabilize the carbocation. Lowering the reaction temperature is also critical[2].
-
Competing Reaction Pathways
The diagram below illustrates how the choice of conditions dictates the outcome between the desired Sₙ2 substitution and the problematic Sₙ1 pathway leading to polymerization.
Caption: Competing Sₙ2 and Sₙ1 pathways in this compound substitutions.
Question 3: I'm having trouble purifying my product by column chromatography. What are the best practices?
Purification can be challenging due to the potential instability of the substituted furan product on silica gel.
Probable Causes & Recommended Solutions:
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive furan-containing compounds[6].
-
Solution: Deactivate the silica gel before use. This can be done by preparing the slurry in a solvent system containing 1-2% triethylamine or ammonia. Alternatively, use neutral alumina for chromatography.
-
-
Product Volatility or Smearing: Some 3-substituted furans can be volatile or may streak on the column, leading to poor separation and low recovery.
-
Solution: Ensure all solvent is removed from the crude product under reduced pressure without excessive heating. If the product is volatile, consider alternative purification methods like vacuum distillation[6]. If streaking occurs, try different solvent systems for chromatography, sometimes a less polar system can improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for a substitution reaction with this compound? While every reaction is substrate-dependent, a reliable starting point is to use a slight excess (1.1-1.2 equivalents) of the nucleophile with 1.5-2.0 equivalents of a mild base like K₂CO₃ in anhydrous THF at 0 °C, allowing the reaction to warm to room temperature while monitoring by TLC.
Q2: Which solvents and bases are most commonly recommended? The tables below summarize common choices.
Table 1: Recommended Solvents
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Comments |
| THF | Polar Aprotic | 7.6 | 66 | Excellent first choice; good solubility for many substrates. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good alternative, but higher polarity can sometimes favor Sₙ1. |
| DMF | Polar Aprotic | 36.7 | 153 | Useful for less reactive nucleophiles, but requires higher purification effort. |
| Dioxane | Nonpolar Aprotic | 2.2 | 101 | Good for reactions requiring higher temperatures with sensitive substrates. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Useful for specific applications, particularly with phase-transfer catalysts. |
Table 2: Common Bases for Substitution
| Base | pKa of Conj. Acid | Type | Comments |
| K₂CO₃ | 10.3 | Inorganic, Weak | Heterogeneous, mild, and effective for many O- and N-nucleophiles. |
| Cs₂CO₃ | 10.3 | Inorganic, Weak | More soluble than K₂CO₃, can accelerate reactions ("caesium effect"). |
| DIPEA | 10.7 | Organic, Non-nucleophilic | Homogeneous, good as an acid scavenger for sensitive reactions. |
| NaH | ~36 | Inorganic, Strong | Use with caution. Best for deprotonating weak C-nucleophiles or alcohols. |
Q3: How should this compound be handled and stored? this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). It is classified as a lachrymator. It should be stored in an airtight container under an inert atmosphere (argon is preferred) at low temperatures (-20 °C) to minimize degradation[7][8].
Q4: What types of nucleophiles are suitable for this reaction? A wide variety of soft and hard nucleophiles can be used, including:
-
O-Nucleophiles: Phenoxides, alkoxides, carboxylates.
-
N-Nucleophiles: Amines, amides, azides, heterocycles like imidazole.
-
S-Nucleophiles: Thiolates, thiophenoxides.
-
C-Nucleophiles: Enolates, cyanides, organometallics (with caution).
General Experimental Protocol: Synthesis of 3-(Phenoxymethyl)furan
This protocol provides a representative, step-by-step methodology for a typical substitution reaction.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenol and anhydrous THF.
-
Base Addition: Add the powdered potassium carbonate to the solution. Stir the resulting suspension at room temperature for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add this compound dropwise to the cold, stirred suspension over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-(phenoxymethyl)furan.
Experimental Workflow Diagram
Caption: A standard experimental workflow for this compound substitution.
References
-
EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC. Retrieved from EduRev. [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from Pearson Education. [Link]
-
Raimondi, W., et al. (2012). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
Barma, D. K., et al. (2002). A Convenient Preparation of 3-Substituted Furans: Synthesis of Perillene and Dendrolasin. Organic Letters, 4(8), 1387-1389. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Retrieved from RSC Publishing. [Link]
-
Arcoria, A., et al. (1976). Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. Gazzetta Chimica Italiana, 106, 791. Retrieved from ResearchGate. [Link]
-
Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 3 furan & thiophene. Retrieved from [Link]
-
Zhang, X. P., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 135(19), 7154–7157. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Hangzhou J&H Chemical Co., Ltd. (n.d.). Furan,3-(chloromethyl)- CAS NO.14497-29-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient preparation of 3-substituted-furan-2(5 H)-ones and their direct vinylogous aldol addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 3‐Substituted Furans. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively. Retrieved from [Link]
-
Wynberg, H. (1957). The Synthesis of 3-Substituted Furans. Journal of the American Chemical Society, 80, 364-366. [Link]
-
da Silva, A. B., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(7), 1493-1500. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.10: Nucleophilic Substitution Reactions (Problems). Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems. YouTube. Retrieved from [Link]
-
Jasperse, J. (n.d.). Ch. 6 Summary of Reaction Types, Ch. 4-6, Test 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.P: Nucleophilic Substitution and Elimination Reactions (Problems). Retrieved from [Link]
-
Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. Retrieved from [Link]
-
All 'Bout Chemistry. (2018, July 29). 5 Electrophilic Substitution of Furan. YouTube. Retrieved from [Link]
-
Bray, C. D. (n.d.). Synthesis of multi-substituted furan rings. Retrieved from [Link]
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- 8. chemicalbook.com [chemicalbook.com]
Side reactions of 3-(Chloromethyl)furan with strong nucleophiles
Technical Support Center: 3-(Chloromethyl)furan Reactions
Welcome to the technical support guide for navigating the complexities of using this compound in synthetic protocols, specifically when employing strong nucleophiles. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected side reactions. We will move beyond simple procedural steps to explore the mechanistic underpinnings of these challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
This section addresses the most common problems encountered during the nucleophilic substitution of this compound.
Q1: My reaction is yielding a complex mixture with very little of the desired substituted product. What is the likely cause?
A: This is the most frequently reported issue and typically points to a cascade of competing side reactions rather than a single failure point. This compound is a deceptively reactive substrate. While the primary reaction is a standard nucleophilic substitution, the conditions and byproducts can initiate undesirable pathways.
The core issue is often the generation of hydrochloric acid (HCl) as the reaction proceeds (one equivalent of HCl is formed for every equivalent of product). The furan ring is notoriously sensitive to acid. Even trace amounts of HCl can catalyze two major side reactions:
-
Acid-Catalyzed Polymerization: Furan and its derivatives readily polymerize in the presence of strong acids, leading to the formation of intractable, often dark-colored, "tar" or humins.[1][2] This is a rapid process that consumes your starting material and complicates purification.
-
Acid-Catalyzed Ring Opening: The furan ring can be protonated, initiating a ring-opening cascade that results in acyclic byproducts like 4-hydroxy-2-butenal derivatives.[3][4]
Your "complex mixture" is likely a combination of the desired product, unreacted starting material, oligomers/polymers, and ring-opened species.
Q2: I'm observing a significant amount of dark, insoluble material crashing out of my reaction. How can I prevent this polymerization?
A: The formation of insoluble material is a clear indicator of polymerization. This occurs because the carbocation intermediate, formed either through an S_N1-like pathway or by protonation of the furan ring by generated HCl, can act as an electrophile and attack another furan molecule, initiating a chain reaction.
Troubleshooting Strategies:
-
Acid Scavenging: The most effective solution is to include a non-nucleophilic base in your reaction mixture. This base will neutralize the HCl as it is formed, preventing the pH from dropping and inhibiting the acid-catalyzed side reactions.
-
Temperature Control: These side reactions often have a higher activation energy than the desired substitution. Running the reaction at the lowest feasible temperature (e.g., 0 °C or -20 °C) can significantly favor the desired S_N2 pathway.
-
Controlled Addition: Adding the this compound slowly to a solution of the nucleophile and the non-nucleophilic base can help maintain a low concentration of the electrophile, minimizing self-condensation reactions.
| Recommended Acid Scavengers | Rationale | Molar Equivalents (vs. Substrate) |
| Pyridine / 2,6-Lutidine | Mildly basic, good scavengers. Lutidine is more sterically hindered and less likely to compete as a nucleophile. | 1.1 - 1.5 |
| Diisopropylethylamine (DIPEA) | "Hünig's base." Highly hindered, making it an excellent non-nucleophilic choice. | 1.1 - 1.5 |
| Proton Sponge | A very strong, non-nucleophilic base. Use when milder bases are ineffective. | 1.1 |
| Potassium or Sodium Carbonate | Insoluble inorganic base. Effective in polar aprotic solvents (e.g., DMF, Acetonitrile). Can be filtered off. | 1.5 - 2.0 |
Q3: My analytical data (NMR, MS) suggests the formation of an isomer where the nucleophile has attached directly to the furan ring. How is this possible?
A: This is an excellent observation and points to a more subtle, but known, reaction pathway for halomethylfurans. While a direct S_N2 attack on the methylene carbon is expected, a competing S_N1-type mechanism can occur, especially in protic solvents or with less potent nucleophiles.
In this mechanism, the chloride ion dissociates to form a furfuryl-like carbocation. This positive charge is not localized on the methylene carbon; it is delocalized via resonance into the furan ring, creating significant positive charge density at the C2 and C5 positions. A strong nucleophile can then attack these ring positions. This phenomenon is well-documented for the analogous 2-(chloromethyl)furan, where nucleophilic attack at the C5 position is a major pathway.[5]
Mitigation Strategy: To suppress this pathway, you should employ conditions that strongly favor the S_N2 mechanism:
-
Use a high concentration of a strong nucleophile.
-
Employ a polar aprotic solvent (e.g., THF, DMF, Acetone), which does not stabilize the carbocation intermediate as effectively as a protic solvent.[6]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the competing chemical pathways and a logical workflow for troubleshooting your experiment.
Caption: Troubleshooting workflow for optimizing the reaction.
Optimized Experimental Protocol: General Procedure for S_N2 Displacement
This protocol is designed to minimize side reactions by incorporating the principles discussed above. It should be adapted based on the specific nucleophile and solvent system.
Objective: To synthesize 3-(Substituted-methyl)furan while minimizing polymerization and ring-opening.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium thiophenoxide, Sodium methoxide)
-
Anhydrous Polar Aprotic Solvent (e.g., THF, DMF)
-
Non-nucleophilic base / Acid Scavenger (e.g., Diisopropylethylamine - DIPEA)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the nucleophile (1.1 equivalents) and the acid scavenger (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Cool the resulting mixture to 0 °C in an ice-water bath.
-
-
Substrate Addition:
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of the anhydrous solvent.
-
Using a syringe pump for precise control, add the this compound solution to the cooled, stirring nucleophile mixture over a period of 1-2 hours. This slow addition is critical to prevent localized concentration buildup and potential side reactions.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 0 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the this compound spot. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired 3-(substituted-methyl)furan.
-
This self-validating protocol, by including an acid scavenger from the start, actively prevents the conditions that lead to the most common failure modes. If side products are still observed, further optimization of temperature or choice of solvent may be necessary.
References
-
Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC. Available at: [Link]
-
Dr. Sapna Gupta. (2020). Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]
-
Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Salem, M. A. I. (1987). Ring opening of some furan derivatives by nucleophiles. ResearchGate. Available at: [Link]
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Teixeira, I. F., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. Available at: [Link]
-
Goris, J., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Research Square. Available at: [Link]
-
LibreTexts. (2023). Nucleophile. Available at: [Link]
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Technical Support Center: Purification Strategies for Products of 3-(Chloromethyl)furan Chemistry
Welcome to the technical support center for navigating the complexities of purifying products derived from 3-(Chloromethyl)furan. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you achieve optimal purity for your target compounds.
This compound is a highly reactive intermediate, valued for its ability to introduce the furan-3-ylmethyl moiety. However, the inherent reactivity of the chloromethyl group and the acid-sensitivity of the furan ring present unique purification challenges.[1] This guide addresses the most common issues encountered during experimental work-up and purification in a practical, question-and-answer format.
Section 1: Initial Work-Up & Preliminary Purification FAQs
This section focuses on the critical steps immediately following your reaction, which can significantly impact the success of subsequent purification.
Question: My reaction has finished, and the mixture is a dark, viscous oil. What is the likely cause, and what is a robust initial work-up procedure?
Answer: Darkening and polymerization are common issues when working with furan derivatives, often catalyzed by trace amounts of acid or heat.[2] The furan ring is susceptible to acid-catalyzed polymerization, forming undesirable resins.[1]
A robust initial work-up is crucial to neutralize catalysts and remove highly polar impurities before attempting chromatography or crystallization.
Recommended General Work-Up Protocol:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Cautiously quench the reaction by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), depending on the reaction chemistry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes:
-
Wash the organic layer sequentially with water to remove water-soluble byproducts.
-
Perform a wash with saturated aqueous NaHCO₃ solution to ensure any residual acid catalyst is neutralized.
-
Finally, wash with brine (saturated NaCl solution) to break up any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
This procedure provides a cleaner crude product that is more amenable to downstream purification techniques.
Question: How can I use Liquid-Liquid Extraction (LLE) as a primary purification step?
Answer: While primarily a work-up technique, LLE can be a powerful purification tool, especially for separating compounds with different acid-base properties.[3] For example, if your product is neutral but you have acidic or basic byproducts, you can use this to your advantage.
-
To Remove Acidic Impurities: Extract your organic solution with a dilute base (e.g., 1 M NaOH or NaHCO₃). The acidic impurities will be deprotonated and move into the aqueous layer.
-
To Remove Basic Impurities: Extract your organic solution with a dilute acid (e.g., 1 M HCl). The basic impurities will be protonated and partition into the aqueous phase.
Important: Always test the stability of your desired product to these acidic or basic conditions on a small scale before applying this to your entire batch.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common purification method, but the acidic nature of standard silica gel can be destructive to furan-containing molecules.[4][5]
Question: My product is clearly decomposing on the silica gel column, leading to streaking and low recovery. How can I prevent this?
Answer: This is the most frequently encountered issue. The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the degradation or polymerization of the sensitive furan ring.[4]
Here are three field-proven strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica.
-
Protocol for Deactivation: Prepare your column slurry as usual in a non-polar solvent (e.g., hexane). Add 1-2% triethylamine (Et₃N) relative to the solvent volume. Flush the column with this basic solvent mixture until the eluent is basic (test with pH paper). Then, flush with your starting mobile phase to remove excess base before loading your sample.[4]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral or basic stationary phase.
-
Neutral Alumina (Al₂O₃): Alumina is an excellent alternative for acid-sensitive compounds. It has different selectivity than silica, so you will need to re-screen your solvent system using TLC with alumina plates.[4]
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[5]
-
-
Add a Basic Modifier to the Eluent: For compounds with basic groups (e.g., amines), adding a small amount of a base to the mobile phase can prevent strong interactions with silica and improve peak shape. A common system is Dichloromethane:Methanol with 1% Ammonium Hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH).[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Troubleshooting Furan Decomposition in Column Chromatography."
Question: My product is highly polar and remains at the baseline of the TLC plate, even with ethyl acetate. How do I purify it?
Answer: A highly polar product requires a highly polar mobile phase to elute from a polar stationary phase like silica.
-
Increase Solvent Polarity: A common strategy is to add methanol (MeOH) to your eluent. Start with a gradient of 1-10% methanol in dichloromethane (DCM).[6]
-
Consider Reverse-Phase Chromatography: If your compound is soluble in polar solvents like water, acetonitrile, or methanol, reverse-phase chromatography is often a superior choice. Here, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. Polar compounds elute earlier in this system.[6]
-
Utilize HILIC: For extremely polar compounds that show little retention even in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique. It uses a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of aqueous solvent.[6]
| Compound Polarity | Recommended Eluent System (Normal Phase) | Key Considerations |
| Non-Polar | Hexane / Ethyl Acetate (99:1 to 80:20) | Prone to running with solvent front if too non-polar.[7] |
| Moderately Polar | Hexane / Ethyl Acetate (80:20 to 50:50) or DCM / Ethyl Acetate | Standard systems, generally effective. |
| Polar | DCM / Methanol (99:1 to 90:10) | Methanol significantly increases eluting power.[6] |
| Basic (e.g., Amines) | DCM / MeOH / NH₄OH (e.g., 90:9:1) | The base minimizes peak tailing and strong adsorption to silica.[4] |
| Acidic (e.g., Carboxylic Acids) | DCM / MeOH + 1% Acetic Acid | The acid modifier helps to ensure a consistent protonation state. |
Section 3: Troubleshooting Crystallization
Crystallization is an excellent and scalable purification method for solid products, offering high purity when successful.[8]
Question: My compound has "oiled out" during crystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is too concentrated or the compound's melting point is low relative to the solvent's boiling point.[4]
| Problem | Causality | Solution(s) |
| Oiling Out | Compound solubility limit is exceeded at a temperature above its melting point. The solution is too concentrated. | 1. Add more of the hot solvent to re-dissolve the oil. 2. Allow the solution to cool much more slowly. 3. Change to a lower-boiling point solvent or a different solvent mixture.[4] |
| Failure to Crystallize | Solution is not supersaturated, or nucleation is not occurring. | 1. Scratch: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites. 2. Seed: Add a tiny, pure crystal of the compound to induce growth. 3. Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane to an ethyl acetate solution).[4] |
| Impure Crystals | Impurities are co-crystallizing or being trapped in the crystal lattice. | 1. Ensure slow cooling; rapid crystallization traps impurities. 2. Re-dissolve and re-crystallize (recrystallization). 3. Wash the filtered crystals with a small amount of cold, fresh solvent.[8] |
Question: Can you provide a step-by-step protocol for anti-solvent crystallization?
Answer: Certainly. This is a powerful technique for inducing crystallization when cooling alone is insufficient.
Protocol for Anti-Solvent Crystallization:
-
Dissolution: Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Filtration (Optional): If there are insoluble impurities, filter the solution at this stage.
-
Anti-Solvent Addition: While gently stirring, slowly add a "poor" solvent (the anti-solvent, in which your product is insoluble) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time (minutes to days).
-
Isolation: Once a good yield of crystals has formed, cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Decision Tree for Selecting a Purification Method."
Section 4: Safety & Handling
Question: What are the key safety precautions for handling this compound?
Answer: this compound and many of its derivatives should be handled with care. Always consult the specific Safety Data Sheet (SDS) for your compound.[9] General precautions include:
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Flammability: Furan and its derivatives are often flammable. Keep them away from ignition sources.[10][11]
-
Stability: Some furan compounds can form explosive peroxides over time. Store them in a cool, dark place and consider testing for peroxides if stored for extended periods.
Your safety is paramount. Adherence to proper lab procedure is non-negotiable when working with reactive chemical intermediates.
References
- BenchChem Technical Support. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Various Authors. (n.d.). Liquid–liquid equilibria for the extraction of furfural from aqueous solution using different solvents.
- Sigma-Aldrich. (2025).
- ACS Omega. (2020). Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents.
- Reddit r/chemhelp. (2025).
- ChemicalBook. (2023). 3-(Chloromethyl)
- StudySmarter. (2023).
- Thermo Fisher Scientific. (2025). Furan, 2-(chloromethyl)
- ECHEMI. (2019). 3-(chloroMethyl)
- Unknown Author. (n.d.).
- TCI Chemicals. (2025). 3-(Aminomethyl)
- University of Rochester, Department of Chemistry. (n.d.).
- Simson Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Massachusetts. (n.d.).
- askIITians. (n.d.).
- Reddit r/Chempros. (2021).
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. [Link]
- MDPI. (n.d.).
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
Preventing polymerization of 3-(Chloromethyl)furan during storage
Welcome to the Technical Support Center for 3-(Chloromethyl)furan. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive furan derivative. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and purity of your this compound during storage and handling, thereby safeguarding the integrity of your experimental outcomes.
Introduction: The Challenge of this compound Instability
This compound is a valuable building block in organic synthesis, but its utility is matched by its inherent instability. The compound's structure, featuring a reactive chloromethyl group attached to an electron-rich furan ring, makes it highly susceptible to polymerization. This process can occur spontaneously over time, and is accelerated by common laboratory conditions such as exposure to heat, light, moisture, and acidic impurities. The resulting polymers can interfere with reactions, complicate purification, and ultimately compromise research results. This guide provides a comprehensive framework for preventing such issues.
Frequently Asked Questions (FAQs)
Q1: My clear, colorless this compound has turned yellow/brown and become viscous. What is happening?
A1: This is a classic sign of polymerization. The discoloration and increase in viscosity indicate the formation of oligomers and polymers. Even a slight yellowing can suggest the onset of degradation. It is crucial to assess the purity of the material before use if any visual changes are observed.
Q2: What is the underlying chemical mechanism causing the polymerization of this compound?
A2: The primary mechanism is believed to be cationic polymerization . The structure of this compound is analogous to a benzylic halide, which is known to be highly reactive. The polymerization can be initiated by trace amounts of acid (H⁺) or Lewis acids, which may be present as impurities or introduced from the environment (e.g., moisture reacting with surfaces). The process proceeds as follows:
-
Initiation: A proton or Lewis acid interacts with the furan ring or the chlorine atom, leading to the formation of a resonance-stabilized carbocation. This carbocation is the key reactive intermediate.
-
Propagation: The highly electrophilic carbocation then attacks the electron-rich furan ring of another monomer molecule, forming a new carbon-carbon bond and regenerating the carbocation at the end of the growing chain.
-
Chain Growth: This process repeats, leading to the formation of oligomers and high molecular weight polymers.
Caption: Proposed cationic polymerization mechanism of this compound.
Q3: Can radical polymerization also occur?
A3: While cationic polymerization is the more likely pathway due to the compound's structure, radical polymerization cannot be entirely ruled out, especially in the presence of radical initiators, heat, or UV light. Therefore, a comprehensive stabilization strategy should address both possibilities.
Troubleshooting Guide: Polymerization Detected
If you suspect that your this compound has started to polymerize, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected polymerization.
Prevention Protocols: Storage and Handling
Proactive measures are the most effective way to prevent the polymerization of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Low temperatures significantly reduce the rate of all chemical reactions, including polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen. Moisture can promote acid formation, and oxygen can participate in radical-initiated pathways. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can initiate polymerization. An inert liner prevents reaction with the cap material. |
| Inhibitor | Addition of a stabilizer is highly recommended. | Inhibitors actively stop the polymerization chain reactions. |
Protocol for Adding a Polymerization Inhibitor
The addition of a radical scavenger is a crucial step for long-term storage. Butylated hydroxytoluene (BHT) and hydroquinone monomethyl ether (MEHQ) are common and effective choices.[1]
Objective: To add an inhibitor to this compound to a final concentration of 100-200 ppm.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or Hydroquinone monomethyl ether (MEHQ)
-
A clean, dry amber glass bottle with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
-
Analytical balance
Procedure:
-
Calculate the required amount of inhibitor. For 100 g of this compound, a 200 ppm concentration requires 20 mg of inhibitor.
-
Weigh the inhibitor accurately on an analytical balance.
-
Transfer the inhibitor to the clean, dry storage bottle.
-
In an inert atmosphere (e.g., inside a glovebox or under a stream of argon), carefully transfer the this compound into the bottle containing the inhibitor.
-
Seal the bottle tightly with the PTFE-lined cap.
-
Gently swirl the bottle to ensure the inhibitor dissolves completely.
-
Store the stabilized monomer under the recommended conditions (-20°C to 4°C).
Analytical Methods for Quality Control
Regularly assessing the purity of your this compound is essential, especially before use in a critical reaction.
NMR Spectroscopy for Oligomer Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the early stages of polymerization by identifying the formation of new chemical species.[2]
Protocol: 1H NMR Analysis
-
Sample Preparation:
-
Carefully weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent in which both the monomer and potential polymer are soluble (e.g., CDCl₃).
-
Cap the NMR tube and gently invert to mix until the sample is fully dissolved.[3]
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.[4]
-
-
Data Analysis:
-
Monomer Spectrum: The spectrum of pure this compound will show characteristic sharp peaks for the furan ring protons and the chloromethyl protons.
-
Signs of Polymerization: The presence of broad humps or new, less-defined peaks, particularly in the aliphatic and aromatic regions, indicates the formation of oligomers or polymers. These broad signals arise from the mixture of different chain lengths and conformations in the polymer.
-
Quantitative Analysis: By integrating the sharp monomer peaks and comparing this to the integration of the broad polymer signals, you can estimate the percentage of polymerized material.[5]
-
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC (also known as Size Exclusion Chromatography, SEC) separates molecules based on their size in solution and is the definitive method for confirming the presence of higher molecular weight species.[6][7]
Protocol: GPC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean vial.[8]
-
Add the appropriate volume of a suitable HPLC-grade solvent (e.g., Tetrahydrofuran - THF) to achieve a concentration of 1-2 mg/mL. The solvent must be compatible with your GPC system and fully dissolve the sample.
-
Allow the sample to dissolve completely. Gentle agitation may be used, but avoid vigorous shaking.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could damage the GPC columns.[8]
-
-
Instrumentation and Analysis:
-
Use a GPC system equipped with a refractive index (RI) or UV detector.
-
The system should be calibrated with appropriate molecular weight standards (e.g., polystyrene).
-
Inject the prepared sample.
-
-
Data Interpretation:
-
Pure Monomer: A pure sample of this compound will show a single, sharp peak at a late elution time, corresponding to its low molecular weight.
-
Polymer Presence: If polymerization has occurred, you will observe additional peaks or a broad distribution at earlier elution times, corresponding to higher molecular weight oligomers and polymers. The area under these peaks can be used to quantify the extent of polymerization.
-
References
-
3V Sigma USA. "Polymerization Inhibitors." Accessed January 13, 2026. [Link]
-
Grokipedia. "Polymerisation inhibitor." Accessed January 13, 2026. [Link]
-
ioKinetic. "Polymerization Reactions Inhibitor Modeling." Accessed January 13, 2026. [Link]
-
IChemE. "The control of runaway polymerisation reactions by inhibition techniques." Accessed January 13, 2026. [Link]
-
Purdue University College of Engineering. "GPC Sample Preparation." February 2019. [Link]
-
Standard Operating Procedure for GPC. Accessed January 13, 2026. [Link]
-
GPC SOP. Accessed January 13, 2026. [Link]
-
Standard Operating Procedure (Gel Permeation Chromatography). November 29, 2014. [Link]
-
ResolveMass Laboratories Inc. "GPC Sample Preparation Guide: From Plastics to Biopolymers." July 22, 2025. [Link]
-
CORE. "THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE." Accessed January 13, 2026. [Link]
-
Mestrelab Research. "Purity by Absolute qNMR Instructions." Accessed January 13, 2026. [Link]
-
MIT OpenCourseWare. "Cationic Polymerization." Fall 2006. [Link]
-
Wikipedia. "Cationic polymerization." Accessed January 13, 2026. [Link]
-
Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)." Accessed January 13, 2026. [Link]
-
University of California, Berkeley. "Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations." Accessed January 13, 2026. [Link]
-
Polymer Chemistry: Understanding Cationic Polymerization. YouTube, April 16, 2024. [Link]
-
UT Austin Chemistry & Biochemistry Research Web Sites. "A. Polymerization: Cationic Polymerization." Accessed January 13, 2026. [Link]
-
MDPI. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Accessed January 13, 2026. [Link]
-
PubMed Central. "Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies." Accessed January 13, 2026. [Link]
-
MDPI. "Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers from Monomers." Accessed January 13, 2026. [Link]
-
YouTube. "Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR)." September 2, 2018. [Link]
-
MDPI. "Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR." Accessed January 13, 2026. [Link]
Sources
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- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. user.eng.umd.edu [user.eng.umd.edu]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing Yields in 3-(Chloromethyl)furan Alkylation Reactions
Welcome to the Technical Support Center for optimizing the alkylation of 3-(chloromethyl)furan. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and yield of their alkylation reactions involving this versatile furan derivative. Here, we will delve into common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the alkylation of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Consistently Low Product Yield
Question: My alkylation reaction with this compound is consistently resulting in low yields of the desired product. What are the likely causes and how can I improve this?
Answer: Low yields in these reactions can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
Root Causes & Solutions:
-
Degradation of this compound: this compound can be sensitive to acidic conditions and prolonged heating, leading to decomposition and the formation of polymeric side products. The furan ring itself can be susceptible to undesired side reactions under harsh conditions.[1][2]
-
Solution: Ensure your starting material is pure and stored correctly. It is advisable to use it as fresh as possible. During the reaction, maintain strict temperature control and minimize reaction times. If possible, perform the reaction at a lower temperature for a longer duration.
-
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. Conversely, a very strong, sterically hindered base might favor elimination (E2) pathways, especially with secondary or tertiary nucleophiles, though this is less common with a primary electrophile like this compound.
-
Solution: For common nucleophiles like enolates, amides, or alkoxides, standard bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) are often effective.[3] It is crucial to match the pKa of the nucleophile with an appropriate base. For instance, for a carbon nucleophile like a malonate ester, a milder base like K₂CO₃ is often sufficient.
-
-
Poor Nucleophile Generation: Incomplete deprotonation of the nucleophile will directly translate to lower yields.
-
Solution: Ensure anhydrous conditions, as water can quench the base and the generated nucleophile. Add the base to the nucleophile and allow sufficient time for complete deprotonation before adding the this compound. Monitoring the deprotonation step via TLC or a color change (if applicable) can be beneficial.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.[4][5]
-
Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices as they effectively solvate the cation of the base and leave the nucleophile "naked" and more reactive. Tetrahydrofuran (THF) is also a common choice.[6]
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature; adjust as needed. | Minimizes degradation of the furan moiety. |
| Base | NaH, K₂CO₃, t-BuOK | Match base strength to nucleophile pKa. |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity. |
| Reaction Time | Monitor by TLC to avoid prolonged heating. | Prevents side product formation. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation is often a result of the reactivity of the furan ring itself or competing reaction pathways.
Root Causes & Solutions:
-
Polymerization/Decomposition: As mentioned, this compound can be unstable. Acidic byproducts, such as HCl generated during the reaction, can catalyze the decomposition of the furan ring.[2][7]
-
Solution: Use a non-nucleophilic scavenger base (e.g., proton sponge) or use a slight excess of your primary base to neutralize any generated acid. Running the reaction under dilute conditions can also sometimes mitigate polymerization.
-
-
Ring Alkylation: While less common at the 3-position compared to the 2- or 5-positions, strong bases and nucleophiles could potentially interact with the furan ring itself, especially at elevated temperatures.[8]
-
Solution: Employing milder reaction conditions (lower temperature, less reactive base) can favor the desired SN2 pathway at the chloromethyl group.
-
-
Reaction with Grignard Reagents: If you are using a Grignard reagent as your nucleophile, be aware that these are highly reactive and can lead to side reactions. Biphenyl-type side products can form from the coupling of unreacted Grignard reagent.[9]
-
Solution: Add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Using an appropriate solvent like THF or 2-methyltetrahydrofuran (MTHF) is also critical for Grignard reactions.[10]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the alkylation of this compound.
Q1: What is the general mechanism for the alkylation of this compound?
A1: The primary mechanism is a nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Q2: Can I use Phase Transfer Catalysis for this reaction?
A2: Yes, Phase Transfer Catalysis (PTC) can be an excellent strategy, especially when dealing with a nucleophile that has poor solubility in the organic solvent where this compound is dissolved.[11] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[12] This can lead to milder reaction conditions, faster reaction rates, and often, higher yields.[13]
Sources
- 1. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-promoted selective hydroxymethylation of biomass-derived furan compounds [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijarse.com [ijarse.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Sluggish 3-(Chloromethyl)furan Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)furan. This potent electrophile is a valuable building block, but its reactivity profile, particularly the sensitivity of the furan moiety, can present challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during its use in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My substitution reaction with this compound is not proceeding or is giving very low yields. What are the primary causes?
This is the most frequently encountered issue. A sluggish or failed reaction can typically be traced back to one of three areas: the stability and quality of the electrophile, the activation of the nucleophile, or the reaction conditions.
Causality Analysis: this compound acts as an equivalent to a benzylic halide; the chloromethyl group is activated for SN2 displacement.[1] However, the furan ring itself is highly sensitive to acid and can be prone to polymerization, which can consume the starting material or trap the product.[2][3]
Troubleshooting Workflow:
Sources
Technical Support Guide: The Critical Role of Solvent in Modulating the Reactivity of 3-(Chloromethyl)furan
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the critical impact of solvent selection in reactions involving 3-(Chloromethyl)furan. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the mechanistic reasoning that underpins experimental success, ensuring your synthetic work is both efficient and reproducible.
This guide is structured as a series of questions that our application scientists frequently encounter. We address common points of failure and provide solutions grounded in chemical principles to navigate the challenges associated with this versatile but sensitive reagent.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section covers the essential knowledge needed before planning your experiment.
Question 1: What are the primary reactivity concerns and mechanistic pathways for this compound?
Answer: this compound is a highly reactive electrophile due to the electron-donating furan ring and the good leaving group ability of the chloride ion. However, its utility is tempered by two main concerns:
-
Instability and Polymerization: The furan ring is sensitive to acidic conditions and can readily polymerize.[1] This process is often initiated by the formation of a furfuryl carbocation intermediate, which is a key species in undesirable side reactions.[2]
-
Ambident Reactivity (SN1 vs. SN2): As a primary halide, one might expect it to react exclusively via an SN2 mechanism. However, the adjacent furan ring can stabilize a positive charge through resonance, similar to a benzylic system. This makes an SN1 pathway accessible, especially under favorable solvent conditions. The choice of solvent is therefore the most critical experimental parameter in directing the reaction mechanism.[3][4][5]
-
SN2 Pathway: Favored by strong nucleophiles in polar aprotic solvents. It involves a backside attack in a single, concerted step, leading to inversion of stereochemistry if a chiral center were present.
-
SN1 Pathway: Favored in polar protic solvents, which can stabilize both the departing leaving group and the intermediate carbocation.[6][7][8] This pathway can lead to a mixture of products, including solvolysis and polymerization.
Question 2: How does a solvent's classification (polar protic vs. polar aprotic) fundamentally alter the outcome of the reaction?
Answer: The solvent's ability to form hydrogen bonds and stabilize charged species is paramount.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and excel at stabilizing both cations and anions. They stabilize the chloride leaving group and the furfuryl carbocation intermediate, thus promoting the SN1 pathway.[6][9] However, they significantly reduce the reactivity of anionic nucleophiles by forming a "solvent cage" around them through hydrogen bonding, hindering their ability to participate in an SN2 reaction.[3][10] Furthermore, these solvents can themselves act as nucleophiles, leading to undesired solvolysis byproducts.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have significant dipole moments to dissolve charged species but lack O-H or N-H bonds. They effectively solvate cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[10][12] This dramatic enhancement of nucleophilicity makes polar aprotic solvents the ideal choice for promoting SN2 reactions.[3][5] They also offer greater stability for the furan ring compared to protic solvents.[1]
Question 3: What is the general solubility profile of this compound?
Answer: this compound, like furan itself, is a relatively nonpolar organic molecule. It is highly soluble in common organic solvents such as ethers (THF, Diethyl ether), chlorinated solvents (DCM), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO, acetonitrile).[1] Its solubility in water is low. When selecting a solvent, the principle of "like dissolves like" is a good starting point, but the mechanistic implications discussed above are far more critical to the reaction's success.
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section tackles specific problems you may encounter in the lab and provides actionable solutions.
Problem 1: My reaction yield is very low, and I'm recovering mostly starting material. My nucleophile seems unreactive.
Cause: This is a classic symptom of nucleophile deactivation by the solvent. You are likely using a polar protic solvent (like ethanol or methanol) with a moderately strong anionic nucleophile (e.g., cyanide, azide, or a carboxylate). The solvent is forming hydrogen bonds with your nucleophile, creating a solvent shell that dramatically blunts its reactivity.
Solution:
-
Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous DMF, DMSO, or acetonitrile.[12] These solvents will dissolve the nucleophilic salt but will not cage the anion, leading to a significant rate enhancement for the desired SN2 reaction.[3]
-
Ensure Anhydrous Conditions: Any water present can contribute to the deactivation of the nucleophile. Use freshly distilled solvents and ensure all glassware is thoroughly dried.[12]
Problem 2: My reaction mixture turned dark brown/black, and I've isolated an insoluble polymeric material (humin).
Cause: This indicates acid-catalyzed polymerization of the furan ring. The furfuryl carbocation, an intermediate in the SN1 pathway, is highly prone to polymerizing.[2] This is exacerbated by:
-
Use of Polar Protic Solvents: These solvents promote the formation of the carbocation.
-
Presence of Acid: The HCl generated during the substitution reaction can catalyze polymerization.
Solution:
-
Avoid Protic Solvents: Immediately switch to a polar aprotic (e.g., DMF) or even a nonpolar aprotic solvent (e.g., THF, toluene) to suppress carbocation formation.
-
Add an Acid Scavenger: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like diisopropylethylamine (DIPEA), into the reaction mixture.[13] This will neutralize the HCl as it is formed, preventing it from catalyzing degradation.
-
Lower the Temperature: If the reaction is still proceeding, running it at a lower temperature can often minimize side reactions and decomposition.
Problem 3: I've isolated my product, but NMR analysis shows a significant amount of an ether or alcohol byproduct corresponding to my solvent.
Cause: This is a clear case of solvolysis .[11] You have used a nucleophilic polar protic solvent (e.g., methanol, water) which has competed with your intended nucleophile, attacking the substrate or the intermediate carbocation.[9] This is especially problematic with weaker nucleophiles, where the high concentration of the solvent allows it to outcompete your reagent.
Solution:
-
Use a Non-Nucleophilic Solvent: The most effective solution is to use a solvent that cannot act as a nucleophile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are the standard choices.
-
Increase Nucleophile Concentration: If you must use a protic solvent for solubility reasons, ensure your primary nucleophile is present in a significant excess to improve the reaction kinetics in its favor. However, this is a less ideal solution.
Part 3: Data-Driven Solvent Selection
To facilitate your decision-making, the following table summarizes the properties of common solvents and their expected impact on reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Favored Pathway | Key Risk Factors |
| Water (H₂O) | Polar Protic | 80.1 | SN1 | High risk of solvolysis; Promotes polymerization |
| Methanol (MeOH) | Polar Protic | 32.7 | SN1 | High risk of solvolysis; Promotes polymerization |
| Ethanol (EtOH) | Polar Protic | 24.5 | SN1 | Solvolysis; Promotes polymerization |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 | Hygroscopic; high boiling point can complicate removal |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | SN2 | Hygroscopic; very high boiling point |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | SN2 | Lower boiling point, easier to remove than DMF/DMSO |
| Acetone | Polar Aprotic | 20.7 | SN2 | Lower polarity may limit solubility of some salts |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | SN2 | Good for stability; may not dissolve ionic nucleophiles |
| Toluene | Nonpolar Aprotic | 2.4 | SN2 | Excellent for stability; poor solubility for ionic nucleophiles |
Part 4: Visualizing Mechanistic Consequences and Troubleshooting
The diagrams below illustrate the critical decision points and outcomes based on solvent choice.
Caption: Mechanistic pathways for this compound based on solvent choice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. glasp.co [glasp.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-(Chloromethyl)furan
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient coupling of 3-(chloromethyl)furan. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of valuable furan-containing molecules.
Introduction: The Challenge and Opportunity of this compound Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful incorporation into complex molecules via cross-coupling reactions is often challenging. The presence of both a reactive benzylic-like chloride and an electron-rich furan ring, which can act as a ligand and potentially poison the catalyst, necessitates careful selection of the catalytic system. This guide will walk you through common issues and their solutions for various palladium- and nickel-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. When applied to this compound, several specific challenges can arise.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary suspects?
A1: Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to three main factors:
-
Catalyst Deactivation: The furan ring's oxygen atom can coordinate to the palladium center, leading to catalyst inhibition or decomposition.
-
Side Reactions of the Electrophile: The reactive chloromethyl group can undergo unwanted side reactions, such as hydrodehalogenation (replacement of -Cl with -H) or homocoupling.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the base and the presence of water, leading to its decomposition.[1]
Q2: How do I choose the right palladium catalyst and ligand for this specific substrate?
A2: For substrates prone to catalyst poisoning like furans, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the palladium catalyst and promote the desired catalytic cycle.[2] Consider ligands such as:
-
Buchwald-type biaryl phosphine ligands: (e.g., SPhos, XPhos) are known to be effective for challenging couplings.
-
N-heterocyclic carbenes (NHCs): These can offer enhanced stability and activity.
A common starting point is a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable phosphine ligand.
Q3: What is the optimal base for coupling an acid-sensitive substrate like this compound?
A3: The furan ring can be sensitive to strongly acidic or basic conditions. Therefore, milder bases are often preferred to prevent substrate degradation. Consider screening the following:
-
Potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃): These are commonly used and effective bases.
-
Potassium phosphate (K₃PO₄): A non-nucleophilic and moderately strong base that can be effective.
It is advisable to use anhydrous conditions if your substrate shows significant degradation in the presence of water and a strong base.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Formation | Catalyst deactivation by the furan ring. | • Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center and prevent poisoning. • Increase catalyst loading: A higher catalyst concentration (e.g., 2-5 mol%) may compensate for some deactivation. |
| Poor oxidative addition of the C-Cl bond. | • Use a more active catalyst system: Palladium complexes with electron-donating ligands enhance the rate of oxidative addition. • Consider a different palladium precursor: Sometimes switching from Pd(OAc)₂ to Pd₂(dba)₃ can have a positive effect. | |
| Formation of Hydrodehalogenated Furan | Reductive elimination of a palladium-hydride species. | • Ensure anhydrous conditions: Water can be a source of protons. Use dry solvents and reagents. • Choose a non-coordinating base: Bases like K₃PO₄ are less likely to promote hydride formation compared to hydroxides. |
| Significant Homocoupling of this compound | Transmetalation is slow compared to side reactions of the organopalladium intermediate. | • Optimize the base: The choice of base can influence the rate of transmetalation. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). • Use a more reactive boronic acid derivative: Boronic esters (e.g., pinacol esters) can sometimes be more effective than boronic acids. |
| Degradation of Starting Material | Acid- or base-catalyzed decomposition of the furan ring. | • Use a milder base: Switch from strong bases like hydroxides to carbonates or phosphates. • Buffer the reaction mixture: In some cases, the addition of a neutral salt can help maintain a suitable pH. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir the mixture for 15 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 2: Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile. While powerful, the high reactivity of the Grignard reagent can lead to challenges with functional group compatibility.
Frequently Asked Questions (FAQs): Kumada Coupling
Q1: Can I use Kumada coupling for this compound, and what are the main concerns?
A1: Yes, Kumada coupling can be employed. However, the primary concern is the high basicity and nucleophilicity of the Grignard reagent, which can potentially react with other functional groups in your molecule or promote side reactions with the furan ring.[3] Nickel catalysts are often used for Kumada couplings and can be a cost-effective alternative to palladium.[3][4]
Q2: Which catalysts are recommended for the Kumada coupling of this compound?
A2: Both nickel and palladium catalysts are effective.[4]
-
Nickel-based catalysts: NiCl₂(dppp) and NiCl₂(dppe) are common choices. They are often more reactive towards C-Cl bonds than their palladium counterparts.
-
Palladium-based catalysts: Pd(PPh₃)₄ or systems generated in situ from a palladium precursor and a phosphine ligand can also be used, often offering better functional group tolerance.
Troubleshooting Guide: Kumada Coupling
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield/Decomposition | Reaction of the Grignard reagent with the furan ring or other functional groups. | • Lower the reaction temperature: Running the reaction at 0 °C or below can help to control the reactivity of the Grignard reagent. • Use a less reactive organometallic reagent: If possible, consider switching to a Negishi (organozinc) or Suzuki (organoboron) coupling. |
| Homocoupling of the Grignard Reagent | The Grignard reagent is reacting with itself. | • Slow addition of the Grignard reagent: Adding the Grignard reagent dropwise to the reaction mixture can minimize its concentration and reduce the rate of homocoupling. • Ensure the catalyst is active: An inactive catalyst will not promote the cross-coupling, allowing side reactions to dominate. |
Section 3: Stille, Sonogashira, and Buchwald-Hartwig Amination
These coupling reactions offer alternative strategies for functionalizing this compound.
Frequently Asked Questions (FAQs): Other Coupling Reactions
Q1: What are the key considerations for a Stille coupling with this compound?
A1: The main advantage of Stille coupling is the high tolerance of organostannanes to various functional groups.[5][6] However, the toxicity of tin reagents is a significant drawback. A palladium catalyst, often with a phosphine ligand, is typically used.[5][6] The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[7]
Q2: Is Sonogashira coupling a viable option for introducing an alkyne at the 3-position?
A2: Yes, the Sonogashira coupling is the premier method for coupling terminal alkynes with sp² halides.[8][9] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8][9] Careful selection of the amine base is important to avoid side reactions with the chloromethyl group.
Q3: Can I perform a Buchwald-Hartwig amination on this compound?
A3: Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11] The reaction of this compound with an amine would be challenging due to the potential for direct Sₙ2 reaction of the amine with the chloromethyl group. This direct reaction would compete with the desired palladium-catalyzed coupling at the C-Cl bond of an aryl or heteroaryl halide. For successful Buchwald-Hartwig amination, one would typically use a halo-furan (e.g., 3-bromofuran) and couple it with an amine in the presence of a palladium catalyst and a strong base.
Catalyst and Condition Summary for Various Couplings
| Coupling Reaction | Typical Catalyst System | Key Considerations |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃/Phosphine Ligand | High functional group tolerance, but toxicity of tin reagents is a major concern.[5][6] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine Base | Excellent for introducing alkynes. The amine base should be chosen carefully to avoid side reactions.[8][9] |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ / Buchwald Ligand / Strong Base | Primarily for C-N bond formation with aryl/heteroaryl halides. Direct application to this compound is not the standard approach.[10][11] |
Reaction Mechanism Overview: Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
LaMay, J., Dickerson, E., Feci, A., Winkler, E., Tuccinardi, J., Reeves, R., & Warner, D. L. (n.d.). Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Boise State University. Available from: [Link]
-
Buchwald–Hartwig amination. (2023, June 30). Wikipedia. Available from: [Link]
-
Kumada coupling. (2023, November 29). Wikipedia. Available from: [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. Available from: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Available from: [Link]
-
Negishi Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Liu, X., et al. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 7, 43. Available from: [Link]
-
ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Available from: [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6356. Available from: [Link]
-
Itami, K., et al. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. Available from: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1438. Available from: [Link]
-
Effect of Ligands on the Stability of Gold Nanoclusters. (n.d.). ResearchGate. Available from: [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. (n.d.). ResearchGate. Available from: [Link]
-
Tanimoto, H., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35054–35058. Available from: [Link]
-
First-Principles Study of the Ligand Substituent Effect on ORR Catalysis by Metallocorroles. (n.d.). ResearchGate. Available from: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling. (2023, August 16). Wikipedia. Available from: [Link]
-
Stille reaction. (2023, October 29). Wikipedia. Available from: [Link]
-
Li, G., et al. (2017). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 7(58), 36561–36564. Available from: [Link]
-
Park, D., et al. (2022). 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. ChemPlusChem, 87(12), e202200166. Available from: [Link]
-
Gürbüz, N., et al. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 26(11), 3183. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes: A Ligand-Controlled Mechanistic Shift. (2025). ChemRxiv. Available from: [Link]
-
Walczak, D., & Nowacki, A. (2013). DFT Studies of Conversion of Methyl Chloride and Three Substituted Chloromethyl Tetrahydrofuran Derivatives During Reaction With Trimethylamine. Journal of Molecular Modeling, 19(10), 4403–4417. Available from: [Link]
-
Ferreira, I. C. F. R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2410. Available from: [Link]
-
Copolymerization of 3,3‐bis(chloromethyl) oxacyclobutane and tetrahydrofuran. (2025). ResearchGate. Available from: [Link]
-
Kuroboshi, M., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 15(12), 9209–9230. Available from: [Link]
-
Koch, M., et al. (2020). Metabolic growth-coupling strategies for in vivo enzyme selection systems. Nature Communications, 11(1), 532. Available from: [Link]
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ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. (n.d.). ResearchGate. Available from: [Link]
-
Mascal, M. (2018). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. Available from: [Link]
-
5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furfural to 2,5‐Bis(Hydroxymethyl)Furan. (n.d.). ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloromethylfurfural. PubChem. Available from: [Link]
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Monitoring the progress of 3-(Chloromethyl)furan reactions by TLC or GC
Technical Support Center: Monitoring 3-(Chloromethyl)furan Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for monitoring reactions involving this compound. As a Senior Application Scientist, I understand the unique challenges this reactive intermediate presents. This compound is a valuable building block, but its lability requires careful analytical oversight to ensure reaction success and purity of the final product. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot and optimize your monitoring protocols using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
General FAQs: The Challenge of this compound
Q1: What makes this compound difficult to monitor by chromatography?
A1: The primary challenge stems from the compound's inherent reactivity and instability. Two structural features are responsible:
-
Acid Sensitivity of the Furan Ring: Furan rings are susceptible to opening or polymerization under acidic conditions.[1] Standard silica gel for TLC is slightly acidic, which can cause the compound to streak or decompose directly on the plate.[2][3]
-
Lability of the Chloromethyl Group: The chloromethyl group makes the molecule a potent alkylating agent. This group can be thermally labile, meaning it can decompose at the high temperatures often used in GC injector ports, leading to inaccurate quantification and the appearance of degradation products.[4][5][6]
Part 1: Troubleshooting by Thin-Layer Chromatography (TLC)
TLC is a rapid, indispensable tool for reaction monitoring due to its simplicity and low cost.[2] However, when working with a sensitive molecule like this compound, common problems like streaking and poor separation can arise.
Q2: My this compound spot is streaking badly on the TLC plate. What's happening and how do I fix it?
A2: Streaking is the most common issue and is almost always caused by the interaction of your compound with active sites on the stationary phase.[7][8] Since silica gel is acidic, the furan ring or other basic functionalities in your reaction mixture can interact strongly, leading to a continuous "streak" rather than a compact spot.[2][9]
Causality: The acidic silanol (Si-OH) groups on the silica surface can protonate basic sites on your molecule or catalyze decomposition, causing the analyte to "drag" up the plate instead of moving in a discrete band.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica plate by modifying your mobile phase. Add a small amount of a basic modifier like triethylamine (Et3N) or ammonia solution to your eluent.[2][10][11] A typical starting concentration is 0.5-1% triethylamine. This simple addition deactivates the acidic sites, allowing your compound to elute cleanly.[9][10]
-
Sample Overloading: Applying too much sample to the plate can also cause streaking.[7][11] Try diluting your reaction sample before spotting it on the TLC plate.
-
Use of Alternative Plates: If mobile phase modification fails, consider using neutral alumina plates, which lack the acidic character of silica.[10]
Q3: I can't see my spots under the UV lamp after running the TLC. What should I do?
A3: This issue arises either because the compound is not UV-active or its concentration is too low.[8][11]
Solutions:
-
Staining: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO4) stain is an excellent choice for furan derivatives. It is a universal stain for compounds with oxidizable groups (like alkenes and ethers) and will appear as yellow-brown spots on a purple background.[12] Anisaldehyde-sulfuric acid stain is also effective and can produce a range of colors, helping to distinguish between different components.[10][13]
-
Increase Concentration: If you suspect the concentration is too low, try spotting the sample multiple times in the same location, ensuring the solvent dries completely between each application to keep the spot small and concentrated.[8][11]
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: Poor separation occurs when the mobile phase polarity is not optimized for your specific compounds.
Solutions:
-
Solvent System Optimization: The key is to adjust the polarity of the eluent. If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[11] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[11]
-
Try Different Solvent Systems: Systematically test different solvent mixtures. A common approach is to use a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether. See the table below for starting points.
-
Multiple Developments: Running the same plate in the same solvent system two or three times (allowing it to dry between runs) can sometimes improve the separation of closely running spots.
| Problem | Potential Cause | Recommended Solution |
| Streaking Spot | Compound is acid-sensitive or basic. | Add 0.5-1% triethylamine to the eluent.[2][10] |
| No Visible Spots | Compound is not UV-active or too dilute. | Use a KMnO4 or anisaldehyde stain.[10][12] |
| Spots Too High (Rf > 0.8) | Eluent is too polar. | Decrease the percentage of the polar solvent. |
| Spots Too Low (Rf < 0.2) | Eluent is not polar enough. | Increase the percentage of the polar solvent. |
| Poor Separation | Suboptimal solvent system. | Test different solvent combinations (e.g., Hexane/EtOAc, Toluene/Acetone). |
Protocol 1: Optimized TLC Monitoring with Mobile Phase Modification
-
Prepare the Eluent: In a fume hood, prepare a mixture of 95:5 Hexane:Ethyl Acetate. To this mixture, add triethylamine to a final concentration of 0.5% (v/v).
-
Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a silica gel plate along a pencil line drawn ~1 cm from the bottom.[2]
-
Develop the Plate: Place the plate in the equilibrated chamber, ensuring the solvent level is below the spotting line.[8] Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize under a UV lamp (254 nm). If spots are not visible, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.
Caption: TLC troubleshooting decision workflow.
Part 2: Troubleshooting by Gas Chromatography (GC)
GC is a powerful quantitative tool, but the high temperatures of the injector can be detrimental to thermally labile compounds like this compound.[4][5] The most common issue is analyte degradation, leading to peak tailing, broadened peaks, or a complete loss of signal.
Q5: My peak for this compound is tailing or showing multiple smaller peaks. What is the cause?
A5: This is a classic sign of analyte degradation or interaction with active sites within the GC system.[14][15]
Causality:
-
Thermal Decomposition: The high temperature of the GC inlet can cause the this compound to break down before it even reaches the analytical column.[5][16]
-
Active Sites: The glass inlet liner and the front end of the column can have active sites (silanols, metallic impurities) that adsorb or react with your analyte, causing tailing.[17][18]
Solutions:
-
Lower the Injector Temperature: This is the first and most crucial step. Start with a lower injector temperature (e.g., 150-180 °C) and gradually increase it only if you observe poor peak shape due to incomplete volatilization.[15]
-
Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner.[17][19] These liners have a treated surface that masks active sites, preventing analyte interaction.[17][20] Replace your liner frequently, as sample matrix can create new active sites over time.[14][21]
-
Column Maintenance: Trim the column. The first few centimeters of the column can accumulate non-volatile residues and become active. Trimming 10-20 cm from the front of the column can often restore peak shape.[18][22]
Q6: The peak area for my compound is not reproducible between injections. Why?
A6: Poor reproducibility is often linked to inconsistent degradation in the inlet. If the degradation is not uniform with every injection, your quantitative results will be unreliable.
Solutions:
-
Check the Liner: A contaminated liner is a primary cause of non-reproducible results.[22] Replace the liner and the septum.
-
Use a Guard Column: An integrated guard column (e.g., DuraGuard) or a press-fit deactivated guard column can "trap" non-volatile matrix components, protecting the analytical column and improving reproducibility.[14]
-
Consider On-Column Injection: If available, an on-column injection technique is the gentlest method as it deposits the sample directly onto the column at a low temperature, completely avoiding the hot inlet and minimizing the risk of thermal degradation.[5]
| Parameter | Standard Starting Condition | Optimized for this compound | Rationale |
| Injector Temp. | 250 °C | 180 °C | Minimizes thermal degradation of the labile chloromethyl group.[5][16] |
| Inlet Liner | Standard Glass | Deactivated Silanized Liner | Prevents interaction with active sites on the glass surface.[17][19] |
| Column | General Purpose | DB-5ms or similar mid-polarity | Provides good separation for a range of furan derivatives. |
| Oven Program | Isothermal 150 °C | 50 °C (hold 1 min) to 250 °C at 15 °C/min | A temperature ramp ensures good separation of volatiles and higher boiling products. |
| Injection Mode | Split/Splitless | Split (e.g., 20:1) | A split injection ensures rapid transfer to the column, minimizing residence time in the hot inlet.[23] |
Protocol 2: GC Inlet Maintenance for Robust Analysis
-
Cool Down: Set the injector and oven temperatures to ambient and wait for them to cool completely. Turn off the carrier gas flow to the inlet.
-
Remove Old Liner: Unscrew the septum retaining nut. Using clean tweezers, carefully remove the old liner and septum.
-
Install New Liner: Place a new, deactivated liner and a new septum into the injector. Ensure the liner orientation is correct as per the instrument manual.
-
Trim the Column: Carefully remove the column from the injector. Using a ceramic scoring wafer, trim 10-20 cm from the inlet side of the column. Ensure the cut is clean and square.[15][22]
-
Reinstall: Reinstall the column into the injector at the correct depth. Restore carrier gas flow and perform a leak check.
-
Equilibrate: Heat the system to your method conditions and allow it to equilibrate for at least 30 minutes before running samples.
Caption: GC sample pathway highlighting the critical injector degradation site.
References
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Aviv, A., & Amir, A. (2000). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 11(7), 587-602. [Link]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Uclés, S., Hakme, E., Ferrer, C., & Fernández-Alba, A. R. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(26), 6861–6871. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Peterson, S. E. (n.d.). Activity and Decomposition. Separation Science. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
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Organic Chemistry. (n.d.). TLC stains. [Link]
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Mandel Scientific. (2016). Is the practice of GC inlet liner cleaning and deactivation worth the effort? [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
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Peterson, K. P., & Gu, Y. Z. (2005). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Current drug metabolism, 6(5), 467–481. [Link]
-
Das, S. K., et al. (2016). TLC in the Analysis of Plant Material. Journal of AOAC International, 99(4), 889-897. [Link]
-
Zenkevich, I. G., & Zherebtsov, A. S. (2014). Features of gas chromatographic analysis of thermally unstable compounds. Journal of Analytical Chemistry, 69(12), 1185-1193. [Link]
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SilcoTek Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. [Link]
-
OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Chloromethyl)furan and 2-(Chloromethyl)furan
Executive Summary
In the landscape of heterocyclic chemistry, furan derivatives serve as indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. Among these, the isomeric chloromethylfurans are potent electrophiles, yet their reactivity profiles are not interchangeable. This guide provides a detailed, evidence-based comparison of the reactivity of 3-(chloromethyl)furan and 2-(chloromethyl)furan. We will dissect the electronic and structural nuances that govern their behavior in key organic transformations, including nucleophilic substitutions, organometallic preparations, and cross-coupling reactions. By synthesizing literature data and explaining the mechanistic underpinnings, this document aims to equip researchers with the predictive understanding necessary for strategic synthetic planning.
Structural and Electronic Divergence: The Root of Reactivity Differences
At first glance, 2-(chloromethyl)furan and this compound are simple constitutional isomers. However, the position of the chloromethyl group relative to the furan's oxygen heteroatom fundamentally alters the electronic landscape of each molecule, dictating their chemical behavior.
-
2-(Chloromethyl)furan (Furfuryl Chloride): The chloromethyl group is at the C2 (α) position, adjacent to the oxygen. This proximity allows for significant electronic delocalization through resonance.
-
This compound: The chloromethyl group is at the C3 (β) position. Its interaction with the oxygen atom is primarily through weaker inductive effects, with limited resonance participation.
This positional difference is most critical when considering the stability of carbocation intermediates formed during nucleophilic substitution reactions.
The Decisive Role of Carbocation Stability
The rate of many nucleophilic substitution reactions, particularly those proceeding via an SN1-like mechanism, is determined by the stability of the carbocation formed upon departure of the leaving group (chloride).[1][2]
The furan-2-ylmethyl cation is significantly stabilized by resonance, with the oxygen atom participating directly in delocalizing the positive charge. This stabilization is analogous to that of a benzyl cation.[3] In contrast, the furan-3-ylmethyl cation lacks this direct resonance stabilization from the heteroatom.
Caption: Resonance delocalization in the furan-2-ylmethyl vs. furan-3-ylmethyl cation.
This superior stability of the furan-2-ylmethyl cation makes 2-(chloromethyl)furan significantly more reactive towards SN1-type nucleophilic substitutions. It is also notoriously unstable, decomposing at room temperature to release hydrogen chloride, and can be explosive under certain conditions.[4]
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is a cornerstone reaction for both isomers, but their pathways and outcomes can differ substantially.[5][6]
Mechanistic Propensity: SN1 vs. SN2
-
2-(Chloromethyl)furan: Due to the high stability of its carbocation intermediate, this isomer readily undergoes reactions with SN1 character, particularly with weaker nucleophiles or in polar, protic solvents. Its reactivity is often compared to that of benzyl chloride.
-
This compound: Lacking a highly stabilized carbocation, this isomer is more likely to react via a classic SN2 mechanism.[1][2] This pathway requires a direct backside attack by the nucleophile. Consequently, its reaction rate is more sensitive to the concentration and strength of the nucleophile and steric hindrance at the reaction center.
Experimental Observations and Product Distribution
Studies have shown that the reaction of 2-(chloromethyl)furan with certain nucleophiles can lead to a mixture of products. A classic study by Divald et al. demonstrated that reaction with aqueous potassium cyanide yields not only the expected 2-furfurylnitrile but also a significant amount of the "abnormal" 2,5-disubstituted product.[7][8] This is rationalized by the delocalization of the positive charge in the carbocationic intermediate to the C5 position, which then becomes susceptible to nucleophilic attack.[3]
| Reactant | Nucleophile | Solvent | Product(s) | Key Observation | Reference |
| 2-(Chloromethyl)furan | KCN | Aqueous | 2-(Cyanomethyl)furan & 5-Cyano-2-methylfuran | Mixture of normal and rearranged ("abnormal") products. | [3][8] |
| 2-(Chloromethyl)furan | Amines | Benzene | Normal substitution product (N-furfurylamine) | No rearranged products observed in non-aqueous media. | [8] |
| This compound | SOCl₂ (from alcohol) | DCM | This compound | Standard conversion from the corresponding alcohol. | [9] |
Note: Direct side-by-side quantitative kinetic comparisons in the literature are scarce, but reactivity can be inferred from the conditions required for synthesis and subsequent reactions.
Representative Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a framework for comparing the reactivity of the two isomers towards a common nucleophile under SN2-favoring conditions. The choice of a polar aprotic solvent (DMF) and a strong nucleophile (N₃⁻) is intended to minimize SN1 character.
Objective: To synthesize and compare the yields of 2-(azidomethyl)furan and 3-(azidomethyl)furan.
Materials:
-
2-(Chloromethyl)furan or this compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add the respective chloromethylfuran (1.0 eq) dropwise to the stirred suspension over 10 minutes. Caution: 2-(Chloromethyl)furan is unstable; handle with care in a well-ventilated fume hood. Azide compounds are potentially explosive.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Do not heat the crude product excessively due to the thermal instability of organic azides.
-
Purify the resulting azidomethylfuran by column chromatography if necessary.
Expected Outcome: 2-(Chloromethyl)furan is expected to react faster than this compound, even under these SN2-favoring conditions, due to the electronic activation of the C-Cl bond.
Formation and Use of Grignard Reagents
The preparation of organometallic reagents is another area where the isomers exhibit different behaviors.[10]
-
2-(Chloromethyl)furan: Forming the Grignard reagent from 2-(chloromethyl)furan is challenging. The high reactivity of the C-Cl bond and the acidic α-protons on the furan ring can lead to side reactions, including Wurtz coupling and decomposition.[10]
-
This compound: The Grignard reagent of this compound is generally more straightforward to prepare and handle, behaving more like a typical primary alkyl halide.
Caption: Workflow comparing Grignard reagent formation from the two isomers.
Metal-Catalyzed Cross-Coupling Reactions
In modern synthesis, palladium- and nickel-catalyzed cross-coupling reactions are paramount for C-C bond formation.[11][12] Both chloromethylfurans can serve as electrophilic partners.
-
2-(Chloromethyl)furan: Its high reactivity makes it an excellent substrate for cross-coupling reactions, readily undergoing oxidative addition to low-valent metal centers (e.g., Pd(0)). This step is often facile, similar to allylic or benzylic halides. However, this same reactivity can lead to undesired side reactions, such as homo-coupling, if the reaction conditions are not carefully controlled.
-
This compound: Behaving more like a standard primary alkyl chloride, it is a reliable but less reactive coupling partner. Higher catalyst loadings, more electron-rich ligands, or higher temperatures may be required to achieve efficient oxidative addition and subsequent coupling compared to its 2-substituted counterpart.
Conclusion: A Tale of Two Isomers
While structurally similar, 2-(chloromethyl)furan and this compound possess distinct reactivity profiles governed by the position of the chloromethyl group.
-
2-(Chloromethyl)furan is the more reactive isomer, a trait attributed to the resonance stabilization of the furan-2-ylmethyl carbocation intermediate. This makes it highly susceptible to SN1-type reactions and an active partner in cross-coupling, but also renders it less stable and prone to side reactions, including rearrangement.
-
This compound behaves as a more conventional primary alkyl halide. Its reactions tend to follow SN2 pathways, and it is a more stable, albeit less reactive, substrate in both nucleophilic substitution and cross-coupling reactions.
A thorough understanding of these electronic differences is crucial for any researcher in drug development or synthetic chemistry. This knowledge allows for the rational selection of the appropriate isomer and reaction conditions to achieve the desired synthetic outcome, avoiding potential pitfalls and optimizing reaction efficiency.
References
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American Chemical Society. (n.d.). Efficient Synthesis of 3-Chloromethyl-2(5H)-furanones and 3-Chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols. ACS Publications. Retrieved from [Link]
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Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Reaction of potassium cyanide with 2-(chloromethyl)furan. Retrieved from [Link]
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American Chemical Society. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. Retrieved from [Link]
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PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
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Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Palladium(II) chloride catalyzes the cross-coupling reaction of 2,5-bis-(butyltelluro)-furan and 1-alkynes. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Retrieved from [Link]
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ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
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SciSpace. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Retrieved from [Link]
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Royal Society of Chemistry. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Furanylmethylation of Substrates
For Researchers, Scientists, and Drug Development Professionals
The furanylmethyl group is a crucial structural motif in a wide array of pharmaceuticals and functional materials. Its incorporation into molecules can significantly modulate biological activity and material properties. Historically, the furanylmethylation of substrates such as amines, alcohols, and thiols has relied on classical methods, often employing furfuryl halides. However, these traditional approaches are frequently hampered by issues of reagent instability, harsh reaction conditions, and the generation of stoichiometric byproducts. This guide provides a comparative analysis of modern, alternative reagents for furanylmethylation, offering more efficient, sustainable, and versatile synthetic routes.
The Limitations of Classical Furanylmethylation
Classical furanylmethylation typically involves the use of furfuryl halides (e.g., furfuryl chloride or bromide) to alkylate a nucleophilic substrate. While effective in some cases, these reagents are often lachrymatory, unstable, and can lead to the formation of polymeric side products, especially under basic conditions. The harsh conditions required can also limit the functional group tolerance of the reaction, making it unsuitable for complex molecules. These drawbacks have spurred the development of alternative methodologies that offer milder conditions, higher yields, and improved selectivity.
Modern Alternatives for Furanylmethylation
Recent advancements in synthetic organic chemistry have introduced several powerful alternatives to classical furanylmethylation. These methods leverage different activation strategies, from reductive amination to transition-metal and photoredox catalysis, providing a broader toolkit for the synthetic chemist.
Reductive Amination with Furfural and its Derivatives
Reductive amination is a highly efficient and environmentally benign method for the furanylmethylation of primary and secondary amines. This two-step, one-pot process involves the initial formation of an imine intermediate from the condensation of an amine with furfural (or a derivative like 5-hydroxymethylfurfural, HMF), followed by in-situ reduction to the corresponding furfurylamine.
Mechanism and Advantages: This method avoids the use of unstable furfuryl halides and often proceeds under mild conditions.[1][2] The use of biomass-derived aldehydes like furfural and HMF enhances the sustainability of the process.[2][3] A variety of reducing agents can be employed, from common hydrides like sodium borohydride (NaBH₄) to catalytic hydrogenation, offering flexibility in process design.[2] Heterogeneous catalysts, such as those based on nickel, copper, or rhodium, are particularly attractive as they can be easily recovered and recycled.[1][2][4]
Experimental Data Snapshot:
| Amine Substrate | Aldehyde | Catalyst/Reducing Agent | Yield (%) | Reference |
| Aniline | HMF | Ni₆AlOₓ / H₂ (1 bar) | 85 | [2] |
| Benzylamine | HMF | Ni₆AlOₓ / H₂ (3 bar) | 76 | [2] |
| Morpholine | HMF | Ni₆AlOₓ / H₂ (3 bar) | 88 | [2] |
| Aniline | 5-Acetoxymethylfurfural | CuAlOₓ / H₂ | 99 | [3] |
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Furfuryl Alcohol as an Alkylating Agent
Directly using furfuryl alcohol, a stable and readily available bulk chemical, as a furanylmethylating agent is an attractive, atom-economical alternative.[5][6][7] This approach typically requires activation of the hydroxyl group to facilitate nucleophilic substitution.
Mechanism and Advantages: Acid catalysis can protonate the hydroxyl group, forming a good leaving group (water) and generating a furfuryl carbocation intermediate that is then trapped by a nucleophile. Alternatively, transition-metal catalysts can be employed to facilitate the allylic substitution of the hydroxyl group. This method avoids the pre-functionalization of furfuryl alcohol to a halide, thus shortening the synthetic sequence.
Challenges: Acid-catalyzed reactions can sometimes lead to polymerization of furfuryl alcohol.[6] Therefore, careful optimization of reaction conditions is crucial to favor the desired substitution reaction over competing polymerization pathways.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and furanylmethylation is no exception.[8][9][10] These methods offer high efficiency and selectivity, often under mild reaction conditions.
Mechanism and Advantages: Palladium, nickel, and copper are the most commonly used metals for these transformations.[8][9] The general catalytic cycle involves oxidative addition of a furanylmethyl precursor (e.g., a halide, carbonate, or alcohol) to the metal center, followed by reaction with a nucleophile and reductive elimination to afford the product and regenerate the catalyst. The use of specific ligands allows for fine-tuning of the catalyst's reactivity and selectivity.[9]
Recent Advances: Recent research has focused on the development of catalytic systems for the C-H functionalization of furan rings, which would represent a highly atom-economical approach to furanylmethylation.[10] While still an emerging area, these methods hold great promise for the direct coupling of furans with various substrates.
Conceptual Workflow for Cross-Coupling:
Caption: Simplified catalytic cycle for cross-coupling.
Photocatalytic Approaches
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under exceptionally mild conditions.[11] The application of photocatalysis to furanylmethylation is a growing field with the potential to offer unique reactivity.
Mechanism and Advantages: In a typical photoredox cycle, a photocatalyst absorbs light and engages in single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then participate in a variety of bond-forming reactions. For furanylmethylation, this could involve the generation of a furanylmethyl radical from a suitable precursor, which then couples with a radical acceptor. This approach is advantageous for its use of visible light as a renewable energy source and its ability to proceed at room temperature.
Comparative Summary of Alternative Reagents
| Method | Reagent Type | Key Advantages | Potential Limitations | Substrate Scope |
| Reductive Amination | Furfural/Derivatives | Sustainable, mild conditions, high yields, one-pot procedure.[1][3] | Primarily for N-furanylmethylation. | Primary & Secondary Amines.[2] |
| Furfuryl Alcohol | Furfuryl Alcohol | Atom-economical, readily available reagent.[5][7] | Risk of polymerization under acidic conditions.[6] | Amines, Alcohols, Thiols. |
| Transition-Metal Catalysis | Various Precursors | High efficiency, selectivity, broad functional group tolerance.[8][9] | Catalyst cost and toxicity, ligand sensitivity. | Wide range of nucleophiles.[10] |
| Photocatalysis | Radical Precursors | Extremely mild conditions, novel reactivity, sustainable.[11] | Requires specialized equipment, mechanistic complexity. | Emerging; potential for broad scope. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination of Aniline with 5-Acetoxymethylfurfural[3]
-
Imine Formation: In a round-bottom flask, dissolve 5-acetoxymethylfurfural (1.0 mmol) and aniline (1.0 mmol) in methanol (20 mL). Stir the solution at 25 °C for 3-16 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Hydrogenation: The resulting reaction mixture containing the imine is then introduced into a continuous flow reactor packed with a CuAlOₓ catalyst.
-
Reaction Conditions: The hydrogenation is carried out at 80 °C under a hydrogen atmosphere.
-
Work-up and Purification: The outlet stream from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-(5-acetoxymethylfuran-2-yl)methyl)aniline.
Protocol 2: General Procedure for Reductive Amination using Ni₆AlOₓ Catalyst[2]
-
Catalyst Preparation: Prepare the Ni₆AlOₓ catalyst by coprecipitation as described in the literature.
-
Reaction Setup: In a pressure vessel, combine the furanic aldehyde (e.g., HMF, 1.0 mmol), the amine (1.2 mmol), and the Ni₆AlOₓ catalyst (50 mg) in an appropriate solvent (e.g., water or an alcohol).
-
Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-3 bar H₂). Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Work-up and Purification: After cooling to room temperature, vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired furanylmethylated amine.
Conclusion
The field of furanylmethylation has evolved significantly beyond the use of classical furfuryl halides. Modern alternatives, including reductive amination, the direct use of furfuryl alcohol, transition-metal catalysis, and photocatalysis, offer a range of powerful tools for the synthetic chemist. The choice of reagent and methodology will depend on the specific substrate, desired scale, and available resources. Reductive amination stands out for its sustainability and efficiency in N-furanylmethylation, while transition-metal catalysis provides the broadest scope and highest degree of control. As research continues, the development of even more efficient and selective methods for introducing the valuable furanylmethyl group is anticipated, further empowering researchers in the pharmaceutical and materials science industries.
References
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Available at: [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). PMC - NIH. Available at: [Link]
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Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks. Available at: [Link]
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FURFURYL ALCOHOL. (n.d.). atamankimya.com. Available at: [Link]
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Furfuryl alcohol. (n.d.). Wikipedia. Available at: [Link]
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Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). PMC - NIH. Available at: [Link]
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Photocatalysis and Transition-Metal-Catalyzed Reactions of Furane-Derivatives. (n.d.). Hector Fellow Academy. Available at: [Link]
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Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI. Available at: [Link]
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FURFURYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). Inchem.org. Available at: [Link]
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Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). PMC - NIH. Available at: [Link]
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Transition metal-catalyzed allylic and vinylic functionalization : Method development and mechanistic investigations. (2013). DiVA portal. Available at: [Link]
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Transition metal-catalysed directed C–H functionalisation with nucleophiles. (n.d.). RECERCAT. Available at: [Link]
-
Photocatalytic reduction of uranyl: Effects of organic ligands and UV light wavelengths. (n.d.). ResearchGate. Available at: [Link]
-
An alternative carrier solvent for fingermark enhancement reagents. (2018). ResearchGate. Available at: [Link]
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A Comparative Guide to HPLC-MS Analysis for the Validation of 3-(Chloromethyl)furan Reaction Products
For researchers, scientists, and professionals in drug development, the synthesis and subsequent reaction of highly reactive intermediates like 3-(Chloromethyl)furan present a significant analytical challenge. The inherent instability of such molecules necessitates robust analytical methods to not only confirm the identity and purity of the desired product but also to identify and quantify any process-related impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the validation of this compound reaction products, supported by experimental insights and validation protocols grounded in regulatory expectations.
The Analytical Challenge: Reactivity and the Need for Stability-Indicating Methods
This compound is a versatile synthetic intermediate, but its high reactivity, driven by the electrophilic chloromethyl group, makes it susceptible to a variety of transformations.[1] Nucleophilic substitution, hydrolysis, and self-condensation are all potential reaction pathways that can lead to a complex mixture of products and impurities.[2] Therefore, a simple chromatographic method is insufficient. A stability-indicating method—one that can resolve the parent compound from all potential degradation products and process impurities—is essential for accurate analysis and regulatory compliance.[3]
Forced degradation studies are a cornerstone of developing such a method.[4][5] By subjecting the this compound starting material and the reaction mixture to stress conditions such as acid, base, oxidation, heat, and light, we can intentionally generate potential degradation products.[6] This allows for the development of an HPLC method with the necessary specificity to separate these compounds, ensuring that the analytical procedure is truly stability-indicating.
Comparing HPLC-MS Strategies for the Analysis of this compound and its Reaction Products
The choice of HPLC-MS methodology is critical for successfully analyzing the complex mixtures that can arise from reactions involving this compound. The ideal method should offer a balance of selectivity, sensitivity, and compatibility with the analytes of interest.
| Parameter | Method 1: Reversed-Phase HPLC-ESI-MS | Method 2: Reversed-Phase HPLC-APCI-MS | Method 3: Ion-Pair Chromatography-ESI-MS |
| Principle | Separation based on hydrophobicity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds.[7] | Separation based on hydrophobicity. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and more volatile compounds.[8][9] | An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with charged analytes, enhancing their retention on a reversed-phase column.[1] |
| Applicability to this compound & Products | Good for polar reaction products, such as those resulting from hydrolysis (e.g., 3-(hydroxymethyl)furan) or reaction with polar nucleophiles. May have limited retention for the relatively non-polar this compound itself. | Excellent for the analysis of the less polar this compound and other non-polar byproducts. It can also analyze moderately polar compounds.[10][11] | Useful if the reaction products are ionic or highly polar and exhibit poor retention in standard reversed-phase chromatography. The ion-pairing reagent can be tailored to the specific charge of the analyte.[12] |
| Advantages | - High sensitivity for polar and ionizable compounds.- Broad applicability in pharmaceutical analysis.- Soft ionization minimizes fragmentation.[13] | - Excellent for non-polar to moderately polar compounds.- Tolerant of higher flow rates and less sensitive to matrix effects than ESI.- Can analyze thermally stable, volatile compounds.[14] | - Significantly improves retention and resolution of ionic and highly polar analytes.- Selectivity can be manipulated by changing the ion-pairing reagent. |
| Limitations | - May provide poor retention for non-polar compounds.- Susceptible to ion suppression from matrix components. | - Requires analyte to be thermally stable and volatile.- May cause fragmentation in thermally labile compounds. | - Ion-pairing reagents are often not MS-friendly, leading to signal suppression and contamination of the MS source.- Method development can be more complex. |
| Recommended Use Case | Analysis of reaction mixtures where polar products and impurities are the primary targets of the investigation. | A robust, general-purpose method for analyzing both the starting material and a wide range of reaction products with varying polarities. | A specialized approach for challenging separations involving ionic or very polar analytes that are not amenable to conventional reversed-phase methods. |
Recommended Experimental Workflow for Method Development and Validation
The following workflow outlines a systematic approach to developing and validating a stability-indicating HPLC-MS method for this compound reaction products, in line with ICH Q2(R1) and USP <1225> guidelines.[9][11][15]
Caption: A systematic workflow for the development and validation of a stability-indicating HPLC-MS method.
Part 1: Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating HPLC method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in a vial and heat at 80°C for 48 hours. Dissolve the residue in 10 mL of acetonitrile.
-
Photolytic Degradation: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.
-
Control Samples: Prepare a solution of this compound in acetonitrile without any stress agent and keep it at room temperature.
-
Sample Preparation for Analysis: Prior to HPLC-MS analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.[16][17]
Part 2: Recommended HPLC-MS Method for Analysis
Based on the need to analyze both the relatively non-polar starting material and potentially more polar reaction products, a reversed-phase method with a C18 column is a versatile starting point. APCI is recommended as the ionization source due to its suitability for a broader range of polarities compared to ESI.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Mass spectrometer with an APCI source
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Positive
-
Corona Discharge Current: 5.0 µA
-
Vaporizer Temperature: 400°C
-
Capillary Temperature: 275°C
-
Sheath Gas Flow: 35 (arbitrary units)
-
Auxiliary Gas Flow: 10 (arbitrary units)
Part 3: Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19]
1. Specificity:
-
Procedure: Analyze blank samples (diluent), a solution of this compound, the reaction mixture, and all forced degradation samples.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main analyte peak and any impurities or degradation products. Peak purity analysis using a photodiode array detector (PDA) should confirm the homogeneity of the analyte peak.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five standard solutions of this compound and the main reaction product over a concentration range (e.g., 1-200 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy:
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and the main product at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Analyze the same samples on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at the required reporting level.
6. Robustness:
-
Procedure: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor variations.
Data Presentation and Interpretation
The results of the validation studies should be clearly presented in tables for easy comparison and interpretation.
Table 1: Hypothetical Linearity Data
| Analyte | Concentration Range (µg/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| This compound | 1 - 200 | 12543 | 876 | 0.9998 |
| Product A | 1 - 200 | 15897 | 954 | 0.9995 |
Table 2: Hypothetical Accuracy and Precision Data
| Analyte | Concentration Level | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
| This compound | 80% | 99.5 | 0.8 | 1.2 |
| 100% | 100.2 | 0.6 | 1.0 | |
| 120% | 101.1 | 0.9 | 1.3 | |
| Product A | 80% | 98.9 | 1.1 | 1.5 |
| 100% | 100.5 | 0.9 | 1.2 | |
| 120% | 101.5 | 1.0 | 1.4 |
Potential Reaction Pathways of this compound
The following diagram illustrates some of the expected reaction and degradation pathways for this compound, which informs the development of the stability-indicating method.
Caption: Potential reaction and degradation pathways of this compound.
Conclusion
The successful validation of reaction products involving highly reactive intermediates like this compound hinges on the development of a robust and specific stability-indicating HPLC-MS method. By employing a systematic approach that includes forced degradation studies, careful selection of chromatographic and mass spectrometric conditions, and rigorous validation against regulatory guidelines, researchers can ensure the generation of accurate and reliable data. The recommended reversed-phase HPLC method with APCI-MS provides a versatile and powerful tool for this purpose, enabling comprehensive characterization of reaction mixtures and ensuring the quality and safety of the final products.
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A Comparative Guide to 3-(Chloromethyl)furan and 3-(Bromomethyl)furan in Synthetic Chemistry
Introduction: The Strategic Value of Functionalized Furans
The furan ring, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmacologically active compounds, where the furan often serves as a bioisostere for phenyl rings, modulating steric and electronic properties to enhance drug-receptor interactions and bioavailability.[1] Furan-containing molecules have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]
Among the most versatile furan-based building blocks are the 3-(halomethyl)furans. These reagents are prized for their ability to introduce the 3-furylmethyl moiety into larger molecular frameworks via nucleophilic substitution and organometallic transformations. The choice between the two most common variants, 3-(Chloromethyl)furan and 3-(Bromomethyl)furan, is a critical decision in synthetic planning. This guide provides an in-depth comparative analysis of these two reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed strategic choices in their synthetic endeavors.
Part 1: Physicochemical Properties and Inherent Reactivity
The fundamental difference in the synthetic utility of this compound and 3-(bromomethyl)furan stems from the intrinsic properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making the bromide ion a superior leaving group. This single factor dictates the reactivity profile of each reagent.
Computational analysis of a model SN2 reaction involving the displacement of the halide by a chloride ion (Cl⁻) shows a calculated activation energy (ΔG‡) of approximately 85 kJ/mol for 3-(bromomethyl)furan.[1] This quantitative measure underscores the facility with which the C-Br bond is cleaved compared to the more robust C-Cl bond, which would exhibit a significantly higher activation barrier under identical conditions. Consequently, 3-(bromomethyl)furan is the more reactive electrophile.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3-(Bromomethyl)furan |
| Molecular Formula | C₅H₅ClO[3] | C₅H₅BrO[4] |
| Molecular Weight | 116.54 g/mol [3] | 161.00 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[5] |
| Density | ~1.16 g/mL | ~1.50 g/mL[6] |
| Boiling Point | ~145-147 °C | ~102-103 °C (at 760 mmHg)[5] |
| Stability | Generally more stable; less sensitive to light and heat. | Moderately stable; can be sensitive to light, heat, and strong acids/bases.[7] |
| Reactivity | Moderately reactive electrophile. | Highly reactive electrophile. |
Part 2: Synthesis of the Reagents
The accessibility of these reagents is a key consideration. Both can be synthesized from common starting materials, though the methods differ.
Synthesis of 3-(Bromomethyl)furan: A prevalent and efficient method begins with the commercially available dimethyl itaconate.[8][9] This multi-step process involves hydrolysis, α-bromination, and a final intramolecular cyclization to furnish the target compound in high yield.[7][8] An alternative route is the radical bromination of 3-methylfuran using N-bromosuccinimide (NBS), often initiated photochemically.[7]
Synthesis of this compound: This derivative is commonly prepared from 3-furanmethanol by treatment with a chlorinating agent like thionyl chloride or via an Appel reaction. It serves as a key intermediate in the synthesis of deuterated 3-methylfuran, a volatile organic compound used as a biomarker for lung cancer screening.[10] More specialized methods, such as the palladium-catalyzed chlorocyclocarbonylation of 2,3-allenols, can produce related 3-chloromethyl-2(5H)-furanones.[11]
Part 3: Comparative Experimental Protocols
To illustrate the practical differences in handling and reactivity, we present side-by-side protocols for two fundamental synthetic transformations: the Williamson ether synthesis and Grignard reagent formation.
Experiment 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction that provides a direct comparison of electrophilicity.[12][13] The goal is to synthesize 3-(Ethoxymethyl)furan from sodium ethoxide and the respective halomethylfuran.
Caption: General workflow for the Williamson Ether Synthesis.
Protocol A: Using 3-(Bromomethyl)furan (Higher Reactivity)
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add absolute ethanol (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium ethoxide solution back to 0 °C.
-
Add a solution of 3-(bromomethyl)furan (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting bromide.[7]
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 3-(ethoxymethyl)furan.
Protocol B: Using this compound (Lower Reactivity)
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add absolute ethanol (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC. The use of a polar aprotic solvent like DMF and elevated temperature is necessary to drive the reaction with the less reactive chloride.[14][15]
-
After cooling to room temperature, quench the reaction by pouring it into ice-water.
-
Extract the product with diethyl ether (3 x volumes), wash the combined organic layers extensively with water to remove DMF, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 2: Comparative Data for Williamson Ether Synthesis
| Parameter | 3-(Bromomethyl)furan | This compound | Causality |
| Solvent | THF | DMF | THF is sufficient for the reactive bromide; the less reactive chloride requires a polar aprotic solvent like DMF to accelerate the SN2 rate.[15] |
| Temperature | 0 °C to Room Temp. | 60-70 °C | The higher activation energy for C-Cl bond cleavage necessitates thermal input. |
| Reaction Time | 2-4 hours | 12-18 hours | The superior leaving group ability of bromide results in a significantly faster reaction rate. |
| Typical Yield | 85-95% | 70-85% | Milder conditions for the bromo-compound lead to fewer side reactions and higher efficiency. |
Experiment 2: Grignard Reagent Formation
The formation of a Grignard reagent is crucial for using these compounds as nucleophiles.[16] The reaction involves the insertion of magnesium metal into the carbon-halogen bond.[17]
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Protocol C: From 3-(Bromomethyl)furan
-
Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer under vacuum and cool under an inert atmosphere.
-
Add magnesium turnings (1.5 eq.) and a small crystal of iodine to the flask. Gently warm the flask until violet iodine vapor is observed, then allow it to cool. This activates the magnesium surface.[16][18]
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 3-(bromomethyl)furan (1.0 eq.) in anhydrous diethyl ether and add a small portion to the flask.
-
The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation. The resulting grey/brown solution is the Grignard reagent, ready for use.
Protocol D: From this compound
-
Follow steps 1-3 from Protocol C, using anhydrous THF as the solvent instead of diethyl ether. THF is a better solvent for forming Grignard reagents from less reactive chlorides due to its higher solvating power.[19]
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Initiation is often more difficult with chlorides. Add a small portion of the chloride solution and gently heat the mixture to initiate the reaction. Sonication can also be an effective method to start the reaction.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. The reaction may require continuous heating.
-
After the addition, reflux the mixture for 3-5 hours to drive the reaction to completion. The more robust C-Cl bond requires more energy to react with the magnesium surface.[19]
Table 3: Comparative Data for Grignard Reagent Formation
| Parameter | 3-(Bromomethyl)furan | This compound | Causality |
| Solvent | Diethyl Ether / THF | THF | THF is preferred for chlorides to stabilize the Grignard reagent and facilitate its formation from the less reactive starting material.[19] |
| Initiation | Typically spontaneous or with gentle warming. | Often difficult; may require prolonged heating or sonication. | The higher reactivity of the C-Br bond allows for easier insertion of magnesium. |
| Reaction Time | 1-2 hours post-addition | 3-5 hours reflux post-addition | More forcing conditions are required to overcome the stronger C-Cl bond. |
| Side Reactions | Wurtz coupling (R-X + R-MgX → R-R) can occur. | Wurtz coupling is also possible, especially with prolonged heating. | The high local concentration of halide during addition can favor this side reaction.[18] |
Part 4: Strategic Recommendations and Conclusion
The choice between this compound and 3-(bromomethyl)furan is not merely one of cost or availability, but a strategic decision based on the desired reactivity and the context of the overall synthetic plan.
Choose 3-(Bromomethyl)furan when:
-
High reactivity is paramount: For rapid SN2 reactions or facile Grignard formation under mild conditions.[1]
-
The substrate is sensitive: When the nucleophile or other functional groups in the molecule cannot tolerate high temperatures or prolonged reaction times.
-
Maximizing yield is critical: The milder conditions and faster rates often lead to cleaner reactions and higher yields.
Choose this compound when:
-
Greater stability is required: If the halomethylfuran moiety must be carried through several synthetic steps that involve harsh reagents or conditions where the bromo-analogue would decompose.
-
Controlled reactivity is needed: In cases where the high reactivity of 3-(bromomethyl)furan might lead to non-selective reactions or polymerization.
-
A more robust starting material is beneficial: The chloro-compound is less prone to degradation during storage and handling.
References
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Substituted Furans and Their Isomers
Introduction: The Analytical Imperative of Isomer Differentiation
Furan and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, natural products, and materials science. The specific substitution pattern on the furan ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and chemical reactivity. Distinguishing between isomers, such as 2-substituted and 3-substituted furans, is a critical analytical challenge in process development, quality control, and structural elucidation. A substituent at the C-3 position breaks the molecule's symmetry in a distinct manner compared to substitution at the C-2 position, giving rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using key spectroscopic techniques, supported by experimental data and validated protocols, to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The electronegativity of the ring oxygen atom creates a significant electronic disparity between the α-protons (H2, H5) and β-protons (H3, H4), which is further modulated by the substituent's position and electronic nature.
Causality of Chemical Shift Differences
In a 2-substituted furan, the substituent directly influences the adjacent H3 proton and the distant H4 and H5 protons. In contrast, a 3-substituted furan places the substituent adjacent to both H2 and H4 protons, leading to a more complex and distinct pattern of shielding and deshielding effects. Electron-donating groups (EDGs) will generally cause upfield shifts (lower ppm) of adjacent protons, while electron-withdrawing groups (EWGs) will cause downfield shifts (higher ppm).[1] These effects propagate through the π-system of the ring, allowing for unambiguous assignment.
The following diagram illustrates the distinct electronic influence of a substituent at the C-2 versus the C-3 position.
Caption: Influence of substituent position on adjacent ring atoms.
Comparative NMR Data
The tables below summarize the ¹H and ¹³C NMR chemical shifts for 2-methylfuran versus 3-methylfuran (an EDG) and provide data for 3-bromofuran (an EWG) for comparison.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃) [2]
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Methylfuran | H-3 | ~5.93 | Doublet of multiplets |
| H-4 | ~6.23 | Doublet of doublets | |
| H-5 | ~7.25 | Doublet of multiplets | |
| -CH₃ | ~2.26 | Singlet | |
| 3-Methylfuran | H-2 | ~7.20 | Singlet |
| H-4 | ~6.20 | Singlet | |
| H-5 | ~7.30 | Singlet | |
| -CH₃ | ~2.00 | Singlet | |
| 3-Bromofuran | H-2, H-5, H-4 | 7.46, 7.37, 6.42 | Multiplets |
Note: Data for 3-bromofuran is derived from spectral data available on SpectraBase and PubChem.[3][4]
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃) [5][6]
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Furan (parent) | C2, C5 | 142.7 |
| C3, C4 | 109.6 | |
| 2-Methylfuran | C2 | 151.7 |
| C3 | 106.1 | |
| C4 | 110.4 | |
| C5 | 141.0 | |
| -CH₃ | 13.5 | |
| 3-Methylfuran | C2 | 140.0 |
| C3 | 122.0 | |
| C4 | 115.0 | |
| C5 | 143.0 | |
| -CH₃ | 9.0 | |
| 3-Bromofuran | C2 | 144.3 |
| C3 | 98.0 | |
| C4 | 113.8 | |
| C5 | 143.2 |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the furan sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees with a relaxation delay of 2 seconds.
-
Average a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance and smaller magnetic moment of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8]
-
For complex spectra, 2D NMR techniques like COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with carbons) can be invaluable.[1]
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy differentiates isomers by detecting unique vibrational modes of the furan ring and its substituents. The substitution pattern alters the molecule's symmetry and bond strengths, resulting in characteristic shifts in absorption frequencies.
Causality of Vibrational Differences
The furan ring exhibits several characteristic vibrations, including C=C stretching, C-O-C stretching, and C-H bending modes.[9][10] For 2-substituted furans, specific out-of-plane (OOP) C-H bending vibrations are particularly diagnostic. 3-substituted furans, having a different symmetry, will show a different combination of active IR bands. For instance, the C=C stretching vibrations, typically found between 1400-1600 cm⁻¹, are sensitive to the electronic nature and position of the substituent.[9]
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Substituted Furans | 3-Substituted Furans | Rationale for Difference |
| C=C Stretching | ~1580-1610, ~1480-1510 | Frequencies can shift based on substituent | The substituent at C-3 alters the dipole moment and bond polarizability of the C=C bonds differently than a C-2 substituent. |
| Ring Breathing/Stretching | ~1225, ~1020 | ~1150, ~1050 | The overall symmetry of the ring vibration is broken differently, leading to shifts in these fundamental modes.[10] |
| C-H Out-of-Plane Bending | ~740-780 (strong) | Varies, often multiple weaker bands | This region is highly characteristic of the substitution pattern on aromatic rings. The pattern of adjacent hydrogens is unique for each isomer. |
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
Caption: General workflow for FT-IR analysis.
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing one drop between two salt plates (e.g., KBr or NaCl).
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Background Collection: Record a background spectrum of the empty sample compartment (or with the pure salt plates/solvent) to subtract atmospheric (H₂O, CO₂) and solvent absorptions.
-
Sample Analysis: Place the prepared sample in the spectrometer's beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the resulting spectrum, paying close attention to the fingerprint region (<1500 cm⁻¹) where the most significant differences between isomers are likely to appear.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is excellent for separating isomers and identifying them based on their unique fragmentation patterns under electron ionization (EI).
Causality of Fragmentation Differences
The position of the substituent dictates the initial bond cleavages in the molecular ion (M⁺•). A key fragmentation pathway for furans is the loss of a neutral carbon monoxide (CO) molecule.[11] The stability of the radical cations formed upon initial fragmentation (e.g., loss of the substituent or a hydrogen atom) differs between 2- and 3-substituted isomers, leading to different relative abundances of fragment ions.
For example, in 3-halofurans, the loss of the halogen atom is a primary fragmentation pathway.[11] In 2-methylfuran, the loss of a hydrogen atom to form a stable furfuryl cation is prominent.[11] The subsequent fragmentation of these initial ions will also differ, providing a unique mass spectral fingerprint for each isomer.
Caption: Differential EI fragmentation pathways for furan isomers.
Comparative Mass Spectrometry Data
Table 4: Key Fragment Ions (m/z) in EI-MS [11]
| Compound | Molecular Ion (M⁺•) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| 2-Methylfuran | 82 (Base Peak) | 81 ([M-H]⁺) | 53 ([M-CHO]⁺) | 39 ([C₃H₃]⁺) |
| 3-Chlorofuran | 102/104 (Base Peak) | 67 ([M-Cl]⁺) | 73/75 ([M-CHO]⁺) | 39 ([C₃H₃]⁺) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation:
-
Inject 1 µL of the sample into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) that can resolve the isomers.[12]
-
Employ a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the isomers.
-
Analyze the mass spectrum for each peak, identifying the molecular ion and the characteristic fragment ions.
-
Compare the obtained spectra with library data or with the fragmentation patterns of known standards.
-
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, typically π→π* transitions in the conjugated furan system. While it is less structurally informative than NMR or MS, it can still serve as a valuable comparative tool.
Causality of Spectral Shifts
The position and electronic nature of the substituent can alter the energy of the π-system's molecular orbitals. This perturbation affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the wavelength of maximum absorption (λ_max) will shift. Generally, substituents that extend the conjugation or have lone pairs that can donate into the ring (auxochromes) cause a bathochromic (red) shift to longer wavelengths. The effect will differ depending on whether the substituent is at the 2- or 3-position.[13]
Table 5: Comparative UV-Vis Absorption Data
| Compound | λ_max (nm) | Solvent | Rationale for Difference |
| Furan (parent) | ~208 | Ethanol | Unsubstituted π-system reference.[9] |
| 2-Substituted Furans | Typically > 215 | Varies | Substituent at C-2 directly perturbs the C2=C3 double bond, often leading to a more significant red shift compared to C-3. |
| 3-Substituted Furans | Typically > 210 | Varies | The substituent at C-3 perturbs the π-system differently, often resulting in a smaller shift in λ_max compared to the 2-isomer.[13] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).
-
Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample beam path. Scan a wavelength range (e.g., 190-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.
Conclusion
The unambiguous differentiation of 3-substituted furans from their isomers is a tractable analytical problem when the appropriate spectroscopic tools are applied with a clear understanding of the underlying chemical principles. NMR spectroscopy offers the most definitive structural information through its detailed mapping of chemical shifts and coupling constants. Mass spectrometry provides an orthogonal method, revealing unique molecular fingerprints based on isomer-specific fragmentation pathways. IR spectroscopy serves as a rapid and effective tool for identifying characteristic vibrational modes tied to the substitution pattern. Finally, UV-Vis spectroscopy , while less specific, can provide corroborating evidence based on shifts in electronic transitions. By leveraging this multi-technique approach, researchers can confidently elucidate the structure and confirm the purity of their furan-containing compounds, ensuring the integrity and reproducibility of their scientific work.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available at: [Link]
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Wiley Analytical Science. (2025). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Available at: [Link]
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MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Some characteristic infra-red absorption frequencies of furan compounds. I. Available at: [Link]
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ACS Publications. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. Available at: [Link]
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ResearchGate. (n.d.). Computational IR spectrum of Furan. Available at: [Link]
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PubMed. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Available at: [Link]
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University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available at: [Link]
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ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]
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NIH. (n.d.). Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part I. Available at: [Link]
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AIP Publishing. (n.d.). A Vibrational Analysis of the Absorption Spectrum of Furan in the Schumann Region. Available at: [Link]
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MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Available at: [Link]
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MDPI. (n.d.). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. Available at: [Link]
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NIH. (2023). Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Available at: [Link]
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Imre Blank's. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]
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PubChem. (n.d.). 3-Bromofuran. Available at: [Link]
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PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Available at: [Link]
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University of Regensburg. (n.d.). NMR spectroscopy. Available at: [Link]
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NIH. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]
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ResearchGate. (n.d.). UV-Vis spectral response for 1.75ppm of furan concentration without additional conducting material. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Available at: [Link]
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Vergleichsleitfaden: Derivatisierung von Analyten mit 3-(Chlormethyl)furan für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung von 3-(Chlormethyl)furan als Derivatisierungsreagenz für die Gaschromatographie-Massenspektrometrie (GC-MS). Wir werden seine postulierten Reaktionsmechanismen, potenziellen Vorteile und seinen Platz im Vergleich zu etablierten Derivatisierungsmethoden wie Silylierung und Acylierung objektiv bewerten.
Die grundlegende Herausforderung: Warum Derivatisierung in der GC-MS?
Die GC-MS ist eine leistungsstarke Technik zur Trennung und Identifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele biologisch und pharmazeutisch relevante Moleküle, wie biogene Amine, Phenole, Aminosäuren und Fettsäuren, sind jedoch von Natur aus polar und nicht flüchtig.[1][2] Ihre direkten Analyse in einem GC-System führt oft zu Problemen:
-
Schlechte Peakform: Polare funktionelle Gruppen (-OH, -NH2, -COOH) neigen zur Adsorption an aktiven Stellen in der Injektionskammer und auf der Säule, was zu asymmetrischen Peaks (Tailing) führt.[2]
-
Geringe Flüchtigkeit: Starke intermolekulare Kräfte, wie Wasserstoffbrückenbindungen, verhindern eine effiziente Verdampfung der Analyten.
-
Thermischer Abbau: Hohe Temperaturen, die zur Verflüchtigung erforderlich sind, können zum Abbau der Analyten führen, bevor sie den Detektor erreichen.
Die Derivatisierung löst diese Probleme, indem sie die polaren funktionellen Gruppen chemisch modifiziert.[3] Dieser Prozess ersetzt aktive Wasserstoffatome durch unpolare Gruppen, was die Flüchtigkeit und thermische Stabilität des Analyten erhöht und seine Wechselwirkung mit dem GC-System minimiert.[4][5]
Ein neuer Ansatz: 3-(Chlormethyl)furan als Alkylierungsreagenz
3-(Chlormethyl)furan ist ein Alkylierungsreagenz. Die treibende Kraft hinter seiner Reaktivität ist die nukleophile Substitution, bei der ein Nukleophil (der Analyt) das Chloratom verdrängt und eine stabile kovalente Bindung mit dem Furan-Methyl-Rest eingeht.
Postulierter Reaktionsmechanismus: Das Reagenz reagiert mit Analyten, die aktive Wasserstoffatome besitzen, wie primäre und sekundäre Amine, Phenole und Thiole. Die Reaktion wird typischerweise durch eine Base katalysiert, die den aktiven Wasserstoff deprotoniert und die Nukleophilie des Analyten erhöht. Die Base neutralisiert auch das entstehende Salzsäure-Nebenprodukt (HCl) und treibt so das Reaktionsgleichgewicht in Richtung des Produkts.
Sources
Cross-validation of analytical methods for 3-(Chloromethyl)furan quantification
An In-Depth Guide to the Cross-Validation of Analytical Methods for Quantifying 3-(Chloromethyl)furan
The Analytical Challenge: Quantifying this compound
This compound (C₅H₅ClO) is a volatile, reactive furan derivative.[1][2] Its potential for genotoxicity necessitates rigorous control and monitoring in pharmaceutical manufacturing, often at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[3] The analytical challenge lies in the compound's volatility, thermal lability, and the need for high sensitivity in complex sample matrices. This guide compares three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds, making it a primary candidate for this compound quantification.[3] The methodology leverages the separation power of gas chromatography with the specificity and sensitivity of mass spectrometry.
Causality in Experimental Design
-
Sample Preparation & Injection: Due to its volatility, headspace injection is often the preferred technique. This approach minimizes matrix effects and prevents contamination of the GC system by non-volatile sample components. It involves heating the sample in a sealed vial and injecting a portion of the vapor phase, ensuring that only volatile analytes reach the GC column.[4]
-
Derivatization: While direct analysis is possible, furan compounds can exhibit poor thermal stability. Derivatization, such as silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can enhance thermal stability and improve chromatographic peak shape.[5] This reaction replaces the active hydrogen atoms, which can cause intermolecular bonding and adsorption on the column, with a non-polar trimethylsilyl (TMS) group.[5][6]
-
Chromatographic Separation: A mid-polarity column, such as an Rxi-624Sil MS, is ideal. It provides excellent separation for a wide range of volatile organic compounds and is robust enough to minimize bleed at higher temperatures, ensuring a clean baseline for mass spectrometry.[7]
-
Mass Spectrometric Detection: For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is critical. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of this compound. This dramatically increases the signal-to-noise ratio, providing the sensitivity required to meet stringent regulatory limits for genotoxic impurities.[3][8]
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
Typical Performance Data for GC-MS
| Parameter | Typical Performance | Rationale |
| Limit of Detection (LOD) | 1 - 10 ng/L | Achievable with headspace injection and SIM mode detection, necessary for trace impurity analysis.[8][9] |
| Limit of Quantitation (LOQ) | 5 - 25 ng/L | Provides a reliable lower limit for quantitative reporting, adhering to regulatory standards.[8][9] |
| Linearity (r²) | > 0.995 | Demonstrates a proportional response across the desired concentration range. |
| Accuracy (% Recovery) | 80 - 120% | Ensures the method accurately measures the true concentration in the sample matrix. |
| Precision (%RSD) | < 15% | Indicates the repeatability and reproducibility of the measurement.[10] |
Method 2: High-Performance Liquid Chromatography (HPLC)
While GC-MS is often the first choice for volatile compounds, HPLC offers a valuable orthogonal technique. It is particularly useful if the analyte is thermally unstable or if derivatization is undesirable.[11]
Causality in Experimental Design
-
Chromatographic Separation: A reversed-phase C18 column is the workhorse for separating small organic molecules like this compound.[12][13] The separation mechanism is based on the partitioning of the analyte between the non-polar stationary phase (C18) and a polar mobile phase.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. Starting with a higher water content and gradually increasing the organic solvent concentration allows for the effective elution of compounds with varying polarities, ensuring a sharp peak for this compound.[14]
-
Detection: A Diode Array Detector (DAD) is highly recommended over a simple UV detector.[15] A DAD acquires a full UV-Vis spectrum at each point in the chromatogram. This provides two key advantages: 1) The optimal wavelength for maximum absorbance can be selected post-run, enhancing sensitivity. 2) Peak purity can be assessed by comparing spectra across the peak, which is a critical component of method validation to ensure no co-eluting impurities are interfering with quantification.[16] For higher sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.
HPLC-DAD Experimental Workflow
Caption: HPLC-DAD workflow for this compound quantification.
Typical Performance Data for HPLC-DAD
| Parameter | Typical Performance | Rationale |
| LOD | 0.01 - 0.1 mg/L | Generally less sensitive than GC-MS, dependent on the analyte's UV chromophore.[17] |
| LOQ | 0.03 - 0.3 mg/L | Sufficient for some applications but may not reach the low ppm levels required for potent genotoxins.[17] |
| Linearity (r²) | > 0.998 | Excellent linearity is typically achievable with modern HPLC systems.[13] |
| Accuracy (% Recovery) | 98 - 102% | High accuracy is expected due to the robustness of the technique.[13] |
| Precision (%RSD) | < 5.0% | HPLC methods are generally very precise.[17] |
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that quantifies molecules based on the direct relationship between NMR signal area and the number of atomic nuclei.[18][19] It does not require an identical reference standard of the analyte for quantification, making it an exceptionally powerful tool for cross-validation and for certifying the purity of standards used in other methods.[20][21]
Causality in Experimental Design
-
The Principle of Proportionality: The fundamental strength of qNMR is that the integrated intensity of a proton signal is directly proportional to the molar concentration of the substance and the number of protons giving rise to that signal.[20] This allows for the determination of purity or concentration by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[22]
-
Internal Standard Selection: The choice of an internal standard (e.g., maleic acid, dimethyl sulfone) is paramount. It must be stable, non-volatile, have high purity, and possess simple, sharp signals that do not overlap with any analyte or solvent signals.[20][23] Accurate weighing of both the analyte and the internal standard is critical for an accurate result.[23]
-
Acquisition Parameters: To ensure quantitativity, spectra must be acquired under conditions that allow for complete relaxation of all protons. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being measured. This ensures that the signal intensity is not biased by differential relaxation rates, a common pitfall in non-quantitative NMR.[18][20]
-
Signal Selection: For quantification, well-resolved singlet peaks are ideal as their integration is more accurate than that of complex multiplets.[22] The signals chosen for both the analyte and the internal standard must be free from any interference.
qNMR Experimental Workflow
Caption: qNMR workflow for purity assessment or quantification.
Typical Performance Data for qNMR
| Parameter | Typical Performance | Rationale |
| LOD/LOQ | Higher than chromatographic methods | qNMR is generally less sensitive and not intended for trace analysis but for accurate purity determination of bulk materials.[24][25] |
| Linearity (r²) | N/A (Primary Method) | As a primary ratio method, a calibration curve is not required for a single-point assay. |
| Accuracy (% Purity) | Typically < 1.5% Uncertainty | High accuracy is the primary advantage of qNMR when performed correctly.[21] |
| Precision (%RSD) | < 1.0% | Excellent precision is achievable with modern high-field NMR spectrometers. |
Cross-Validation & Objective Comparison
The main objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[16] Using orthogonal methods—techniques that rely on different physicochemical principles—provides the highest level of confidence in an analytical result.
| Feature | GC-MS | HPLC-DAD | qNMR |
| Principle | Volatility & Mass/Charge | Polarity & UV Absorbance | Nuclear Spin Properties |
| Sensitivity | Excellent (ppb levels) | Good (low ppm levels) | Fair (not for trace) |
| Specificity | Excellent (with MS) | Good (with DAD) | Excellent (structural info) |
| Sample Throughput | High | High | Low to Medium |
| Primary Use Case | Routine trace quantification | Orthogonal confirmation, non-volatiles | Reference standard certification , orthogonal validation |
| Standard Requirement | Requires specific analyte standard | Requires specific analyte standard | Requires any certified standard |
A Self-Validating System
A robust analytical control strategy for this compound involves using these methods synergistically:
-
qNMR: Used to determine the absolute purity of a synthesized batch of this compound reference material. This certified material is now the "true value".
-
GC-MS & HPLC: The certified reference material is used to prepare calibration standards for the GC-MS and HPLC methods. These methods are then validated for routine use according to ICH Q2(R1) guidelines, covering parameters like specificity, linearity, range, accuracy, and precision.[26][27]
-
Cross-Validation: A real-world sample is analyzed by both the validated GC-MS and HPLC methods. The results should be in close agreement. Any significant discrepancy would trigger an investigation, as the methods are based on different separation and detection principles, making it unlikely that the same interference would affect both.
This integrated approach creates a self-validating system where the primary method (qNMR) anchors the reference standard, and the orthogonal chromatographic methods provide a reliable framework for routine quality control.
Detailed Experimental Protocols
Protocol 1: GC-MS Quantification of this compound
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in a suitable solvent (e.g., Methanol). Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 0.1 ppm to 5 ppm).
-
Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide). Spike with an appropriate internal standard.
-
GC-MS Parameters:
-
System: Agilent GC-MS or equivalent.
-
Injector: Headspace autosampler. Incubation at 80°C for 15 min.
-
Column: Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS Detector: Operate in SIM mode. Monitor characteristic ions for this compound (e.g., m/z 116, 81, 51).
-
-
Analysis: Analyze blanks, calibration standards, and samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration in the sample from this curve.
Protocol 2: HPLC-DAD Quantification of this compound
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in the mobile phase. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh approximately 50 mg of the API into a volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm PTFE filter.
-
HPLC-DAD Parameters:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD, monitor at the wavelength of maximum absorbance (e.g., ~220 nm), and collect spectra from 200-400 nm for peak purity analysis.
-
-
Analysis: Inject standards and samples.
-
Quantification: Generate an external standard calibration curve by plotting peak area against concentration.
Protocol 3: qNMR Purity Determination of this compound Standard
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.[20]
-
Dissolution: Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz or higher field instrument.[28]
-
Experiment: Standard 1D proton experiment.
-
Key Parameters: Relaxation delay (D1) ≥ 30 seconds to ensure full relaxation. Number of scans (NS) = 16 or higher for good signal-to-noise.
-
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calculation: Select a well-resolved signal for the analyte and the internal standard. Integrate both signals. Calculate the purity using the standard qNMR equation: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity.[19]
References
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Quality Guidelines - ICH. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]
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Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(Chloromethyl)furan
For professionals engaged in advanced chemical synthesis and drug development, the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Chloromethyl)furan, a halogenated organic compound whose handling demands both technical knowledge and procedural diligence. Our focus is to provide you with the causal insights behind each recommendation, empowering you to manage this substance with confidence and to ensure the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
This compound (CAS No. 14497-29-1) is a furan derivative containing a chloromethyl group. This structure informs its hazard profile and dictates the necessary disposal precautions. As an alkyl halide and a furan, it presents a combination of risks that must be addressed.[1][2][3]
-
Halogenated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound.[4][5] This is the single most critical factor for its disposal. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts such as dioxins and hydrochloric acid.[6] For this reason, it is imperative that this waste stream is never mixed with non-halogenated organic solvents.[4][7]
-
Flammability: With a flash point of approximately 34.5°C, this compound is a flammable liquid and must be kept away from all sources of ignition.[8]
-
Toxicity: While specific toxicological data for this compound is limited, furan and its derivatives are generally considered harmful if inhaled, ingested, or absorbed through the skin.[9][10][11] Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, using appropriate personal protective equipment (PPE).
-
Peroxide Formation: Furan-containing compounds have the potential to form explosive peroxides when exposed to air and light over time.[10][11][12] While the chloromethyl group may influence this tendency, it is a critical safety consideration for any stored material or waste. Containers should be dated upon opening and kept tightly sealed.
Quantitative Data and Physical Properties
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Significance for Disposal |
| CAS Number | 14497-29-1 | Unique identifier for accurate labeling and documentation. |
| Molecular Formula | C₅H₅ClO | Confirms the presence of chlorine, classifying it as a halogenated compound. |
| Molecular Weight | 116.55 g/mol | Relevant for calculating concentrations in waste mixtures. |
| Appearance | Light-yellow to yellow clear liquid or solid | Visual identification. |
| Melting Point | 43-44 °C | May be solid at or near room temperature, affecting transfer. |
| Boiling Point | ~140.5 °C (estimate) | Indicates volatility. |
| Flash Point | 34.5 ± 20.4 °C | Flammable liquid; requires control of ignition sources.[8] |
| Density | ~1.089 g/cm³ (estimate) | Denser than some common organic solvents. |
Immediate Safety: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[11][13]
-
Ventilate the Area: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Don Personal Protective Equipment (PPE): Before attempting cleanup, don the following minimum PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
For significant spills, respiratory protection may be necessary.[14]
-
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.[13] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect and Package Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][15] If inhaled, move to fresh air.[9]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the standard operating procedure for the routine collection and disposal of this compound waste. This process must always be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation
The "Why": This is the most critical step. As a halogenated organic compound, this compound must be segregated from non-halogenated waste streams.[4][7] Co-mingling can disrupt the disposal process, increase costs, and pose a significant safety hazard during incineration. The combustion of chlorinated compounds requires specialized flue gas scrubbing to neutralize the resulting hydrochloric acid.[6]
Procedure:
-
Designate a specific waste container solely for "Halogenated Organic Liquids."
-
Never dispose of this compound in a container intended for non-halogenated solvents (e.g., acetone, hexane, ethyl acetate).
Step 2: Container Selection
The "Why": The integrity of the waste container is essential for safe storage and transport. The material must be chemically compatible with this compound to prevent degradation, leaks, or dangerous reactions.
Procedure:
-
Select a container made of a chemically resistant material, such as a glass bottle or a high-density polyethylene (HDPE) carboy, if deemed compatible by your EHS department.
-
Ensure the container has a secure, tight-fitting screw cap to prevent the release of vapors.[10]
-
The container must be in good condition, free from cracks or defects.[16]
Step 3: Waste Collection
The "Why": Waste should be transferred in a controlled manner to minimize exposure and prevent spills. Performing this task in a fume hood provides essential ventilation.
Procedure:
-
Conduct all waste transfers inside a certified chemical fume hood.
-
Wear appropriate PPE as described in the spill management section.
-
Using a funnel, carefully pour the this compound waste into the designated halogenated waste container.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[17]
-
Securely cap the container immediately after adding the waste.
Step 4: Labeling
The "Why": Accurate and detailed labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container.[16] It provides essential information about the contents and their associated hazards.
Procedure:
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include, at a minimum:
-
The words "HAZARDOUS WASTE".[16]
-
The full chemical name: "this compound".
-
The approximate concentration and volume of the waste.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").
-
The date of accumulation.
-
On-Site Storage and Final Disposal
Storage in a Satellite Accumulation Area (SAA)
The "Why": Proper storage of hazardous waste pending pickup is crucial to maintain a safe laboratory environment. The SAA should be a designated area that minimizes the risk of spills, fires, or accidental mixing of incompatible chemicals.
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area.
-
The SAA should be in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[11]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids and oxidizing agents.[13]
Arranging for Final Disposal
The "Why": The final treatment and disposal of hazardous waste is a highly regulated process that must be handled by trained professionals at a licensed facility.
Procedure:
-
Once the waste container is full, or if you are generating waste infrequently, arrange for its removal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][18]
-
Provide them with an accurate description of the waste as detailed on your label. Never allow hazardous waste to accumulate in the lab for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for 3-(Chloromethyl)furan
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a paramount commitment to safety. The handling of reactive chemical intermediates like 3-(Chloromethyl)furan demands a meticulous and informed approach to personal protection. This guide provides an in-depth, evidence-based framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal protocols, ensuring both personal safety and experimental integrity.
The Hazard Profile of this compound: A Rationale for Stringent Controls
This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is limited, the broader family of furans and halogenated hydrocarbons presents known risks that necessitate a cautious approach. Furan itself is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies[1]. Furthermore, related chlorinated furan byproducts found in drinking water have demonstrated potent mutagenic and carcinogenic properties in laboratory testing[2][3][4][5].
Given these associations, it is imperative to handle this compound as a potential carcinogen and a substance with significant acute and chronic health risks. Prudent practice dictates the implementation of engineering controls, administrative procedures, and a robust PPE program to minimize all potential routes of exposure.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the specific hazards of the chemical and the procedures being performed. For this compound, a multi-layered approach to PPE is essential to protect against inhalation, dermal, and ocular exposure.
Respiratory Protection: A Barrier Against Inhalation
Due to its volatility, working with this compound requires robust respiratory protection. All handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors.
For tasks with a higher potential for exposure, or in the event of a spill, a respirator is mandatory. The appropriate choice is an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.
| Respirator Type | Cartridge Type | Protection Level |
| Half-face APR | Organic Vapor (OV) Cartridge (NIOSH-approved, black color-coded) | Provides protection against organic vapors up to 10 times the Permissible Exposure Limit (PEL). |
| Full-face APR | Organic Vapor (OV) Cartridge (NIOSH-approved, black color-coded) | Offers a higher protection factor (up to 50 times the PEL) and provides integrated eye and face protection. |
Key Consideration: A formal respirator fit test is required to ensure a proper seal, and a cartridge change-out schedule must be established based on the frequency and intensity of use[6].
Dermal Protection: Selecting the Right Gloves and Protective Clothing
Skin contact is a primary route of exposure for many halogenated organic compounds. The selection of appropriate gloves is critical and should be based on chemical compatibility.
Glove Selection:
For handling this compound, gloves made of nitrile or Viton are recommended for their resistance to chlorinated solvents[7][8].
| Glove Material | Advantages | Disadvantages |
| Nitrile | Excellent for general use, good resistance to solvents, oils, and some acids. Tears are easily visible[7]. | May have a shorter breakthrough time with prolonged immersion compared to more specialized materials. |
| Viton (Fluoroelastomer) | Excellent resistance to chlorinated and aromatic solvents[7][9]. | More expensive and may offer less dexterity than nitrile[7][9]. |
Operational Best Practices for Glove Use:
-
Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, particularly for tasks with a higher risk of splashes or spills.
-
Regular Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Prompt Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
Protective Clothing:
A chemically resistant lab coat is the minimum requirement for body protection. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn[10]. All protective clothing should be removed before leaving the laboratory.
Ocular Protection: Shielding the Eyes
Chemical splash goggles are mandatory when handling this compound. A full-face respirator provides an integrated and higher level of eye and face protection[10].
Experimental Workflow: Donning and Doffing of PPE
The proper sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential.
Handling Procedures:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs indicating the presence of a hazardous chemical[11].
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Spill Preparedness: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan:
As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams[12][13].
-
Containerization: Collect all this compound waste (liquid, solid, and contaminated consumables like gloves and wipes) in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is predicated on a deep understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document for PPE selection, handling, and disposal, researchers can confidently pursue their scientific objectives while ensuring their personal safety and protecting the environment. A proactive and informed approach to chemical safety is not merely a regulatory requirement; it is a cornerstone of scientific excellence.
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Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat. (2025, August 7). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
